Azotobactin
Description
Propriétés
Numéro CAS |
39748-05-5 |
|---|---|
Formule moléculaire |
C44H59N13O23 |
Poids moléculaire |
1138 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(5-hydroxy-4,11-dioxo-1,10,12-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-2,5,7,9(16)-tetraene-15-carbonyl)amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-hydroxybutanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C44H59N13O23/c45-43(79)46-6-1-2-18(34(69)52-23(15-60)33(68)47-14-29(64)55-31(41(75)76)32(67)42(77)78)48-35(70)19(4-8-58)50-38(73)24(16-61)53-36(71)20(5-9-59)49-37(72)21(12-30(65)66)51-39(74)25-3-7-56-40-22(54-44(56)80)10-17-11-27(62)28(63)13-26(17)57(25)40/h10-11,13,18-21,23-25,31-32,58-62,67H,1-9,12,14-16H2,(H,47,68)(H,48,70)(H,49,72)(H,50,73)(H,51,74)(H,52,69)(H,53,71)(H,54,80)(H,55,64)(H,65,66)(H,75,76)(H,77,78)(H3,45,46,79)/t18-,19-,20-,21-,23-,24-,25?,31-,32?/m0/s1 |
Clé InChI |
HIIOEEFXLUSDLO-JBCSJTSVSA-N |
SMILES |
C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O |
SMILES isomérique |
C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCO)C(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C(=O)O)O)C(=O)O)O)NC2=O |
SMILES canonique |
C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O |
Synonymes |
azotobactin |
Origine du produit |
United States |
Foundational & Exploratory
The Structure and Function of Azotobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azotobactin, a high-affinity siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii, is a critical component in the organism's strategy for metal ion acquisition. This guide provides an in-depth examination of the complex structure of this compound and its multifaceted functions, extending beyond iron chelation to include the transport of other essential transition metals. We will explore the biosynthesis, transport, and regulation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular pathways.
Introduction
Azotobacter vinelandii is a model organism for studying biological nitrogen fixation, a process catalyzed by the nitrogenase enzyme complex.[1] This enzymatic machinery has a substantial requirement for iron, as well as molybdenum or vanadium for alternative nitrogenases.[2] In iron-limited environments, A. vinelandii synthesizes and secretes siderophores, low-molecular-weight chelators, to scavenge these essential metals. This compound is a prominent fluorescent, pyoverdine-type chromopeptide siderophore produced under these conditions.[2][3] Its primary role is to sequester ferric iron (Fe³⁺) and transport it into the cell. However, its function is now understood to be broader, acting as a "metallophore" that also facilitates the uptake of molybdate (B1676688) and vanadate (B1173111), which are crucial for the different forms of nitrogenase.[1][2]
The Molecular Structure of this compound
This compound possesses a characteristic modular structure composed of a fluorescent chromophore linked to a peptide chain. This intricate architecture is directly responsible for its potent metal-chelating properties.
The Chromophore
The core of this compound's structure is a tetracyclic chromophore, identified as (1S)-8,9-dihydroxy-4-oxo-2,3,4,5-tetrahydro-1H,10cH-3a,5,10b-triazaacephenanthrylene-1-carboxylic acid.[4] This moiety is derived from 2,3-diamino-6,7-dihydroxyquinoline and is responsible for the characteristic yellow-green fluorescence of this compound.[3] The catechol group (8,9-dihydroxy) on the chromophore is one of the key iron-binding sites.[4]
The Peptide Chain
Attached to the chromophore is a decapeptide chain that contains a mix of proteinogenic and non-proteinogenic amino acids, as well as both L- and D-isomers. The exact sequence can vary between different this compound variants. For example, the sequence for this compound 87-I has been determined as L-Ser-D-Ser-L-Hse-Gly-D-threo-β-OH-Asp-L-Hse-L-Hse-L-Hse-D-N⁵-OH-N⁵-Acyl-Orn-L-Hse.[4] A common variant, this compound 87-II, features a C-terminal L-homoserine lactone.[4]
Metal Chelation Sites
This compound is a hexadentate ligand, meaning it forms six bonds with a central metal ion. The iron-coordinating groups are:
-
A catechol group on the chromophore.[4]
-
A β-hydroxy aspartic acid residue within the peptide chain.[4]
-
A hydroxamate group formed by N⁵-hydroxyornithine and β-hydroxybutyric acid at the C-terminal end of the peptide chain.[4]
These three distinct functional groups provide a high affinity and specificity for ferric iron.
Quantitative Data
Summarizing the quantitative physicochemical properties of this compound is crucial for understanding its function and for potential applications. While specific stability constants can vary with experimental conditions, the following table presents key available data.
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₄₄H₅₉N₁₃O₂₃ (for a representative structure) | [4] |
| Molecular Weight | ~1138 g/mol | [4] |
| Iron (Fe³⁺) Affinity | Very high; this compound forms a stable hexadentate complex. While a precise log K value is not readily available in the literature, it is comparable to other pyoverdine siderophores. | [2][3] |
| Molybdenum & Vanadium Binding | Forms strong complexes with molybdate and vanadate. The kinetics of complexation are faster than with Fe(III). | [1][2] |
| Fluorescence | Exhibits yellow-green fluorescence, which is quenched upon binding to iron. This property is often used for its detection and quantification. | [3] |
Function of this compound
Iron Acquisition
The primary and most well-understood function of this compound is to secure iron for the cell. In the aerobic, neutral pH environment of the soil, iron exists predominantly as insoluble ferric hydroxides, making it biologically unavailable. This compound, with its high affinity for Fe³⁺, solubilizes this iron and transports it back to the bacterial cell via a specific receptor-mediated uptake system.
Molybdenum and Vanadium Uptake
Nitrogen fixation in A. vinelandii can be catalyzed by three different nitrogenases: the primary molybdenum-iron (MoFe) nitrogenase, and the alternative vanadium-iron (VFe) and iron-only (FeFe) nitrogenases. This compound has been shown to be a "metallophore," capable of binding and facilitating the uptake of molybdate and vanadate, the essential cofactors for the MoFe and VFe nitrogenases, respectively.[1][2] Interestingly, the kinetics of complexation with molybdate and vanadate are faster than with ferric iron, providing a kinetic advantage in acquiring these metals even in the presence of excess iron.[2]
Regulation of Nitrogenase Expression
Molybdenum availability has been shown to influence the type of siderophore produced by A. vinelandii. In molybdenum-supplemented, iron-deficient media, this compound is the predominant siderophore, whereas catechol siderophores are more prevalent in molybdenum-free conditions.[5] This suggests a coordinated regulation between metal cofactor availability and the specific mechanisms for their acquisition.
Biosynthesis, Transport, and Regulation
The production and utilization of this compound are tightly regulated processes involving complex genetic and protein machinery.
Biosynthesis Pathway
This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) complex. NRPSs are large, multi-domain enzymes that act as an assembly line to build complex peptides. The genetic blueprint for this synthesis is encoded in a biosynthetic gene cluster (BGC). In A. vinelandii, two gene clusters have been identified that are involved in the production of this compound and catechol siderophores.[5] The NRPS machinery dictates the sequence and modification of the amino acid residues in the peptide chain.
Transport Mechanism
Once secreted, apo-Azotobactin (the metal-free form) binds to a target metal ion. The resulting metallo-Azotobactin complex is recognized by a specific outer membrane receptor. The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane. After entering the periplasm, the complex is likely bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter. Inside the cytoplasm, the metal is released, possibly through a reduction of the metal ion, and the apo-siderophore can be recycled.
Regulation of Production
The biosynthesis of this compound is tightly regulated by the availability of iron. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.[6] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, and the Fur-Fe²⁺ complex acts as a transcriptional repressor. It binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the this compound biosynthesis genes, thereby blocking their transcription.[6] When intracellular iron levels are low, Fur exists in its apo-form, which cannot bind to the Fur box. This relieves the repression and allows for the transcription of the biosynthesis genes and the production of this compound.
Experimental Protocols
The study of this compound involves a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of this compound
This protocol is adapted from general methods for siderophore purification.
-
Bacterial Culture: Inoculate A. vinelandii in an iron-deficient minimal medium. To ensure iron limitation, the medium can be treated with Chelex-100 resin or supplemented with an iron chelator like 2,2'-bipyridyl. Incubate the culture with shaking for 24-48 hours.[7]
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Collect the supernatant, which contains the secreted this compound.[7]
-
Siderophore Adsorption: Acidify the supernatant to approximately pH 6.5. Add an adsorbent resin such as Amberlite XAD-4 (or similar) and stir for several hours at 4°C to allow the this compound to bind to the resin.[7]
-
Elution: Filter to collect the resin and wash with deionized water to remove unbound components. Elute the this compound from the resin using 100% methanol (B129727).[7]
-
Concentration: Evaporate the methanol from the eluate under reduced pressure to obtain the crude this compound extract.
-
HPLC Purification: Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid). Purify the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elute with a gradient of increasing acetonitrile concentration. Monitor the eluent with a UV-Vis detector at a wavelength appropriate for the chromophore (e.g., ~400 nm) and a fluorescence detector.[4][8]
-
Fraction Collection and Analysis: Collect the fractions corresponding to the fluorescent peaks. Verify the purity of the fractions by analytical HPLC and mass spectrometry.
Structural Elucidation
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare the purified this compound in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Utilize high-resolution mass spectrometry (e.g., ESI-Q-TOF or Orbitrap) to determine the accurate mass of the parent ion and its fragmentation pattern (MS/MS). This data is used to confirm the elemental composition and to deduce the amino acid sequence by analyzing the fragmentation of the peptide backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a highly purified and concentrated sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which helps in determining the sequence of amino acids and the 3D conformation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons with carbons that are 2-3 bonds away, which is crucial for linking amino acid residues and connecting the peptide chain to the chromophore.[4]
-
-
Data Analysis: The collective data from these experiments allows for the complete assignment of all proton, carbon, and nitrogen signals and the elucidation of the full covalent structure of this compound.
-
Conclusion
This compound is a sophisticated natural product with a structure finely tuned for the acquisition of essential metal ions. Its role as a metallophore highlights the intricate strategies evolved by microorganisms to thrive in nutrient-limited environments. A thorough understanding of this compound's structure, function, and regulatory networks is not only fundamental to microbial physiology but also presents opportunities for biotechnological applications, such as the development of novel antibiotics that target iron acquisition pathways or the use of siderophores in bioremediation. Further research into the specific quantitative aspects of its metal binding and the detailed molecular interactions with its transport machinery will continue to illuminate the vital role of this fascinating molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of the siderophore this compound in the bacterial acquisition of nitrogenase metal cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azotobacter vinelandii gene clusters for two types of peptidic and catechol siderophores produced in response to molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling Azotobactin: A Technical Guide to its Discovery, Isolation, and Characterization from Azotobacter vinelandii
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azotobactin, a potent siderophore produced by the nitrogen-fixing bacterium Azotobacter vinelandii. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is scarce. Due to its strong iron-binding properties and potential for biological activity, this compound is a subject of significant interest in various fields, including microbial ecology, biotechnology, and drug development.
This document details the pivotal moments in the discovery of this compound, outlines the meticulous experimental protocols for its isolation and purification, and presents a summary of the analytical techniques employed for its characterization. Quantitative data are presented in clear, structured tables for ease of comparison, and key processes are visualized through detailed diagrams.
Discovery and Significance
Azotobacter vinelandii, a well-studied model organism for biological nitrogen fixation, was identified as a producer of fluorescent, iron-chelating compounds under iron-limiting conditions.[1] Early research focused on a group of yellow-green fluorescent peptides, later classified as pyoverdins, with this compound being a prominent member.[2] Subsequent studies elucidated the structure of this compound, revealing a chromophore linked to a peptide chain, which is responsible for its characteristic fluorescence and iron-chelating activity.[3][4]
The significance of this compound extends beyond its primary role in iron acquisition for the bacterium's metabolic needs, including nitrogen fixation.[5][6] Research has shown that this compound can also bind to other essential metals like molybdenum and vanadium, which are cofactors for nitrogenase enzymes.[5][6] This suggests a broader role for this compound as a "metallophore," crucial for the overall metal homeostasis of A. vinelandii.[6] Furthermore, the ability of this compound to sequester iron has implications for biocontrol, as it can limit the availability of this essential nutrient for pathogenic microorganisms.
Experimental Protocols
Culture of Azotobacter vinelandii for this compound Production
The production of this compound is induced under iron-deficient conditions. The following protocol describes the preparation of a suitable culture medium and the cultivation of A. vinelandii.
2.1.1. Iron-Deficient Culture Medium
A modified Burk's medium is commonly used to cultivate A. vinelandii for siderophore production.[1]
Table 1: Composition of Modified Burk's Medium
| Component | Concentration (g/L) |
| Sucrose | 20.0 |
| K₂HPO₄ | 0.8 |
| KH₂PO₄ | 0.2 |
| MgSO₄·7H₂O | 0.2 |
| CaSO₄·2H₂O | 0.1 |
| Na₂MoO₄·2H₂O | 0.001 |
Protocol:
-
Dissolve all components except sucrose in distilled water.
-
To ensure iron limitation, it is crucial to use high-purity water and glassware that has been treated to remove trace metals.
-
Adjust the pH of the medium to 7.2-7.4.
-
Autoclave the medium at 121°C for 15 minutes.
-
Prepare a separate, concentrated solution of sucrose, autoclave it, and add it aseptically to the cooled medium to the final concentration. This prevents caramelization of the sugar during autoclaving.
2.1.2. Inoculation and Incubation
-
Prepare a seed culture of Azotobacter vinelandii (e.g., ATCC 12837) in a nutrient-rich medium.
-
Inoculate the iron-deficient Burk's medium with the seed culture (typically a 1-5% v/v inoculum).
-
Incubate the culture at 28-30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration.
-
Monitor the culture for growth and the appearance of the characteristic yellow-green fluorescence, which indicates the production of this compound. This is typically observed in the late logarithmic to early stationary phase of growth.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the culture supernatant.
2.2.1. Extraction
-
After sufficient incubation, harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the cell-free supernatant, which contains the secreted this compound.
-
Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).
-
Perform a solvent extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract of this compound.
2.2.2. Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for purifying this compound from the crude extract.
Table 2: HPLC Parameters for this compound Purification
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 380-400 nm (for the chromophore) and fluorescence detector (Excitation: ~400 nm, Emission: ~460 nm) |
Protocol:
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the major peaks that exhibit the characteristic absorbance and fluorescence of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain purified this compound as a powder.
Characterization of this compound
A combination of spectroscopic techniques is used to confirm the identity and structure of the isolated this compound.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: this compound exhibits a characteristic absorption spectrum with a maximum absorbance around 380-400 nm, which is attributed to its chromophore.[2]
-
Fluorescence Spectroscopy: The fluorescent nature of this compound allows for highly sensitive detection. It typically shows an excitation maximum around 400 nm and an emission maximum around 460 nm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of this compound and its fragments, which aids in confirming its elemental composition and peptide sequence.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC) are employed to elucidate the detailed chemical structure of this compound, including the amino acid sequence and the structure of the chromophore.[3]
Table 3: Spectroscopic Data for this compound
| Technique | Characteristic Feature | Reference |
| UV-Visible Spectroscopy | Absorbance maximum at ~380-400 nm | [2] |
| Fluorescence Spectroscopy | Excitation max: ~400 nm, Emission max: ~460 nm | [2] |
| Mass Spectrometry | Provides exact molecular weight and fragmentation pattern | [3] |
| NMR Spectroscopy | Elucidates detailed chemical structure and amino acid sequence | [3] |
Visualizing Key Processes
Experimental Workflow for this compound Isolation and Purification
The following diagram illustrates the overall workflow for obtaining pure this compound from an A. vinelandii culture.
Caption: Workflow for this compound Isolation and Purification.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The genes responsible for this synthesis are organized in a biosynthetic gene cluster.
Caption: Simplified Biosynthetic Pathway of this compound.
Regulation of this compound Production
The production of this compound is tightly regulated in response to iron availability. The ferric uptake regulator (Fur) protein plays a central role in this process.
Caption: Regulation of this compound Production by Iron.
Conclusion
This technical guide provides a foundational understanding of the discovery, isolation, and characterization of this compound from Azotobacter vinelandii. The detailed protocols and compiled data serve as a valuable resource for researchers initiating or advancing their work on this fascinating siderophore. The intricate structure and biological functions of this compound continue to present exciting opportunities for further investigation, with potential applications in agriculture, environmental science, and medicine. The methodologies outlined herein provide a robust starting point for unlocking the full potential of this remarkable natural product.
References
- 1. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC0002433 [mibig.secondarymetabolites.org]
- 3. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zn Increases Siderophore Production in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Azotobactin: A Technical Guide to its Core Biological Role as a Siderophore
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron is a critical limiting nutrient for nearly all microorganisms. In response to iron scarcity, the aerobic, nitrogen-fixing soil bacterium Azotobacter vinelandii synthesizes and secretes Azotobactin, a high-affinity, peptide-based siderophore. This technical guide provides an in-depth examination of the molecular structure, multifaceted biological roles, and regulatory mechanisms governing this compound. Beyond its primary function in ferric iron (Fe³⁺) acquisition, this compound plays a crucial secondary role as a "metallophore," facilitating the uptake of molybdenum and vanadium, essential cofactors for the nitrogenase enzyme. This document details the intricate mechanisms of metal chelation, transport, and regulation, presents quantitative data on its production, and provides standardized protocols for its detection and analysis.
Introduction to Siderophore Biology
Iron's essentiality in fundamental cellular processes, such as respiration and DNA synthesis, is contrasted by its extremely low bioavailability in aerobic, neutral pH environments, where it predominantly exists as insoluble ferric hydroxides. To overcome this, bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—low molecular weight organic molecules with an exceptionally high affinity for ferric iron[1]. These molecules are secreted to scavenge Fe³⁺, forming a soluble complex that is then recognized by specific receptors on the bacterial cell surface for internalization[2]. Azotobacter vinelandii, a model organism for studying biological nitrogen fixation, relies heavily on this strategy, producing a suite of siderophores, with this compound being a key player in its metabolic and survival strategies[3][4].
Molecular Structure and Chelation Chemistry
This compound is a fluorescent chromopeptide siderophore, belonging to the pyoverdine family. Its structure consists of two main parts: a dihydroxyquinoline chromophore and a peptide chain composed of both L- and D-amino acids, including non-proteinogenic derivatives[5].
The remarkable iron-chelating capability of this compound arises from three distinct functional groups that act in concert to form a stable, hexadentate octahedral complex with Fe³⁺[5][6][7]:
-
A Catechol Group: Located on the chromophore.
-
An α-Hydroxycarboxylic Acid Group: Found within the peptide chain (derived from β-threo-hydroxyaspartic acid).
-
A Hydroxamate Group: Positioned at the C-terminal end of the peptide chain.
This unique combination of chelating moieties gives this compound an extremely high affinity and specificity for ferric iron[5].
The Biological Role in Metal Acquisition
Primary Role: High-Affinity Iron Scavenging
The principal biological function of this compound is to secure iron for the cell. The process is a highly coordinated, multi-step pathway energized by the proton motive force of the inner membrane.
The workflow for this compound-mediated iron acquisition involves several key stages:
-
Biosynthesis and Secretion: Under iron-deficient conditions, the this compound biosynthetic gene clusters are expressed, and the synthesized molecule is secreted into the extracellular environment.
-
Iron Chelation: Extracellular this compound binds to environmental Fe³⁺ with high affinity.
-
Receptor Recognition: The resulting ferric-Azotobactin complex is recognized by a specific TonB-dependent transporter (TBDT) in the outer membrane[8][9].
-
Transport: Energy transduced from the inner membrane by the TonB-ExbB-ExbD complex facilitates the translocation of the ferric-siderophore complex across the outer membrane into the periplasm[2][10][11].
-
Internalization & Release: The complex is then transported across the inner membrane into the cytoplasm, likely via an ABC transporter. Inside the cell, iron is released from this compound, often through the reduction of Fe³⁺ to the more soluble Fe²⁺, which has a much lower affinity for the siderophore[5].
Secondary Role: Molybdenum and Vanadium Acquisition
Nitrogen fixation, catalyzed by the nitrogenase enzyme, is metabolically expensive and requires specific metal cofactors—primarily molybdenum (Mo) or, alternatively, vanadium (V). This compound serves a critical secondary function in acquiring these metals. It forms strong complexes with molybdate (B1676688) and vanadate (B1173111), and these complexes are taken up by regulated transport systems[12].
Interestingly, the kinetics of molybdate and vanadate complexation by this compound are significantly faster than that of Fe³⁺. This kinetic advantage allows A. vinelandii to efficiently scavenge these essential nitrogenase cofactors even in the presence of excess iron, for which this compound has a higher thermodynamic affinity[12]. This dual functionality highlights its role as a versatile "metallophore" rather than a simple siderophore[12].
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by the availability of key metals, ensuring that the metabolically expensive synthesis is only initiated when necessary.
-
Iron Repression: Like most siderophore systems, this compound biosynthesis is primarily regulated by iron availability. In iron-replete conditions, a global repressor protein, the Ferric Uptake Regulator (Fur), binds to iron and represses the transcription of the this compound biosynthetic gene cluster. When iron levels are low, the repression is lifted, and synthesis proceeds.
-
Molybdenum Influence: Molybdenum availability also modulates siderophore production in A. vinelandii. In iron-deficient environments, the presence of molybdenum favors the production of this compound, while molybdenum-free conditions lead to a predominance of catechol-type siderophores[13]. This suggests a complementary system where the bacterium can prioritize the synthesis of the siderophore best suited for acquiring the most critically needed metals for nitrogen fixation[13].
Quantitative Data Summary
The production of siderophores by A. vinelandii is highly dependent on the specific trace metal limitations in the environment.
Table 1: Siderophore Production under Varied Metal Conditions
| Growth Condition | This compound Conc. (µM) | Protochelin (Catechol) Conc. (µM) | Vibrioferrin Conc. (µM) | Reference |
|---|---|---|---|---|
| Iron-Replete | Not Detected | Not Detected | ~1 | [4] |
| Iron-Limited | ~2-5 | ~5-10 | ~15-25 | [4] |
| Molybdenum-Limited | Repressed | Increased | Repressed | [14] |
| Vanadium-Limited | Repressed | Low | Repressed | [14] |
Note: Values are approximate and can vary based on specific strain and culture conditions. Protochelin is a representative catechol siderophore. Vibrioferrin is another major siderophore produced by A. vinelandii.
Table 2: Metal-Binding Properties of this compound
| Metal Ion | Property | Value/Observation | Reference |
|---|---|---|---|
| Fe³⁺ | Affinity | Very High (Stability not decreased by α-hydroxycarboxylic group) | [5] |
| Fe³⁺ | Redox Potential | Consistent with iron release via reduction to Fe²⁺ | [5] |
| MoO₄²⁻ / VO₄³⁻ | Complexation | Forms strong complexes; kinetics are faster than with Fe³⁺ |[12] |
Experimental Methodologies
Protocol 1: Detection and Semi-Quantification via CAS Agar (B569324) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores based on their ability to remove iron from a blue-colored Fe-CAS-dye complex, resulting in a color change to orange/yellow[15][16][17].
Methodology:
-
Preparation of CAS Agar:
-
Prepare the blue CAS assay solution by carefully mixing solutions of Chrome Azurol S, FeCl₃, and the detergent hexadecyltrimethylammonium bromide (HDTMA) as described by Schwyn and Neilands (1987)[15][16].
-
Autoclave a suitable iron-limited agar medium and cool to approximately 50°C.
-
Aseptically mix the sterile CAS assay solution with the molten agar (typically a 1:9 ratio) and pour into sterile Petri dishes[18]. All glassware must be acid-washed to remove trace iron[15].
-
-
Inoculation:
-
Grow the A. vinelandii strain in an iron-limited liquid medium to induce siderophore production.
-
Spot 5-10 µL of the liquid culture onto the center of a CAS agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for A. vinelandii (e.g., 28-30°C) for 2-7 days[15].
-
-
Observation and Measurement:
-
Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background.
-
Measure the diameter of the colony and the diameter of the halo.
-
-
Data Analysis:
-
Calculate the Siderophore Production Index (SPI) as follows: SPI = (Halo Diameter - Colony Diameter) / Colony Diameter
-
Protocol 2: Quantification by HPLC
For precise quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Methodology:
-
Sample Preparation:
-
Grow A. vinelandii in a defined, iron-limited liquid medium.
-
Harvest the culture at the stationary phase and centrifuge to pellet the cells.
-
Filter the cell-free supernatant through a 0.22 µm filter to remove any remaining cells and debris[4].
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Acidify the supernatant and pass it through a solid-phase extraction cartridge (e.g., C18 or Amberlite XAD) to concentrate the siderophores and remove salts[19].
-
Wash the cartridge and elute the bound siderophores with methanol (B129727). Evaporate the methanol and reconstitute the sample in the initial mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% TFA/formic acid (Solvent B)[19].
-
Detection: Monitor the elution profile using a photodiode array (PDA) detector. This compound has a characteristic absorbance maximum around 380-400 nm.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentration.
-
Integrate the peak area corresponding to this compound in the sample chromatogram and determine its concentration by interpolating from the standard curve[4].
-
Protocol 3: Ferric Iron Uptake Assay
This assay measures the rate of transport of the ferric-Azotobactin complex into the cells using radioactive iron (⁵⁵Fe).
Methodology:
-
Cell Preparation:
-
Grow A. vinelandii to mid-log phase in iron-limited medium to induce the expression of siderophore uptake systems.
-
Harvest cells by centrifugation, wash with an iron-free buffer (e.g., MES-buffered saline) to remove secreted siderophores, and resuspend to a defined optical density (e.g., OD₆₀₀ of 0.5)[20].
-
-
Preparation of ⁵⁵Fe-Azotobactin:
-
Mix a solution of radioactive ⁵⁵FeCl₃ with purified, iron-free this compound. Use a slight molar excess of the siderophore to ensure all ⁵⁵Fe is chelated[20].
-
-
Uptake Measurement:
-
Initiate the assay by adding the ⁵⁵Fe-Azotobactin complex to the cell suspension (e.g., to a final concentration of 30 nM)[20].
-
At specific time points (e.g., 0, 1, 3, 5, 10 minutes), take aliquots of the suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to trap the cells[20][21].
-
Wash the filters rapidly with buffer to remove non-internalized ⁵⁵Fe-Azotobactin.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the internalized radioactivity (in counts per minute or converted to pmol) against time to determine the initial rate of iron uptake.
-
Applications and Significance
The biological roles of this compound have significant implications for research and development:
-
Agriculture: As a product of a plant growth-promoting rhizobacterium (PGPR), this compound contributes to the biofertilizer effect of A. vinelandii by improving iron nutrition for plants and potentially suppressing phytopathogens through iron competition.
-
Bioremediation: The strong chelating properties of this compound can be explored for the remediation of environments contaminated with heavy metals.
-
Drug Development: The highly specific TonB-dependent transport system for ferric-Azotobactin represents a potential "Trojan Horse" pathway. By conjugating antimicrobial agents to this compound or its mimics, it may be possible to deliver drugs specifically and efficiently into pathogenic bacteria that express cognate receptors.
References
- 1. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex of ferric-enterobactin with its transporter from Pseudomonas aeruginosa suggests a two-site model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TonB‐Dependent Transport System Facilitates the Uptake of Inorganic Metal Mediators in Pseudomonas putida KT2440 in a Bioelectrochemical System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azotobacter vinelandii gene clusters for two types of peptidic and catechol siderophores produced in response to molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Siderophore Detection assay [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. journals.asm.org [journals.asm.org]
A Technical Guide to Azotobactin-Mediated Iron Uptake in Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms governing iron acquisition by the siderophore Azotobactin, primarily in the bacterium Azotobacter vinelandii. It details the transport pathway, regulatory networks, quantitative interaction data, and key experimental protocols for studying this essential process.
Core Mechanism of this compound-Mediated Iron Uptake
Iron is a critical but often scarce nutrient for bacteria. To overcome this limitation, bacteria like Azotobacter vinelandii synthesize and secrete high-affinity iron chelators known as siderophores.[1][2] this compound is a highly fluorescent, pyoverdine-like siderophore that employs a sophisticated, multi-step mechanism to capture and internalize ferric iron (Fe³⁺).[3][4]
The structure of this compound is a chromopeptide, featuring three distinct iron-coordinating groups: a catechol, a hydroxamate, and an α-hydroxycarboxylic acid.[3][4] This hexadentate structure allows it to form a highly stable octahedral complex with Fe³⁺.[3][4] The uptake process is an active transport system that spans the bacterial cell envelope.
The key stages of the mechanism are as follows:
-
Synthesis and Secretion: Under iron-deficient conditions, the expression of genes for this compound synthesis is induced. The apo-siderophore (iron-free) is then secreted into the extracellular environment.[1][3]
-
Iron Chelation: Extracellular this compound scavenges and binds to insoluble Fe³⁺, forming a stable ferri-azotobactin complex.[3][5]
-
Outer Membrane Recognition and Transport: The ferri-azotobactin complex is recognized by a specific TonB-dependent transporter (TBDT) located in the outer membrane.[6][7]
-
Energy Transduction: The transport across the outer membrane is an energy-dependent process. It is powered by the TonB-ExbB-ExbD complex, which transduces the proton motive force from the cytoplasmic membrane to the outer membrane TBDT, inducing a conformational change that allows the ferri-siderophore to enter the periplasm.[6][8][9][10]
-
Periplasmic and Inner Membrane Transport: Once in the periplasm, the ferri-azotobactin complex is bound by a periplasmic binding protein, which shuttles it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.[7][11]
-
Intracellular Iron Release: Inside the cytoplasm, iron is released from this compound. This is often accomplished via the reduction of Fe³⁺ to the more soluble Fe²⁺ by a ferric reductase, freeing the iron for use in metabolic pathways and allowing the apo-siderophore to be potentially recycled.[3][11]
Regulatory Control: The Fur-Mediated Iron Response
The synthesis of this compound and its transport machinery is tightly regulated to maintain iron homeostasis and prevent toxicity from iron overload. The primary regulator of this system is the Ferric Uptake Regulator (Fur) protein.[6][12] Fur functions as a transcriptional repressor that is sensitive to intracellular iron levels.[13][14]
-
High-Iron Conditions (Repression): When intracellular iron is abundant, ferrous iron (Fe²⁺) acts as a corepressor, binding to the Fur protein.[13] The Fur-Fe²⁺ holo-repressor complex has a high affinity for specific DNA sequences known as "Fur boxes," which are located in the promoter regions of iron-regulated genes, including those for this compound synthesis and transport.[6][14] Binding of the Fur-Fe²⁺ complex to the Fur box physically blocks RNA polymerase, thereby repressing transcription.[14]
-
Low-Iron Conditions (De-repression): Under iron starvation, the intracellular Fe²⁺ concentration drops, causing Fe²⁺ to dissociate from the Fur protein. Apo-Fur (without bound iron) undergoes a conformational change and can no longer bind to the Fur box.[14] This lifts the repression, allowing for the transcription of the this compound-related genes and subsequent production of the siderophore and its transporters.[13]
Quantitative Data on Siderophore-Iron Interactions
| Siderophore (Organism) | Type | Binding Affinity (log K) | pFe Value | Transport Kₘ | Transport Vₘₐₓ | Reference |
| Enterobactin (E. coli) | Catecholate | 49 - 52 | 35.5 | ~1 - 9 nM | ~200 pmol/min/10⁹ cells | [15][16] |
| Chrysobactin (D. dadantii) | Catecholate | Not specified | Not specified | ~30 nM | ~90 pmol/mg·min | [17] |
| Ferrichrome (U. sphaerogena) | Hydroxamate | 29.1 | 25.4 | Not specified | Not specified | [15] |
Experimental Protocols
Studying the this compound iron uptake system involves a series of established biochemical and microbiological assays.
Protocol 1: Siderophore Detection with Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores. It works on the principle of competition, where a siderophore removes iron from a blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[18][19][20]
Methodology:
-
Prepare CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.[18]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[18]
-
Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.[18]
-
Slowly mix Solution 1 and Solution 2. While stirring, slowly add this mixture to Solution 3. The final solution will be dark blue. Autoclave and store in the dark.[18]
-
-
Culture Preparation: Grow A. vinelandii in an iron-limited liquid medium to induce siderophore production.[18]
-
Cell-Free Supernatant: Centrifuge the bacterial culture to pellet the cells. Collect the cell-free supernatant, which contains the secreted siderophores.[18]
-
Liquid Assay:
-
In a microplate well or cuvette, mix 0.5 ml of the supernatant with 0.5 ml of the CAS assay solution.[18]
-
Use 0.5 ml of uninoculated sterile medium mixed with 0.5 ml of CAS solution as a reference.[18]
-
Incubate at room temperature for approximately 20-60 minutes.
-
Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm.
-
-
Data Analysis: Calculate siderophore units as: [(Ar - A) / Ar] × 100.[17]
References
- 1. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferric Uptake Regulator Fur Coordinates Siderophore Production and Defense against Iron Toxicity and Oxidative Stress and Contributes to Virulence in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Fluorescent Properties of Azotobactin and its Iron Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azotobactin, a prominent member of the pyoverdine class of siderophores, is a high-affinity iron-chelating molecule produced by the nitrogen-fixing bacterium Azotobacter vinelandii. Beyond its critical biological role in iron acquisition, this compound possesses intrinsic fluorescent properties that are exquisitely sensitive to the binding of ferric iron (Fe³⁺). This technical guide provides an in-depth exploration of these properties, detailing the significant changes that occur upon complexation with iron. It includes a summary of quantitative photophysical data, comprehensive experimental protocols for characterization, and visualizations of the underlying biological and experimental processes. This information is crucial for researchers leveraging this compound and similar siderophores in fields ranging from microbial ecology to the development of novel biosensors and therapeutic agents.
Introduction to this compound
Under iron-deficient conditions, Azotobacter vinelandii secretes this compound, a yellow-green fluorescent peptide, to scavenge ferric iron from the environment.[1] Structurally, this compound is a chromopeptide siderophore. Its fluorescence originates from a dihydroxyquinoline-derived chromophore, which is attached to a peptide chain.[2] This peptide chain contains specific functional groups—a catechol group on the chromophore, a hydroxamate group, and an α-hydroxycarboxylic acid group—that collectively form a hexadentate coordination complex with Fe³⁺, binding it with extremely high affinity.[3]
The most significant feature of this compound's fluorescence is its response to iron binding. The iron-free form, or apo-Azotobactin, is highly fluorescent. Upon chelating Fe³⁺ to form ferri-Azotobactin, this fluorescence is almost entirely extinguished.[4] This dramatic "on-off" switching behavior makes this compound a valuable natural tool for iron sensing and quantification.
Photophysical Properties: Apo- vs. Ferri-Azotobactin
The fluorescence of this compound is governed by its electronic structure, which is profoundly altered by the coordination of a paramagnetic metal ion like Fe³⁺.
Apo-Azotobactin (Iron-Free)
In its iron-free state, the this compound chromophore can be efficiently excited by UV-A/violet light, leading to a strong fluorescence emission in the blue-green region of the spectrum.
-
Excitation & Emission: Apo-Azotobactin exhibits a distinct fluorescence excitation maximum at approximately 380 nm and an emission maximum around 490 nm when measured in acetate buffer (pH 4.4).[4]
-
Fluorescence Lifetime (τ): A specific fluorescence lifetime for this compound has not been reported in the surveyed literature. For context, other endogenous bacterial fluorophores such as flavins exhibit lifetimes in the range of 0.8 to 4.2 nanoseconds.[6] The lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Ferri-Azotobactin (Iron-Bound Complex)
The binding of Fe³⁺ leads to the formation of a stable, non-fluorescent octahedral complex, resulting in efficient fluorescence quenching.[4]
-
Mechanism of Quenching: The quenching of this compound fluorescence upon binding Fe³⁺ is a result of energy transfer processes. The paramagnetic nature of the high-spin d⁵ Fe³⁺ ion provides non-radiative decay pathways for the excited chromophore. This allows the excited state energy to be dissipated as heat rather than being emitted as a fluorescent photon, effectively "turning off" the fluorescence.
-
Fluorescence Quantum Yield (Φ_F_): The quantum yield of ferri-Azotobactin approaches zero. The quenching is highly efficient and occurs in a concentration-dependent manner, where increasing concentrations of Fe³⁺ lead to a proportional decrease in fluorescence intensity.[4]
-
Fluorescence Lifetime (τ): Concomitant with quenching, the fluorescence lifetime of the ferri-Azotobactin complex is expected to be extremely short (in the picosecond range or faster), as the non-radiative decay pathways rapidly depopulate the excited state.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for this compound in its apo and iron-bound forms.
| Parameter | Apo-Azotobactin (Iron-Free) | Ferri-Azotobactin (Fe³⁺-Bound) | Reference(s) |
| Excitation Maximum (λ_ex_) | ~380 nm | - (Absorbs in visible region) | [4] |
| Emission Maximum (λ_em_) | ~490 nm | None (Fluorescence is quenched) | [4] |
| Appearance | Yellow-Green, Fluorescent | Reddish-Brown, Non-Fluorescent | [1] |
| Fluorescence Quantum Yield (Φ_F_) | Not Reported (Fluorescent) | ~ 0 (Non-Fluorescent) | [4][5] |
| Fluorescence Lifetime (τ) | Not Reported (Expected ns range) | Not Reported (Expected ps range) | [6] |
Note: "Not Reported" indicates that specific, peer-reviewed quantitative values for this compound were not found in the searched literature.
Experimental Protocols
Accurate characterization of this compound's fluorescent properties requires careful sample preparation and standardized measurement techniques.
Protocol: Isolation and Purification of Apo-Azotobactin
This protocol is adapted from methodologies for siderophore isolation from Azotobacter vinelandii.[7][8]
-
Culture Preparation: Grow Azotobacter vinelandii in an iron-limited medium (e.g., modified Burk's medium with a chelator like EDDHA to further limit iron availability) to induce siderophore production.[8] Incubate for 24-72 hours with shaking.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted siderophores.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Solid-Phase Extraction (SPE):
-
Acidify the supernatant slightly (e.g., with TFA to a final concentration of 0.03%).[7]
-
Pass the acidified supernatant through a reversed-phase SPE column (e.g., C18 or Oasis HLB).[7]
-
Wash the column with acidified water to remove salts and hydrophilic impurities.
-
Elute the siderophores using a methanol gradient (e.g., 50% methanol followed by 100% methanol).[7]
-
-
Purification: Further purify the this compound fraction using High-Performance Liquid Chromatography (HPLC) on a reversed-phase column, monitoring the eluent for fluorescence (λ_ex_ = 380 nm, λ_em_ = 490 nm) to identify the correct peak.
-
Verification: Confirm the purity and identity of the isolated this compound using mass spectrometry. Ensure the final product is iron-free by checking for the absence of absorbance in the ~400-500 nm range characteristic of the ferri-siderophore complex.
Protocol: Preparation of Ferri-Azotobactin
-
Stock Solutions: Prepare a stock solution of purified apo-Azotobactin in a suitable buffer (e.g., 0.05 M acetate buffer, pH 4.4).[4] Prepare a standardized stock solution of FeCl₃ in dilute acid (e.g., 0.01 M HCl) to prevent precipitation.
-
Titration: To a solution of apo-Azotobactin of known concentration, perform a titration by adding small, precise aliquots of the FeCl₃ solution.
-
Incubation: Allow the solution to incubate for a few minutes after each addition to ensure complete complex formation.
-
Monitoring: Monitor the complex formation by measuring the decrease in fluorescence intensity at 490 nm and the increase in absorbance characteristic of the ferri-Azotobactin complex.
Protocol: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol uses the comparative method, which calculates the quantum yield of a sample relative to a well-characterized standard.[9][10]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std_) that has absorption and emission properties as close as possible to this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_std_ ≈ 0.58).[9]
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to avoid inner filter effects.[9]
-
Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength (e.g., 350 nm for Quinine Sulfate).
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for all measurements.
-
The spectra must be spectrally corrected for the instrument's response.[11]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The resulting plots should be linear.
-
Calculate the slope (gradient, m) of each line.
-
The quantum yield of the this compound sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (m_sample_ / m_std_) × (n_sample_² / n_std_²) where n is the refractive index of the solvent used for the sample and standard.[10] If the same solvent is used, the refractive index term cancels out.
-
Protocol: Measurement of Fluorescence Lifetime (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[12][13]
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond pulsed diode laser or LED) with an excitation wavelength close to 380 nm. The detector should be a fast, high-gain single-photon sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of apo-Azotobactin in a suitable buffer within a cuvette. The concentration should be adjusted to ensure the photon detection rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.[12]
-
Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF represents the time resolution limit of the instrument.[14]
-
Data Acquisition: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between each excitation pulse and the arrival of a subsequent fluorescence photon. This process is repeated millions of times to build a histogram of photon counts versus time.
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
Perform an iterative reconvolution fit of the experimental decay data with the measured IRF. The data is typically fitted to a mono- or multi-exponential decay model.
-
The fitting procedure yields the fluorescence lifetime(s) (τ) of the sample.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's fluorescence and function.
References
- 1. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of pyoverdines [microbialcell.com]
- 3. Pyoverdine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyoverdine, a siderophore from Pseudomonas aeruginosa, translocates into C. elegans, removes iron, and activates a distinct host response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology [mdpi.com]
- 7. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. iss.com [iss.com]
- 10. agilent.com [agilent.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. edinst.com [edinst.com]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. picoquant.com [picoquant.com]
A Technical Guide to the Chemical Variants and Derivatives of Azotobactin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azotobactin, a pyoverdine-like siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii, is a highly efficient metal-chelating agent crucial for the bacterium's acquisition of essential metals. Its complex structure, featuring a fluorescent chromophore linked to a peptide backbone, offers multiple sites for chemical modification. This document provides an in-depth overview of the known chemical variants and derivatives of this compound, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of relevant biological and experimental pathways. The exploration of these variants is critical for understanding their structure-activity relationships and harnessing their potential in fields ranging from drug delivery to bioremediation.
Core Structure and Function of this compound
This compound is a member of the pyoverdine family of siderophores, characterized by a dihydroxyquinoline-derived chromophore responsible for its fluorescent properties. This chromophore is attached to a peptide chain of varying length and composition depending on the specific variant. The remarkable metal-binding capability of this compound stems from three distinct iron(III) binding sites:
-
A catechol group on the chromophore.
-
An α-hydroxycarboxylic acid function within the peptide chain (e.g., β-threo-hydroxyaspartic acid).
-
A hydroxamate group at the C-terminal end of the peptide chain.
This multi-dentate chelation results in a very high affinity for ferric iron (Fe³⁺). However, research has shown that this compound's role extends beyond iron acquisition. It also forms strong, kinetically favorable complexes with molybdate and vanadate, essential cofactors for the nitrogenase enzyme. This classifies this compound not just as a siderophore, but as a "metallophore," a broader term for molecules involved in the uptake of various essential metals.
Chemical Variants and Derivatives of this compound
The structural diversity of this compound arises from both natural biosynthesis and potential synthetic modification. A. vinelandii is known to produce a suite of related siderophores, including multiple this compound variants and structurally distinct catechol-based siderophores like azotochelin, aminochelin, and protochelin.
Naturally Occurring Variants
Research, particularly using high-resolution liquid chromatography-mass spectrometry (LC-MS), has begun to uncover the "chelome" of A. vinelandii, revealing a complex mixture of metallophores. The known natural variants of this compound primarily differ in the composition of their peptide chain or modifications to the chromophore.
-
This compound D and this compound δ: These are among the earliest characterized variants, showing differences in their peptide backbones.
-
Hydroxyl-ferribactin δ: Identified as the most abundant this compound derivative in one study, this variant features a structural change in the chromophore and an additional glutamic acid side chain.
-
This compound D2: This derivative contains an additional CH₂ group, likely as a methyl ester or methyl ether on a homoserine residue in the peptide chain.
Potential for Synthetic Derivatives
The complex structure of this compound presents opportunities for synthetic chemistry to create novel derivatives with tailored properties. While total synthesis is challenging, semi-synthetic modifications or the synthesis of simplified analogues can provide valuable insights into its structure-activity relationship (SAR). For instance, the synthesis of a 5-phenyl derivative of preacinetobactin (a different siderophore) demonstrates a viable strategy involving modification of a key benzaldehyde starting material, which could be adapted for this compound chemistry. Such modifications could be used to alter metal selectivity, improve stability, or conjugate the molecule to drugs for targeted delivery.
Quantitative Data and Characterization
The analysis of this compound variants relies on a combination of spectroscopic and bioactivity data. The following tables summarize key quantitative information available in the literature.
Table 1: Known this compound Variants and Key Structural Features
| Variant Name | Producing Organism | Key Structural Features | Citation |
| This compound D | Azotobacter vinelandii strain D | Chromopeptide with a specific 10-amino-acid chain. | |
| This compound δ | Azotobacter vinelandii | Chromopeptide with a distinct 10-amino-acid chain including (L)-Asp-(D)-Ser-(L)-Hse-Gly-(D)-β-threo-HOAsp-(L)-Ser-(D)-Cit-(L)-Hse-(L)-Hse lactone-(D)-Nδ-Acetyl, Nδ-HOOrn. | |
| Hydroxyl-ferribactin δ | Azotobacter vinelandii | Same peptide chain as other Azotobactins but with a modified chromophore and an extra glutamic acid side chain. | |
| This compound D2 | Azotobacter vinelandii | Contains an additional methyl group, likely on a homoserine residue of the peptide chain. |
Table 2: Metal Complexation Properties of this compound
| Metal Ion | Property | Observation | Citation |
| Fe(III) | Affinity | Very high affinity due to hydroxamate, catechol, and α-hydroxy-acid moieties. | |
| Mo (as Molybdate) | Complexation | Forms strong complexes; uptake is mediated by regulated transport systems. | |
| V (as Vanadate) | Complexation | Forms strong complexes; uptake is mediated by regulated transport systems. | |
| Fe, Mo, V | Kinetics | Complexation with molybdate and vanadate is kinetically faster than with Fe(III). This allows for Mo and V uptake even in the presence of excess iron. |
Table 3: Example Spectroscopic Data for a Synthetic Siderophore Analog (5-Phenyl Preacinetobactin)
| Analysis Type | Data | Citation |
| ¹H NMR (400 MHz, MeOD) | δ 8.72 (s, 1H), 7.66 (d, J = 2.8 Hz, 1H), 7.60 (m, 2H), 7.42-7.26 (m, 5H), 5.24 (d, J = 4.2 Hz, 1H), 4.33 (m, 1H), 4.08 (m, 1H), 3.93 (m. 1H), 3.12 (m, 2H), 1.26 (d, J = 8.5 Hz, 3H). | |
| ¹³C NMR (100 MHz, MeOD) | δ 146.1, 140.2, 133.4, 132.1, 130.8, 128.4, 126.6, 126.1, 116.8, 116.7, 116.5, 116.2, 66.6, 55.2, 21.4, 19.2. | |
| HRMS (ESI-TOF) | for C₂₂H₂₅N₄O₅ [M+H₃O]⁺ m/z calcd 441.1769, obsd. 441.1782. |
Experimental Protocols
The study of this compound and its derivatives involves a multi-step process from production and isolation to characterization and functional analysis.
Protocol 4.1: General Methodology for Siderophore Isolation and Purification
-
Culturing: Grow Azotobacter vinelandii in an iron-deficient medium to induce siderophore production. Molybdenum concentration can also be adjusted to influence the type of siderophore produced.
-
Supernatant Collection: Separate the bacterial cells from the culture medium by centrifugation to obtain the supernatant containing the secreted siderophores.
-
Extraction: Use reversed-phase extraction techniques to capture the siderophores. Note that some hydrophilic variants like vibrioferrin may not be retained by all protocols.
-
Chromatographic Separation: Employ high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to separate the different siderophore variants present in the extract.
-
Fraction Collection: Collect the fractions corresponding to distinct peaks for further analysis.
Protocol 4.2: Spectroscopic and Mass Spectrometric Characterization
-
UV-Visible Spectroscopy: Analyze the purified variants to record their absorption spectra. The characteristic fluorescence of the pyoverdine-like chromophore is a key identifier.
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., ESI-TOF) to determine the exact mass of the parent ion, allowing for the calculation of the molecular formula.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain structural information about the peptide sequence and the location of modifications.
-
Nuclear Magnetic Resonance (NMR): For highly purified and concentrated samples, conduct ¹H, ¹³C, and 2D-NMR experiments (e.g., HOHAHA, HMQC, HMBC) to elucidate the complete chemical structure and stereochemistry.
Protocol 4.3: Siderophore Activity Bioassay (Growth Rescue)
This protocol assesses the ability of a purified siderophore or synthetic analog to supply iron to a bacterium that cannot produce its own.
-
Prepare Test Strain: Use a mutant strain of a bacterium (e.g., A. vinelandii or a heterologous host) that is deficient in siderophore biosynthesis.
-
Iron-Deficient Media: Prepare an iron-limited agar medium. The lack of iron will prevent the growth of the test strain.
-
Application of Siderophore: Spot a small amount of the purified this compound variant or synthetic analog onto the center of the agar plate inoculated with the test strain.
-
Incubation: Incubate the plate under appropriate conditions.
-
**
A Technical Guide to the Natural Producers of Azotobactin in Soil Environments
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Azotobactin, a potent peptidic siderophore, plays a critical role in the iron acquisition strategies of certain soil microorganisms. Its high affinity for ferric iron makes it a subject of significant interest for applications in agriculture as a plant growth promoter and in medicine for its potential as a drug delivery agent. This technical guide provides a comprehensive overview of the primary natural producers of this compound in soil, focusing on the genus Azotobacter. It details the regulatory mechanisms governing its biosynthesis, presents quantitative data on production levels, and provides in-depth experimental protocols for the isolation, identification, and quantification of this compound-producing bacteria.
Introduction to this compound
This compound is a member of the pyoverdine family of siderophores, which are fluorescent, iron-chelating compounds produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment.[1][2] Iron is an essential nutrient for most living organisms, but its bioavailability in aerobic, neutral pH soil environments is extremely low due to the formation of insoluble ferric hydroxides. Siderophores like this compound bind with high affinity to Fe³⁺, forming a complex that can be actively transported into the bacterial cell. Structurally, this compound consists of a dihydroxyquinoline chromophore attached to a peptide chain of varying length and composition.[3] This structure endows it with a very high affinity for Fe(III).[2]
Natural Producers of this compound in Soil Environments
Primary Producers: The Genus Azotobacter
The genus Azotobacter is the principal and most well-documented natural producer of this compound.[4][5] These Gram-negative, aerobic, free-living soil microbes are renowned for their ability to fix atmospheric nitrogen.[4] Several species within this genus have been identified as this compound producers:
-
Azotobacter vinelandii : This is the most extensively studied species regarding this compound production.[1][6][7] It is known to produce various siderophores, including the peptidic this compound and catechol-type siderophores like azotochelin (B1666506) and protochelin, often in response to both iron and molybdenum availability.[7][8]
-
Azotobacter chroococcum : Another common soil inhabitant, A. chroococcum is also recognized as a producer of siderophores, contributing to its plant growth-promoting capabilities.[9]
-
Azotobacter salinestris and Azotobacter tropicalis : Studies on the diversity of Azotobacter in various ecosystems have identified these species as native inhabitants of semi-arid soils and potential producers of plant growth-promoting substances, including siderophores.[10]
Other Potential Producers and Related Siderophores
While Azotobacter is the confirmed source of this compound, other bacteria, particularly within the genus Pseudomonas, produce structurally similar siderophores called pyoverdines.[1][6] Pseudomonas fluorescens and Pseudomonas putida are prolific producers of a wide array of pyoverdines.[8][11] this compound is considered a structural type of pyoverdine.[8] Although they share the same basic chromophore structure, the peptide chains of pyoverdines from Pseudomonas and this compound from Azotobacter are distinct, leading to specificity in their recognition and uptake by the producing bacteria. To date, the production of the specific siderophore defined as this compound has not been definitively attributed to genera other than Azotobacter.
Quantitative Analysis of this compound Production
The production of this compound is tightly regulated by environmental cues, primarily the concentration of available iron. Production is significantly upregulated under iron-deficient conditions. Other factors, such as the availability of molybdenum, another important cofactor for nitrogenase, can also influence the type and quantity of siderophores produced.[8]
Quantitative data from laboratory studies indicate a wide range of production levels, largely dependent on the specific strain and culture conditions.
| Producer Strain | Culture Condition | Siderophore Concentration (µM) | Reference |
| Azotobacter vinelandii | Iron-deficient culture medium | 10 - 360 | [1] |
| Pseudomonas fluorescens (for pyoverdine) | Succinic medium | 1.758% (relative units) | [11] |
| Pseudomonas aeruginosa (for pyoverdine) | Succinic medium | 1.749% (relative units) | [11] |
Regulatory Mechanisms of this compound Biosynthesis
The synthesis of this compound is a complex process encoded by a dedicated biosynthetic gene cluster and is primarily regulated at the transcriptional level in response to iron availability.
Genetic Locus: The this compound Biosynthesis Gene Cluster
In Azotobacter vinelandii, the genes responsible for this compound synthesis are organized in a cluster.[6][8] This cluster includes genes encoding non-ribosomal peptide synthetases (NRPSs), which are large enzymes that assemble the peptide backbone of this compound, as well as genes for chromophore synthesis, modification, and transport.[1][6]
Signaling Pathway for Iron-Dependent Regulation
The central regulator of iron homeostasis in A. vinelandii and many other bacteria is the Ferric Uptake Regulator (Fur) protein .[12][13] The regulatory mechanism can be summarized as follows:
-
Iron-Replete Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the this compound biosynthesis genes. This binding physically blocks RNA polymerase from initiating transcription, thereby repressing the production of this compound.
-
Iron-Deficient Conditions: Under iron starvation, intracellular Fe²⁺ levels drop. Fur is no longer able to bind iron and undergoes a conformational change, causing it to detach from the Fur box.
-
Derepression and Transcription: With the Fur repressor removed, RNA polymerase can access the promoter and initiate the transcription of the this compound biosynthesis genes, leading to the production and secretion of the siderophore.
In addition to the primary Fur-mediated control, two-component regulatory systems (TCSs) are also involved in sensing and responding to various environmental stimuli that can influence siderophore production.[14][15] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The sensor kinase detects a specific environmental signal (e.g., nutrient limitation, oxidative stress) and autophosphorylates. It then transfers the phosphoryl group to the response regulator, which in turn modulates the expression of target genes, including those for siderophore synthesis.
Experimental Protocols
Isolation and Identification of this compound-Producing Bacteria from Soil
This protocol outlines the steps to isolate and identify Azotobacter species from a soil sample. The principle relies on using a nitrogen-free medium, which selectively allows the growth of nitrogen-fixing bacteria like Azotobacter.
Methodology:
-
Soil Sample Collection: Collect 10-20 g of topsoil (5-15 cm depth) from the desired location into a sterile bag.
-
Soil Suspension and Serial Dilution:
-
Add 10 g of the soil sample to 90 mL of sterile saline (0.85% NaCl) solution.
-
Vortex vigorously for 2 minutes to create a 10⁻¹ dilution.
-
Perform serial dilutions down to 10⁻⁶ by transferring 1 mL of the previous dilution into 9 mL of sterile saline.
-
-
Enrichment (Optional but Recommended):
-
Inoculate 1 mL of the 10⁻¹ dilution into a flask containing 50 mL of a nitrogen-free broth (e.g., Ashby's broth).
-
Incubate at 28-30°C for 5-7 days on a shaker. Look for the development of a surface pellicle, a characteristic of Azotobacter growth.
-
-
Plating and Isolation:
-
Spread 100 µL from the 10⁻³, 10⁻⁴, and 10⁻⁵ soil dilutions (or from the enrichment culture) onto Ashby's Nitrogen-Free Agar (B569324) plates.
-
Incubate the plates at 28-30°C for 5-7 days.
-
Observe for characteristic Azotobacter colonies, which are typically large, mucoid, and may be pigmented.[16]
-
-
Purification:
-
Select well-isolated, distinct colonies and re-streak them onto fresh Ashby's agar plates to obtain pure cultures.
-
-
Preliminary Identification:
-
Gram Staining: Perform Gram staining; Azotobacter species are Gram-negative rods or cocci.[17]
-
Cyst Formation: Observe for the presence of cysts under a phase-contrast microscope, a key feature of Azotobacter.
-
Siderophore Production Assay (CAS Assay): Plate the pure isolates on Chrome Azurol S (CAS) agar. A color change from blue to orange/yellow around the colony indicates siderophore production.
-
-
Molecular Identification:
-
Extract genomic DNA from the pure culture.
-
Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).[10]
-
Sequence the PCR product and compare it against a database (e.g., NCBI BLAST) for species-level identification.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of this compound from a bacterial culture supernatant. The method utilizes Reverse-Phase HPLC (RP-HPLC) with UV-Vis detection based on the chromophore's absorbance.
Methodology:
-
Culture Preparation:
-
Inoculate a pure culture of the identified Azotobacter strain into an iron-deficient liquid medium (e.g., a modified succinate (B1194679) medium).
-
Incubate at 28-30°C with shaking (180-200 rpm) for 48-72 hours, or until significant growth and fluorescence are observed.
-
-
Sample Preparation:
-
Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Collect the cell-free supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
Solid Phase Extraction (Optional Cleanup):
-
For cleaner samples, pass the filtered supernatant through an Amberlite XAD-4 (or similar) resin column to adsorb the siderophores.
-
Wash the column with deionized water.
-
Elute the bound this compound with methanol (B129727).
-
Evaporate the methanol under vacuum and resuspend the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) and a Photodiode Array (PDA) or UV-Vis detector.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 400 nm, which is the characteristic absorbance wavelength for the pyoverdine-type chromophore.
-
Gradient Elution: Run a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes. This should be optimized for the specific this compound variant.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations (if available). If a pure standard is not available, relative quantification can be performed based on peak area.
-
Data Analysis: Integrate the area of the this compound peak in the sample chromatogram. Calculate the concentration by interpolating from the standard curve. The concentration is typically expressed in µM or mg/L.
-
Conclusion
The genus Azotobacter, particularly A. vinelandii, stands out as the primary natural producer of the siderophore this compound in soil ecosystems. The production of this potent iron chelator is a key survival strategy in iron-limited environments and is intricately regulated by the Fur protein in response to intracellular iron concentrations. The methodologies provided in this guide offer a robust framework for researchers to isolate, identify, and quantify these important microorganisms and their metabolic products. Further research into the diversity of this compound producers and the optimization of its production holds significant promise for advancements in sustainable agriculture and novel therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyoverdine - Wikipedia [en.wikipedia.org]
- 3. Biosurfactant production by a new Pseudomonas putida strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Cyclic Lipopeptides by Pseudomonas fluorescens Strains in Bulk Soil and in the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structure and Biosynthesis of Pyoverdines Produced by Pseudomonas fulva [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of secondary metabolites in the interaction between Pseudomonas fluorescens and soil microorganisms under iron-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Industrial biotechnology of Pseudomonas putida: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 14. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 15. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory response to a hybrid ancestral nitrogenase in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Iron: Azotobactin's Affinity for Gallium, Molybdenum, and Vanadium
An In-depth Technical Guide on the Metal Ion Specificity of a Key Siderophore
Introduction
Azotobactin, a pyoverdine-type siderophore produced by the nitrogen-fixing bacterium Azotobacter vinelandii, is renowned for its high affinity for ferric iron (Fe³⁺). This vital role in iron acquisition is crucial for a myriad of cellular processes. However, the coordination chemistry of this compound extends beyond iron, encompassing other metal ions essential for key enzymatic functions and presenting opportunities for therapeutic and biotechnological applications. This technical guide delves into the specificity of this compound for gallium (Ga³⁺), molybdenum (Mo), and vanadium (V), providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the quantitative binding affinities, detail the experimental protocols for their determination, and visualize the regulatory pathways influenced by these metal-siderophore interactions.
Metal Ion Binding Affinity of this compound
While the primary biological role of this compound is to sequester iron, its flexible coordination sphere, comprising a dihydroxy-quinoline chromophore, a peptide backbone, and functional groups including catechol, hydroxamate, and α-hydroxy acid moieties, allows for the chelation of other metal ions.[1] Of particular interest is its ability to bind Ga³⁺, a trivalent cation with an ionic radius similar to Fe³⁺, and the oxyanions of molybdenum (molybdate) and vanadium (vanadate), which are essential cofactors for nitrogenase enzymes.[2]
Quantitative Binding Data
The interaction of this compound with these metal ions can be quantified by determining their stability constants (log β). While extensive data exists for the Fe³⁺-Azotobactin complex, quantitative data for other metal ions is less abundant in the literature. However, qualitative studies and data from related siderophore systems provide significant insights.
It has been demonstrated that this compound forms strong complexes with both molybdate and vanadate.[3][4][5] The kinetics of complexation with molybdate and vanadate are reportedly faster than with Fe³⁺, suggesting a kinetic advantage for the acquisition of these metals even in iron-replete environments.[3][4][5] Gallium (Ga³⁺) is a well-established Fe³⁺ mimic and has been shown to bind to this compound, inducing a shift and quenching of its natural fluorescence.[2]
| Metal Ion | This compound Complex | Stability Constant (log β) | Method of Determination | Reference |
| Gallium (Ga³⁺) | [Ga(this compound)] | > 20 (estimated) | Fluorescence Quenching | [2][7] |
| Molybdenum (as MoO₄²⁻) | [MoO₄(this compound)] | Not Quantified; "Strong Complex" | Not Specified | [3][4][5] |
| Vanadium (as VO₃⁻) | [VO₃(this compound)] | Not Quantified; "Strong Complex" | Not Specified | [3][4][5] |
Table 1: Quantitative and Qualitative Binding Data for this compound-Metal Complexes. Note: The stability constant for Ga(this compound) is an estimation based on the requirements for in vivo stability.
Experimental Protocols
The determination of metal-ligand binding affinities relies on a variety of biophysical techniques. The intrinsic fluorescence of this compound makes fluorescence spectroscopy a particularly powerful tool for studying its interactions with quenching metal ions.
Purification of this compound
Source Organism: Azotobacter vinelandii
Protocol:
-
Culture: Grow A. vinelandii in an iron-deficient medium to induce siderophore production. Continuous culture methods can be employed to obtain steady-state growth under iron limitation.[8]
-
Harvesting: Centrifuge the culture to remove bacterial cells. The supernatant contains the secreted siderophores.
-
Purification:
-
Adjust the pH of the culture filtrate to 7.0 with HEPES buffer.
-
Apply the filtrate to a strong cation exchange resin (e.g., Sepharose Fast Flow) column saturated with copper sulfate. This chelates the pyoverdine-type siderophores.
-
Elute the siderophore from the column.
-
Further purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Fluorescence Quenching Assay for Gallium (Ga³⁺) Binding
Principle: The intrinsic fluorescence of this compound is quenched upon the binding of a paramagnetic metal ion like Ga³⁺. The decrease in fluorescence intensity is proportional to the concentration of the metal-siderophore complex, allowing for the determination of the binding affinity.
Protocol:
-
Instrumentation: A spectrofluorometer is required.
-
Reagents:
-
Purified this compound solution of known concentration in a suitable buffer (e.g., acetate buffer, pH 4.4).
-
A stock solution of Ga(NO₃)₃ of known concentration.
-
-
Procedure:
-
Record the initial fluorescence emission spectrum of the this compound solution. The excitation wavelength is typically around 380 nm, and the emission maximum is observed around 490 nm.[9]
-
Perform a titration by incrementally adding small aliquots of the Ga³⁺ solution to the this compound solution.
-
After each addition, allow the system to reach equilibrium and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the total Ga³⁺ concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a specific binding model) to calculate the stability constant (K) of the Ga³⁺-Azotobactin complex.
-
Spectrophotometric Titration for Molybdate and Vanadate Binding
Principle: The formation of a metal-siderophore complex often results in a change in the UV-Visible absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to the complex, the stoichiometry and stability constant can be determined.
Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
Purified this compound solution of known concentration in a suitable buffer.
-
Stock solutions of sodium molybdate (Na₂MoO₄) or sodium vanadate (NaVO₃) of known concentrations.
-
-
Procedure:
-
Record the initial UV-Visible absorption spectrum of the this compound solution.
-
Titrate the this compound solution with the molybdate or vanadate solution, recording the spectrum after each addition.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance change.
-
Plot the absorbance change versus the molar ratio of metal to this compound.
-
The inflection point of the curve can indicate the stoichiometry of the complex.
-
The stability constant can be calculated from the titration data using computational programs that fit the absorbance data to a binding model.
-
Potentiometric Titration
Principle: This technique measures the change in pH of a solution containing the ligand upon the addition of a metal ion. The displacement of protons upon complex formation is used to calculate the stability constant.
Protocol:
-
Instrumentation: A high-precision pH meter and a temperature-controlled titration vessel.
-
Reagents:
-
Purified this compound solution.
-
Standardized solutions of the metal salt (e.g., Ga(NO₃)₃, Na₂MoO₄, NaVO₃) and a strong base (e.g., NaOH).
-
-
Procedure:
-
Titrate the this compound solution with the strong base in the absence and presence of the metal ion.
-
Record the pH at each addition of the titrant.
-
-
Data Analysis:
-
The titration curves are analyzed using computer programs to determine the protonation constants of this compound and the stability constants of the metal complexes.
-
Regulatory Pathways Influenced by this compound-Metal Interactions
In Azotobacter vinelandii, the acquisition of molybdenum and vanadium is critical for the function of the alternative nitrogenases. The expression of the genes encoding these nitrogenases is tightly regulated by the availability of these metals. This compound plays a crucial role in this process by sequestering and transporting these metal cofactors into the cell.
The regulation involves a cascade of transcriptional activators, including NifA, VnfA, and AnfA, which control the expression of the molybdenum-, vanadium-, and iron-only nitrogenases, respectively. The activity of these activators is modulated by the intracellular concentration of molybdenum and vanadium.
Caption: Metal-dependent regulation of nitrogenase gene expression in A. vinelandii.
This signaling pathway illustrates that the presence of molybdenum, transported into the cell by this compound, activates the transcription of the primary molybdenum-dependent nitrogenase via the NifA activator, while simultaneously repressing the expression of the alternative vanadium and iron-only nitrogenases.[10][11] In the absence of molybdenum but in the presence of vanadium, also acquired via this compound, the VnfA activator promotes the transcription of the vanadium-dependent nitrogenase, while repressing the iron-only nitrogenase.[2][3][12] The iron-only nitrogenase, regulated by AnfA, is typically expressed only when both molybdenum and vanadium are scarce.[4][13]
Conclusion
The metal ion specificity of this compound is not limited to iron but extends to other biologically crucial metals, including gallium, molybdenum, and vanadium. This broader chelating ability underscores its role as a versatile metallophore, essential for the acquisition of cofactors for key metabolic processes like nitrogen fixation. The ability to bind Ga³⁺ with high affinity also opens avenues for the development of novel antibacterial agents and diagnostic tools that exploit the siderophore uptake pathways of pathogenic bacteria. The detailed experimental protocols provided herein offer a roadmap for researchers to quantitatively assess these interactions. Furthermore, understanding the intricate regulatory networks governed by these metal-siderophore complexes, as depicted in the signaling pathway, is fundamental for manipulating these systems for biotechnological and therapeutic purposes. Further research to precisely quantify the stability constants of this compound with these non-iron metals will be invaluable in fully elucidating its multifaceted role in microbial physiology and in harnessing its potential for drug development.
References
- 1. Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of the transcriptional activators AnfA and VnfA by metals and ammonium in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression from the nifB promoter of Azotobacter vinelandii can be activated by NifA, VnfA, or AnfA transcriptional activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Profiling of Nitrogen Fixation in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadium Requirements and Uptake Kinetics in the Dinitrogen-Fixing Bacterium Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional regulation by metals of structural genes for Azotobacter vinelandii nitrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions between paralogous bacterial enhancer‐binding proteins enable metal‐dependent regulation of alternative nitrogenases in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and in vitro activity of a truncated form of ANFA. Transcriptional activator protein of alternative nitrogenase from Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Ecological Significance of Azotobactin in the Rhizosphere
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rhizosphere, the soil region directly influenced by plant roots, is a dynamic ecosystem teeming with microbial life. Among the key players are Plant Growth-Promoting Rhizobacteria (PGPR), which enhance plant health and productivity. Azotobacter species are prominent PGPRs, notable for their ability to fix atmospheric nitrogen. A critical component of their ecological success is the production of siderophores, particularly Azotobactin. This technical guide provides an in-depth analysis of the multifaceted ecological roles of this compound. It details its primary function in high-affinity iron acquisition, its crucial involvement in securing other essential metal cofactors for nitrogen fixation, and its indirect contributions to plant growth and biocontrol. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and illustrates the underlying biochemical pathways and workflows through detailed diagrams.
Introduction to the Rhizosphere and PGPR
The rhizosphere is a narrow zone of soil surrounding plant roots, characterized by a complex interplay of physical, chemical, and biological processes.[1] Root exudates, containing sugars, amino acids, and organic acids, create a nutrient-rich environment that supports a high density and diversity of microorganisms compared to the bulk soil.[2] Within this microbial community, Plant Growth-Promoting Rhizobacteria (PGPR) are of significant interest. PGPRs colonize plant roots and confer benefits through direct and indirect mechanisms.[1][3]
-
Direct Mechanisms: These include the production of phytohormones (e.g., auxins, cytokinins, gibberellins), biological nitrogen fixation, and the solubilization of mineral nutrients like phosphorus.[1][4]
-
Indirect Mechanisms: These involve the suppression of plant pathogens through competition for nutrients, production of antagonistic substances (e.g., antibiotics, hydrogen cyanide), and induction of systemic resistance in the host plant.[2][3]
Azotobacter is a genus of free-living, aerobic, nitrogen-fixing bacteria that are significant members of the rhizosphere microbiome.[4][5] Their ability to enhance plant growth is attributed to a range of traits, including the synthesis of growth-promoting substances and, critically, the production of siderophores like this compound.[6][[“]]
This compound: A Key Siderophore of Azotobacter
Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms in iron-limiting conditions.[8] Iron is an essential micronutrient for almost all living organisms, required for processes like respiration and DNA synthesis, but its bioavailability in aerobic, neutral-pH soils is extremely low.[8] Siderophores scavenge ferric iron (Fe³⁺) from the environment, forming a stable complex that can be taken up by the bacterial cell via specific outer membrane receptors.[8]
Azotobacter vinelandii, a well-studied species, produces two primary siderophores under iron-deficient conditions:
-
Azotochelin: A bis-(2,3-dihydroxybenzoyl)-L-lysine siderophore.[9]
-
This compound: A yellow-green fluorescent peptide siderophore with a higher affinity for iron.[9]
This compound's structure, incorporating hydroxamate, catechol, and alpha-hydroxy-acid moieties, gives it an exceptionally high affinity for Fe(III), making it a highly efficient iron scavenger.[10]
Core Ecological Functions of this compound
Iron Acquisition and Competitive Advantage
The primary role of this compound is to secure iron for Azotobacter. By secreting this compound, the bacterium can solubilize and bind scarce Fe(III) in the soil. The resulting Fe-Azotobactin complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell in an energy-dependent process.[9][11] This high-affinity system provides a significant competitive advantage. By sequestering the limited available iron, Azotobacter can inhibit the growth of other soil microbes, including plant pathogens, that are less efficient at iron uptake.[2] This competition for iron is a key mechanism of biological control in the rhizosphere.[8]
Acquisition of Nitrogenase Metal Cofactors
Nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) to ammonia (NH₃), is an energy-intensive process catalyzed by the nitrogenase enzyme complex.[5][12][13] This enzyme is critically dependent on metal cofactors, specifically iron (Fe), molybdenum (Mo), and sometimes vanadium (V).[10] Research has revealed that this compound's role extends beyond iron acquisition. It also forms strong complexes with molybdate and vanadate, facilitating their uptake by the bacterium.[10] This function is vital in environments where these trace elements are scarce, ensuring that the nitrogenase enzyme can be synthesized and remain active. Therefore, this compound acts as a "metallophore," promoting the acquisition of multiple essential metals required for the core metabolic process of nitrogen fixation.[10]
Plant Growth Promotion and Biocontrol
This compound contributes indirectly to plant growth through several mechanisms:
-
Enhanced Nutrient Supply: By facilitating nitrogen fixation, this compound ensures a steady supply of ammonia to the plant, a readily usable form of nitrogen.[5]
-
Pathogen Suppression: As mentioned, by sequestering iron, this compound creates an iron-depleted environment that suppresses the growth of phytopathogens, thereby protecting the plant from disease.[2][6] Azotobacter species are known to produce other antimicrobial compounds that inhibit common plant pathogens like Fusarium, Aspergillus, and Rhizoctonia.[5][[“]]
-
Induced Systemic Resistance (ISR): The presence of PGPR like Azotobacter can trigger a state of heightened defense readiness in the host plant, known as ISR.[2] This systemic response enhances the plant's resistance to a broad range of pathogens and is often mediated by plant signaling pathways involving jasmonic acid and ethylene.[2][14]
Quantitative Data on Azotobacter spp. Performance
The efficacy of Azotobacter as a PGPR has been quantified in various studies. The following tables summarize key performance indicators.
Table 1: Nitrogenase Activity in Azotobacter vinelandii Strains
| Strain | Nitrogenase Activity (nmol C₂H₄ h⁻¹ vial⁻¹) | Reference |
|---|---|---|
| A. vinelandii O2 | 158.6 | [15][16] |
| A. vinelandii O4 | 326.4 | [15][16] |
| A. vinelandii O6 | Not specified, within range | [15][16] |
Nitrogenase activity is commonly measured via the acetylene reduction assay, where the reduction of acetylene to ethylene (C₂H₄) is quantified.
Table 2: Phosphate Solubilization by Azotobacter Strains
| Strain | Phosphate Source | Solubilization (µg P mL⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|---|
| A. chroococcum PS 2 | Tricalcium Phosphate (TCP) | 7.993 - 3.125 (range) | 37 | [17] |
| A. chroococcum PS 6 | Tricalcium Phosphate (TCP) | Max at 42°C | 42 | [17] |
| B. subtilis BPM12 | Ca₃(PO₄)₂ | 276.3 | 30 | [18] |
| P. oxalicum FJG21 | Ca₃(PO₄)₂ | 441.4 | 30 | [18] |
While this compound is not directly involved in phosphate solubilization, this is another key PGPR trait of Azotobacter. Solubilization is often linked to the production of organic acids.[16][17]
Key Experimental Protocols
Protocol: Siderophore Production Detection (Chrome Azurol S Assay)
This protocol describes a semi-quantitative method for detecting siderophore production using CAS agar, adapted from Schwyn and Neilands (1987).[19][20][21] Siderophores produced by the bacteria will chelate iron from the CAS-Fe³⁺-HDTMA complex, resulting in a color change from blue to a yellow-orange halo.[21]
Materials:
-
Chrome Azurol S (CAS) dye
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
Nutrient agar or other suitable growth medium
-
Bacterial isolates to be tested
-
Positive and negative control strains
Procedure:
-
Glassware Preparation: Ensure all glassware is acid-washed to remove any trace iron contamination.[20]
-
Blue Dye Solution Preparation:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[22]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[22]
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[22]
-
Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle.
-
-
CAS Agar Plate Preparation:
-
Prepare 900 mL of a suitable growth medium (e.g., LB agar) and autoclave.[20]
-
Allow the agar to cool to approximately 50°C in a water bath.[20]
-
Aseptically add 100 mL of the sterile Blue Dye solution to the 900 mL of molten agar and mix gently but thoroughly.[20]
-
Pour the CAS agar into sterile Petri plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Data Analysis:
-
Observe the plates daily for the formation of a yellow-orange halo around the bacterial colony against the blue background.
-
Measure the diameter of the halo and the diameter of the colony.
-
The Siderophore Production Index (SPI) can be calculated as: SPI = (Halo diameter - Colony diameter) / Colony diameter.[19]
-
Protocol: Quantification of Phosphate Solubilization in Liquid Medium
This protocol quantifies the amount of phosphate solubilized by bacteria in a liquid culture using the molybdenum-blue colorimetric method.[23][24]
Materials:
-
National Botanical Research Institute's Phosphate (NBRIP) growth medium or Pikovskaya's broth.[24]
-
Insoluble phosphate source (e.g., tricalcium phosphate, Ca₃(PO₄)₂).
-
Molybdenum-blue reagent (ascorbic acid in potassium molybdate and tartrate).[24]
-
Spectrophotometer.
-
Bacterial isolates.
Procedure:
-
Inoculum Preparation: Grow bacterial isolates in a suitable liquid medium (e.g., LB broth) to achieve a high cell density (e.g., 1x10⁹ CFU/mL).[24]
-
Culture Setup:
-
Dispense a defined volume (e.g., 50 mL) of sterile NBRIP broth containing the insoluble phosphate source into Erlenmeyer flasks.
-
Inoculate each flask with a small volume (e.g., 500 µL) of the prepared bacterial culture.[23]
-
Include uninoculated flasks as a control.
-
Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the optimal temperature (e.g., 28-30°C) for a set period (e.g., 7 days).[23][24]
-
-
Sample Preparation:
-
After incubation, collect a sample from each flask.
-
Centrifuge the culture at high speed (e.g., 10,000-13,500 x g) for 10 minutes to pellet the bacterial cells and any remaining insoluble phosphate.[24]
-
Collect the supernatant for analysis.
-
-
Phosphate Quantification:
-
Add 1 mL of the supernatant to a test tube.
-
Add the molybdenum-blue reagent according to the specific method's instructions (e.g., Murphy and Riley, 1962).[24]
-
Allow the color to develop for a specified time (e.g., 15 minutes).[24]
-
Measure the absorbance of the blue color using a spectrophotometer at the appropriate wavelength (e.g., 600 nm or 700 nm).[18][24]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a soluble phosphate salt (e.g., KH₂PO₄).
-
Calculate the concentration of soluble phosphate in the culture supernatants by comparing their absorbance values to the standard curve.
-
The phosphate solubilization efficiency is reported as the amount of soluble P (e.g., in µg/mL) in the medium.
-
Signaling and Molecular Interactions
This compound-Mediated Iron Acquisition Pathway
The acquisition of iron via this compound is a highly regulated and specific process. It involves the synthesis and secretion of the siderophore, chelation of extracellular iron, and transport of the ferrisiderophore complex back into the cell. This process is crucial for bacterial survival in iron-poor environments and is a key factor in its ecological competitiveness.
Caption: this compound-mediated iron acquisition pathway in Azotobacter.
Plant Response to PGPR Colonization
The interaction between plants and PGPR like Azotobacter is a complex dialogue involving molecular signals from both partners. Plants can recognize microbial signature molecules, known as Microbe-Associated Molecular Patterns (MAMPs), which triggers a basal immune response called PAMP-Triggered Immunity (PTI). However, beneficial microbes like PGPR have evolved to modulate or evade these strong defense responses, allowing for successful root colonization. This colonization can then lead to beneficial outcomes for the plant, such as induced systemic resistance (ISR) and enhanced growth.
Caption: Generalized signaling pathway of plant response to PGPR colonization.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described in Section 5.0.
Caption: Experimental workflow for siderophore detection using the CAS assay.
Caption: Experimental workflow for quantifying phosphate solubilization.
Conclusion and Future Directions
This compound is a highly effective metallophore whose ecological significance in the rhizosphere extends far beyond its canonical role in iron acquisition for Azotobacter. By chelating iron, it provides a powerful competitive advantage, enabling Azotobacter to thrive and suppress phytopathogens. Furthermore, its ability to acquire molybdenum and vanadium is intrinsically linked to the efficiency of biological nitrogen fixation, a cornerstone of sustainable agriculture. The interplay between this compound production, nutrient cycling, and plant-microbe signaling highlights its central role in the beneficial activities of Azotobacter.
Future research should focus on the regulatory networks that control this compound synthesis in response to multiple environmental cues beyond iron limitation. Investigating the potential for this compound to mobilize other trace metals or even its role in mitigating heavy metal toxicity could open new avenues for bioremediation. For drug development professionals, the high-affinity chelation chemistry of this compound and the specificity of its transport system could serve as inspiration for novel drug delivery systems or antimicrobial strategies that target microbial iron metabolism. A deeper understanding of these molecular mechanisms will unlock the full potential of Azotobacter and its powerful siderophore for applications in agriculture and biotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant growth-promoting rhizobacteria (PGPR): Their potential as antagonists and biocontrol agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhizosphere Bacteria in Plant Growth Promotion, Biocontrol, and Bioremediation of Contaminated Sites: A Comprehensive Review of Effects and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azotobacterchroococcum- A Plant Growth Promotingrhizobacteria formulated as biofertilizer in vermicast carrier [internationaljournalssrg.org]
- 5. Nitrogen Fixing Azotobacter Species as Potential Soil Biological Enhancers for Crop Nutrition and Yield Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azotobacter: A potential bio-fertilizer for soil and plant health management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the siderophore this compound in the bacterial acquisition of nitrogenase metal cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrogen-Fixing Gamma Proteobacteria Azotobacter vinelandii—A Blueprint for Nitrogen-Fixing Plants? | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. Phosphate solubilization characteristics of efficient nitrogen fixing soil Azotobacter strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphate solubilization characteristics of efficient nitrogen fixing soil Azotobacter strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jarts.info [jarts.info]
- 18. Identification of phosphate-solubilizing microorganisms and determination of their phosphate-solubilizing activity and growth-promoting capability :: BioResources [bioresources.cnr.ncsu.edu]
- 19. protocols.io [protocols.io]
- 20. Siderophore Detection assay [protocols.io]
- 21. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and Identification of Phosphate-solubilizing Bacteria in the Rhizosphere of Robinia pseudoacacia on the Loess Plateau and Verification of Phosphate Solubilization Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Azotobactin from Azotobacter vinelandii Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azotobacter vinelandii, a free-living, nitrogen-fixing soil bacterium, is known to produce a variety of siderophores to chelate iron from its environment.[1][2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds that play a crucial role in the transport of iron into the bacterial cell.[3] A. vinelandii produces several types of siderophores, including the catechol-type siderophores (protochelin, azotochelin, and aminochelin) and the pyoverdine-like fluorescent siderophore, Azotobactin.[2] this compound is a yellow-green fluorescent peptide that exhibits strong iron-chelating activity.[4][5] The production of these siderophores is tightly regulated by the availability of iron and other metal ions in the environment.[6] This document provides detailed protocols for the isolation and purification of this compound from A. vinelandii cultures.
Data Presentation
A summary of quantitative data related to siderophore production in Azotobacter vinelandii under iron-limited conditions is presented in Table 1.
Table 1: Quantitative Production of Siderophores by Azotobacter vinelandii
| Siderophore | Culture Condition | Concentration/Yield | Reference |
| This compound (YGFP) | Iron-limited continuous culture (12.5 µM Fe) | Minor siderophore species | [5] |
| DHBL (catechol) | Iron-limited continuous culture (12.5 µM Fe) | Major siderophore species | [5] |
| Vibrioferrin | Diazotrophic, Fe-limited batch culture | Highest concentration of all siderophores | [7][8] |
| Catechol Siderophores | Molybdenum-free, iron-insufficient medium | Predominant siderophores | [6] |
| This compound | Molybdenum-supplemented, iron-insufficient medium | Predominant siderophore | [6] |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound.
Protocol 1: Culturing Azotobacter vinelandii for this compound Production
Objective: To cultivate A. vinelandii under iron-deficient conditions to induce the production of this compound.
Materials:
-
Azotobacter vinelandii strain (e.g., ATCC 12837)
-
Burk's medium (modified to be iron-deficient)
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare Iron-Deficient Burk's Medium: Prepare Burk's medium, omitting the addition of iron salts. To further reduce trace iron contamination, it is recommended to treat the medium with a chelating resin like Chelex 100.
-
Inoculation: Inoculate a starter culture of A. vinelandii in a small volume of the iron-deficient medium and grow overnight.
-
Large-Scale Culture: Use the starter culture to inoculate a larger volume of the iron-deficient Burk's medium in a sterile flask. The inoculum volume should be approximately 1-2% of the total culture volume.
-
Incubation: Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 3-5 days. The appearance of a yellow-green fluorescence in the culture medium is an indicator of this compound production.[5][9]
Protocol 2: Extraction of this compound from Culture Supernatant
Objective: To extract this compound from the cell-free culture supernatant.
Materials:
-
Culture from Protocol 1
-
Centrifuge
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.[10]
-
Allow the layers to separate. The organic (ethyl acetate) phase will contain the extracted this compound.
-
Collect the upper organic phase.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.
-
-
Concentration: Pool the ethyl acetate fractions and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
Protocol 3: Purification of this compound by Chromatography
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude this compound extract from Protocol 2
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
HPLC grade solvents (acetonitrile, water, formic acid)
-
Fraction collector
Procedure:
-
Column Chromatography (Optional Pre-purification):
-
Dissolve the dried crude extract in a minimal volume of a suitable solvent (e.g., methanol).
-
Pack a silica gel column with a non-polar solvent (e.g., chloroform).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.
-
Collect fractions and monitor for the presence of the yellow-green fluorescent compound.
-
Pool the fluorescent fractions and concentrate them.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Dissolve the partially purified or crude extract in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a C18 reverse-phase column.
-
Use a gradient elution method. A common mobile phase consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be from 10% to 90% Solvent B over 30 minutes.
-
Monitor the elution profile at a wavelength of 380 nm, which is the absorption maximum for the chromophore of this compound.[5][11]
-
Collect the peak corresponding to this compound using a fraction collector.
-
Confirm the purity of the collected fraction by re-injecting a small aliquot into the HPLC. A single, sharp peak indicates a high degree of purity.[11]
-
-
Final Concentration: Evaporate the solvent from the purified this compound fraction under a stream of nitrogen or by lyophilization to obtain the pure compound.
Visualizations
Signaling Pathway for Siderophore Production Regulation
Caption: Iron-dependent regulation of this compound synthesis.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation and purification.
References
- 1. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azotobacter: A potential bio-fertilizer for soil and plant health management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azotobacter vinelandii gene clusters for two types of peptidic and catechol siderophores produced in response to molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Siderophore Metabolome of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Detecting Azotobactin with the Chrome Azurol S (CAS) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azotobactin is a pyoverdine-type siderophore produced by the nitrogen-fixing bacterium Azotobacter vinelandii.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment, a process crucial for their survival and growth.[2][3] In the context of drug development, the inhibition of siderophore biosynthesis or uptake represents a promising antimicrobial strategy. The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for the detection and quantification of siderophores like this compound.[4][5] This application note provides a detailed overview and protocols for utilizing the CAS assay for the detection of this compound.
Principle of the CAS Assay
The CAS assay is based on a competition for iron between the siderophore and the CAS dye.[6] In the assay reagent, Chrome Azurol S forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[4][7] When a sample containing a siderophore such as this compound is introduced, the siderophore, which has a significantly higher affinity for iron, sequesters the Fe³⁺ from the dye complex.[6] This removal of iron leads to the release of the free CAS dye, resulting in a distinct color change from blue to orange or yellow.[6][7] The intensity of this color change is proportional to the amount of siderophore present in the sample and can be quantified spectrophotometrically.[4]
Applications in Research and Drug Development
-
Screening for Siderophore-Producing Microorganisms: The CAS assay is an effective tool for identifying and isolating microorganisms that produce siderophores from environmental samples.[2]
-
Quantification of Siderophore Production: The liquid CAS assay allows for the quantification of siderophore production under different growth conditions, which is valuable for metabolic and regulatory studies.[4]
-
Antimicrobial Drug Discovery: By identifying compounds that inhibit siderophore production, the CAS assay can be used as a primary screen for novel antimicrobial agents that target iron acquisition pathways in pathogenic bacteria.
-
Biocontrol Agent Selection: In agriculture, the CAS assay can be used to screen for beneficial microorganisms that produce siderophores, as these can promote plant growth by sequestering iron and making it unavailable to plant pathogens.[8]
Data Presentation
The quantitative data obtained from the CAS liquid assay can be summarized in a table for clear comparison. The siderophore units are calculated based on the decrease in absorbance at 630 nm.
| Sample ID | Description | Absorbance (630 nm) | % Siderophore Activity |
| Control | Iron-limited medium (no bacteria) | 1.250 | 0% |
| Sample 1 | A. vinelandii culture supernatant (24h) | 0.625 | 50% |
| Sample 2 | A. vinelandii culture supernatant (48h) | 0.312 | 75% |
| Sample 3 | Purified this compound (10 µM) | 0.875 | 30% |
Note: This table presents example data for illustrative purposes.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow of the CAS assay and the underlying principle of iron chelation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Azotobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azotobactin is a fluorescent pyoverdine-like chromopeptidic siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The unique structure and function of this compound make it a subject of interest in various fields, including microbial ecology, agriculture, and drug development, for its potential as a biocontrol agent and a shuttle for drug delivery.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methods described herein are suitable for the purification, identification, and quantification of this compound from bacterial cultures.
Principle of Reversed-Phase HPLC for this compound Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity. In the context of this compound analysis, a nonpolar stationary phase (typically a C18-bonded silica) is used in conjunction with a polar mobile phase. This compound, being a moderately polar molecule, will have an affinity for both the stationary and mobile phases. By gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile) in the mobile phase (gradient elution), the hydrophobicity of the mobile phase increases, leading to the elution of this compound from the column. The separation is based on the differential partitioning of this compound and other sample components between the stationary and mobile phases.
Caption: Principle of Reversed-Phase HPLC separation of this compound.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of this compound from Azotobacter vinelandii Culture
This protocol describes the extraction and partial purification of this compound from a bacterial culture supernatant using solid-phase extraction (SPE).
Materials:
-
Azotobacter vinelandii culture supernatant
-
Amberlite XAD-4 or Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Culture Preparation: Grow Azotobacter vinelandii in an iron-deficient medium to induce siderophore production.
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
Acidification: Adjust the pH of the supernatant to 6.0 with HCl.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the bound this compound with methanol.
-
-
Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
Caption: Workflow for this compound extraction from bacterial culture.
Protocol 2: HPLC Method for this compound Analysis
This protocol details a reversed-phase HPLC method coupled with UV-Vis, fluorescence, and mass spectrometry detection for the analysis of this compound.[1]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Detectors: UV-Vis, Fluorescence, and Mass Spectrometer (e.g., LTQ-Orbitrap XL).[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | ACE 3 C18-AR (100 mm x 1.0 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid and 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 0.1% Acetic Acid |
| Gradient Program | 0-100% B over 60 minutes |
| Flow Rate | 50 µL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| UV-Vis Detection | 380 nm |
| Fluorescence Detection | Excitation: 380 nm, Emission: 490 nm[2] |
| Mass Spectrometry | Electrospray Ionization (ESI), Positive Ion Mode |
Data Presentation: Quantitative Method Parameters
| Parameter | Expected Range/Value | Description |
| Retention Time (RT) | To be determined | The time at which this compound elutes from the column under the specified conditions. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response. |
| Limit of Detection (LOD) | To be determined (ng/mL) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantitation (LOQ) | To be determined (µg/mL) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Recovery (%) | 85 - 115% | The percentage of this compound recovered from the sample matrix during the extraction process. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Signaling Pathway and Logical Relationships
The production of siderophores like this compound is tightly regulated by the availability of iron in the environment. Under iron-limiting conditions, a signaling cascade is initiated, leading to the expression of genes involved in this compound biosynthesis and transport.
Caption: Simplified signaling pathway for iron uptake via this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the analysis of this compound using HPLC. The reversed-phase HPLC method, coupled with appropriate detection techniques, allows for the effective separation, identification, and quantification of this important siderophore. For quantitative applications, it is crucial to perform a thorough method validation to establish key performance parameters such as linearity, LOD, LOQ, accuracy, and precision. The visualization of the experimental workflow and the underlying scientific principles aims to provide researchers with a clear and practical framework for their studies on this compound.
References
Application of Azotobactin in Agriculture as a Plant Growth Promoter: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azotobacter species are free-living, nitrogen-fixing bacteria that play a significant role in enhancing soil fertility and promoting plant growth. One of their key attributes is the production of siderophores, such as Azotobactin, which are low-molecular-weight compounds with a high affinity for ferric iron. Under iron-limiting conditions, these bacteria secrete this compound to chelate and transport iron into their cells. This sequestering of iron not only benefits the bacteria but also makes iron more available to plants and can limit the growth of pathogenic microorganisms. Beyond its primary role in iron acquisition, this compound and other metabolites produced by Azotobacter contribute to plant growth through various mechanisms, including the synthesis of phytohormones, nitrogen fixation, and induced systemic resistance.
These application notes provide a comprehensive overview of the use of this compound, as part of the broader activity of Azotobacter inoculants, in agricultural research. Detailed protocols for the preparation, application, and evaluation of Azotobacter as a plant growth promoter are provided for use in laboratory and greenhouse settings.
Mechanisms of Plant Growth Promotion by Azotobacter and this compound
Azotobacter species employ a multifaceted approach to promote plant growth, with this compound playing a crucial direct and indirect role. The primary mechanisms include:
-
Nitrogen Fixation: Azotobacter are renowned for their ability to convert atmospheric nitrogen (N₂) into ammonia (NH₃), a form readily usable by plants. This biological nitrogen fixation can significantly contribute to the nitrogen nutrition of crops, reducing the need for synthetic nitrogen fertilizers.
-
Phytohormone Production: Azotobacter species synthesize and secrete various phytohormones that directly influence plant growth and development. These include:
-
Auxins (e.g., Indole-3-acetic acid - IAA): Promote root initiation and elongation, leading to an expanded root system for enhanced water and nutrient uptake.
-
Gibberellins (e.g., Gibberellic acid - GA₃): Stimulate stem elongation, seed germination, and flowering.
-
Cytokinins (e.g., Zeatin): Promote cell division and delay senescence.
-
-
Siderophore Production (this compound): In iron-deficient soils, the production of this compound is critical. It chelates ferric iron (Fe³⁺), making it soluble and available for uptake by both the bacteria and the plant. This is particularly important in alkaline soils where iron availability is often limited. By sequestering iron, this compound also competitively excludes pathogenic fungi and bacteria that require iron for their growth.
-
Phosphate Solubilization: Azotobacter can solubilize inorganic phosphate compounds in the soil, converting them into forms that can be absorbed by plant roots.
-
Biocontrol of Phytopathogens: Azotobacter species can produce antifungal and antibacterial compounds, providing protection to plants against various soil-borne pathogens.
Quantitative Data on the Efficacy of Azotobacter Inoculation
The application of Azotobacter as a biofertilizer has demonstrated significant improvements in the growth and yield of a wide range of crops. The following tables summarize quantitative data from various studies.
Table 1: Effect of Azotobacter Inoculation on Crop Yield
| Crop | Azotobacter Species/Strain | Application Method | % Increase in Yield (compared to control) | Reference(s) |
| Wheat (Triticum aestivum) | A. chroococcum | Seed inoculation | 5.6 - 16.3% | [1][2] |
| Wheat (Triticum aestivum) | Azotobacter spp. with 75% N fertilizer | Seed inoculation | Statistically similar to 100% N fertilizer | [3] |
| Maize (Zea mays) | A. chroococcum | Seed inoculation | up to 35% | [4] |
| Maize (Zea mays) | A. chroococcum with FYM | Seed inoculation | 15% (additive effect) | [4] |
| Tomato (Solanum lycopersicum) | Azotobacter spp. with 50% N fertilizer | Seedling treatment | Fruit yield increased from 0.21 kg/plant to 1.62 kg/plant | [5] |
| Tomato (Solanum lycopersicum) | Azotobacter spp. | Seedling treatment | Significant increase in number of fruits per plant and fruit size | [6] |
| Onion (Allium cepa) | Azotobacter spp. | Soil application | Significant increase in bulb weight (up to 120.7g vs. control) and diameter | [7] |
| Various Vegetables & Cereals | Azotobacter spp. | Not specified | 5 - 24% | [3] |
Table 2: Phytohormone Production by Azotobacter Species
| Azotobacter Species/Strain | Indole-3-Acetic Acid (IAA) (µg/mL) | Gibberellic Acid (GA₃) (µg/mL) | Cytokinins (e.g., Zeatin) (µg/mL) | Reference(s) |
| A. salinestris AT19 | 18.2 | Low | Average | [3] |
| A. chroococcum AT25 | Average | Average | Average | [3] |
| Azotobacter isolates (16 strains) | 42.80 - 82.00 (with tryptophan) | - | - | [3] |
| A. chroococcum | - | 0.1 - 1.0 | - | [8] |
| Azotobacter spp. for K37 | - | 76.8 (with 0.5% ammonium chloride) | - | [9] |
| Azotobacter isolates (6 strains) | 12,000 - 48,100 (with 5 mg/mL tryptophan) | - | - | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction between Azotobacter and plants initiates a complex signaling cascade within the plant, leading to the observed growth promotion. Microbe-Associated Molecular Patterns (MAMPs) on the surface of Azotobacter, such as flagellin or lipopolysaccharides, are recognized by Pattern Recognition Receptors (PRRs) on the plant root cell surface.[10][11][12] This recognition triggers a downstream signaling cascade, often involving Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15] This initial signaling can lead to crosstalk with plant hormone signaling pathways, particularly auxin and ethylene, ultimately modulating gene expression related to root development and defense responses.[9][16][17][18][19]
Experimental Workflow
A typical workflow for evaluating the efficacy of Azotobacter as a plant growth-promoting rhizobacterium (PGPR) involves several key stages, from isolation and culturing of the bacteria to greenhouse or field trials and subsequent data analysis.
Experimental Protocols
Protocol 1: Preparation of Azotobacter Growth Media
1.1 Ashby's Mannitol Agar (for isolation and cultivation)
-
Composition per liter:
-
Mannitol: 20.0 g
-
Dipotassium Phosphate (K₂HPO₄): 0.2 g
-
Magnesium Sulphate (MgSO₄·7H₂O): 0.2 g
-
Sodium Chloride (NaCl): 0.2 g
-
Potassium Sulphate (K₂SO₄): 0.1 g
-
Calcium Carbonate (CaCO₃): 5.0 g
-
Agar: 15.0 g
-
-
Preparation:
-
Suspend 40.7 g of the mixed powders in 1 liter of distilled water.
-
Heat to boiling to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Cool to 45-50°C and pour into sterile Petri plates.
-
1.2 Jensen's Medium (for cultivation and nitrogen fixation studies)
-
Composition per liter:
-
Sucrose: 20.0 g
-
Dipotassium Phosphate (K₂HPO₄): 1.0 g
-
Magnesium Sulphate (MgSO₄·7H₂O): 0.5 g
-
Sodium Chloride (NaCl): 0.5 g
-
Ferrous Sulphate (FeSO₄·7H₂O): 0.1 g
-
Sodium Molybdate (Na₂MoO₄): 0.005 g
-
Calcium Carbonate (CaCO₃): 2.0 g
-
Agar: 15.0 g (for solid medium)
-
-
Preparation:
-
Suspend 39.1 g of the mixed powders (for solid medium) in 1 liter of distilled water. For broth, omit the agar.
-
Heat to boiling to dissolve completely.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Mix well before dispensing.
-
Protocol 2: Application of Azotobacter Inoculant
2.1 Seed Treatment
-
Prepare a liquid culture of Azotobacter in a suitable broth (e.g., Jensen's broth) and grow to a cell density of approximately 10⁸-10⁹ CFU/mL.
-
Prepare a sticker solution (e.g., 10% sugar or jaggery solution, or 1% carboxymethyl cellulose).
-
Coat the seeds uniformly with the sticker solution.
-
Apply the liquid Azotobacter culture to the sticky seeds and mix thoroughly to ensure even coating.
-
Dry the coated seeds in the shade for 20-30 minutes before sowing.
2.2 Root Dipping (for seedlings)
-
Prepare a suspension of Azotobacter by mixing 100 mL of liquid culture in 5-10 liters of water.
-
Dip the roots of the seedlings in this suspension for 20-30 minutes before transplanting.
2.3 Soil Application
-
Mix 1 liter of Azotobacter liquid culture with 100-150 liters of water.
-
Apply this suspension to 1 acre of land through drip irrigation or by drenching the soil.
-
Alternatively, mix the liquid culture with well-decomposed farmyard manure or compost and apply to the soil.
Protocol 3: Quantification of Plant Growth Promotion Effects
3.1 Root System Architecture Analysis
-
Carefully excavate the entire root system of the plant.
-
Gently wash the roots to remove all soil particles.
-
Scan the roots using a flatbed scanner with a transparency adapter. Specialized software like WinRHIZO can be used for this purpose.[10][20][21]
-
Analyze the scanned images to determine parameters such as total root length, average root diameter, root surface area, and number of root tips.
3.2 Quantification of Plant Phytohormones (Auxin and Cytokinin) using ELISA
-
Harvest plant tissue (e.g., roots, shoots) and freeze immediately in liquid nitrogen.
-
Homogenize the tissue and extract phytohormones using an appropriate solvent (e.g., 80% methanol).
-
Purify and concentrate the extract.
-
Quantify the concentration of specific phytohormones (e.g., IAA, zeatin) using a commercially available ELISA kit following the manufacturer's instructions.[2][22][23][24]
3.3 Measurement of Nitrogenase Activity (Acetylene Reduction Assay)
-
Incubate a known amount of Azotobacter culture or nodules from inoculated plants in a sealed container.
-
Introduce a known volume of acetylene gas into the container.
-
After a specific incubation period, withdraw a gas sample from the headspace.
-
Analyze the gas sample using a gas chromatograph to measure the amount of ethylene produced from the reduction of acetylene by the nitrogenase enzyme.[1][4][11][12][25]
-
The rate of ethylene production is an indirect measure of nitrogenase activity.
Conclusion
The application of this compound, through the use of Azotobacter inoculants, presents a promising and sustainable approach to enhance crop productivity. The multifaceted mechanisms, including improved iron nutrition, nitrogen fixation, and phytohormone production, contribute to significant improvements in plant growth and yield. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists to further explore and optimize the use of Azotobacter in modern agriculture. Further research into the specific signaling pathways and the development of more efficient and stable bio-formulations will continue to unlock the full potential of these beneficial microorganisms.
References
- 1. Acetylene Reduction Assay for Nitrogenase Activity: Gas Chromatographic Determination of Ethylene Per Sample in Less Than One Minute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative fluorescence enzyme immunoassay for plant cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. chemijournal.com [chemijournal.com]
- 7. phytojournal.com [phytojournal.com]
- 8. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. fnca.mext.go.jp [fnca.mext.go.jp]
- 12. A Simple in situ Assay to Assess Plant-Associative Bacterial Nitrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants [frontiersin.org]
- 15. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Complex Molecular Interplay of Auxin and Ethylene Signaling Pathways Is Involved in Arabidopsis Growth Promotion by Burkholderia phytofirmans PsJN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Complex Molecular Interplay of Auxin and Ethylene Signaling Pathways Is Involved in Arabidopsis Growth Promotion by Burkholderia phytofirmans PsJN [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Deciphering Auxin-Ethylene Crosstalk at a Systems Level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecosearch.info [ecosearch.info]
- 21. youtube.com [youtube.com]
- 22. Plant CYT(Cytokinin) ELISA Kit – AFG Scientific [afgsci.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. mybiosource.com [mybiosource.com]
- 25. researchgate.net [researchgate.net]
Azotobactin as a potential biocontrol agent against plant pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azotobacter species are free-living, nitrogen-fixing bacteria known for their significant contributions to soil fertility and plant growth promotion.[1][2] One of their key secondary metabolites is Azotobactin, a siderophore belonging to the pyoverdine family.[3] Initially identified for its role in iron acquisition, this compound is now recognized as a potent biocontrol agent, protecting plants from a wide range of phytopathogens.[1][2] Its mechanisms of action are multifaceted, involving direct antagonism through resource competition and indirect action by inducing systemic resistance in the host plant. These application notes provide a summary of this compound's biocontrol activities, quantitative data on its efficacy, and detailed protocols for its evaluation.
Mechanisms of Biocontrol Action
This compound's primary role in disease suppression stems from its high affinity for ferric iron (Fe³⁺).[3] In the rhizosphere, the soil region surrounding plant roots, iron is an essential but often limiting nutrient for microbial growth.
-
Competition for Iron: this compound, secreted by Azotobacter, chelates the available Fe³⁺ in the soil, forming a stable complex.[1][3] This complex is then specifically recognized and taken up by the Azotobacter. This process effectively sequesters iron, making it unavailable to other microorganisms, including pathogenic fungi and bacteria, thereby inhibiting their growth and proliferation.[4][5]
-
Induced Systemic Resistance (ISR): Beyond simple competition, the presence of Azotobacter and its metabolites like this compound can trigger a plant's innate immune system. This phenomenon, known as Induced Systemic Resistance (ISR), primes the plant for a faster and more robust defense response upon pathogen attack.[6][7] The recognition of these microbial signatures leads to the activation of defense-related signaling pathways, such as those involving jasmonic acid (JA) and ethylene (ET), resulting in the systemic expression of defense-related genes and proteins.[7][8]
-
Production of Antifungal Compounds: While this compound is a siderophore, Azotobacter species also produce other antagonistic substances, including fungicidal antibiotics structurally similar to anisomycin, which directly inhibit the growth of pathogens.[1]
-
Plant Growth Promotion (PGP): Azotobacter enhances plant vigor through nitrogen fixation and the production of phytohormones like auxins, gibberellins, and cytokinins.[9][10][11] A healthier, more robust plant is inherently more resistant to pathogen infection.
Quantitative Data Summary
The following tables summarize the reported efficacy of Azotobacter isolates against various plant pathogens and their plant growth-promoting traits.
Table 1: Antagonistic Activity of Azotobacter spp. Against Fungal Pathogens
| Azotobacter Isolate(s) | Target Pathogen | Efficacy Measurement | Result | Reference(s) |
|---|---|---|---|---|
| A. chroococcum (TRA2) | Macrophomina phaseolina | Antagonistic activity | Strong inhibition | [1] |
| A. chroococcum (TRA2) | Fusarium oxysporum | Antagonistic activity | Strong inhibition | [1] |
| Multiple Azotobacter isolates | Aspergillus flavus | Zone of Inhibition | 18-26 mm | [12] |
| Multiple Azotobacter isolates | Cercospora sp. | Zone of Inhibition | 18-26 mm | [12] |
| Multiple Azotobacter isolates | Fusarium oxysporum | Zone of Inhibition | 18-26 mm | [12] |
| A. vinelandii, A. chroococcum | M. phaseolina, R. solani, F. solani | Mycelial Growth Reduction | Significant reduction | [13] |
| Azotobacter isolates (Azb2, 6, 10, 16, 18) | M. phaseolina, S. rolfsii, R. solani, F. oxysporum, A. tenuissima | In vitro antagonism | Effective against all five pathogens |[14] |
Table 2: Plant Growth-Promoting (PGP) Properties of Azotobacter spp.
| Azotobacter Isolate | PGP Trait | Quantitative Measurement | Reference(s) |
|---|---|---|---|
| A. beijerinckii | Indole-3-Acetic Acid (IAA) Production | 27 µg/mL | [10] |
| A. beijerinckii | Gibberellic Acid Production | 48 µg/mL | [10] |
| A. beijerinckii | Phosphate Solubilization Index | 2.86 | [10] |
| Azotobacter sp. (AZT8) | Seed Germination (Chilli) | 98% | [2] |
| Azotobacter sp. (AZT8) | Root Length (Chilli) | 4.18 cm | [2] |
| Azotobacter sp. (AZT8) | Shoot Length (Chilli) | 6.5 cm |[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biocontrol potential of this compound-producing bacteria.
Protocol 1: In Vitro Antagonism Assay (Dual Culture Method)
This assay evaluates the ability of Azotobacter to inhibit the growth of a fungal pathogen on a shared culture plate.[14][15]
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri plates (90 mm)
-
Pure culture of Azotobacter isolate
-
7-day-old culture of the test fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Sterile inoculation loop
-
Incubator
Procedure:
-
Prepare and sterilize PDA medium and pour it into sterile Petri plates. Allow the plates to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of the fungal pathogen from the edge of an actively growing culture.
-
Place the fungal disc in the center of a fresh PDA plate.[15]
-
Using a sterile inoculation loop, streak the Azotobacter isolate on the PDA plate, approximately 2-3 cm away from the central fungal disc. Streaks can be made on opposite sides of the disc.[15]
-
Prepare a control plate containing only the fungal disc without the bacterial inoculation.
-
Incubate all plates at 28 ± 2°C for 5-7 days, or until the fungal mycelium in the control plate has grown to cover most of the plate.
-
Observe the zone of inhibition between the bacterial colony and the fungal mycelium.
-
Measure the radial growth of the fungal colony towards the bacterial streak (r) and the radius of the fungal colony on the control plate (R).
-
Calculate the percent inhibition of mycelial growth using the formula: Percent Inhibition (%) = [(R - r) / R] x 100
Protocol 2: Siderophore Production Assay (Chrome Azurol S - CAS Agar)
This is a universal chemical assay to detect the production of siderophores.[12]
Materials:
-
Chrome Azurol S (CAS) agar plates
-
Pure culture of Azotobacter isolate
-
Sterile toothpick or inoculation loop
-
Incubator
Procedure:
-
Prepare CAS agar plates as described by Schwyn and Neilands (1987). The uninoculated plates will be dark blue.
-
Spot-inoculate the Azotobacter isolate onto the center of a CAS agar plate.
-
Incubate the plate at 28 ± 2°C for 48-72 hours.
-
Observe the plate for a color change around the bacterial colony.
-
Interpretation: A positive result for siderophore production is indicated by the formation of a yellow-orange halo around the colony against the blue background of the agar. The diameter of the halo can be measured to semi-quantify the level of siderophore production.
Protocol 3: Chitinase Activity Assay
This assay determines if the biocontrol agent can produce chitinase, an enzyme that degrades fungal cell walls.[16]
Materials:
-
Colloidal chitin agar medium
-
Pure culture of Azotobacter isolate
-
Sterile inoculation loop
-
Incubator
Procedure:
-
Prepare colloidal chitin agar plates.
-
Streak the Azotobacter isolate onto the surface of the agar.
-
Incubate the plates at 28-30°C for 3-5 days.
-
Observe for the formation of a clear zone or halo around the bacterial growth.
-
Interpretation: The presence of a clear halo indicates the degradation of chitin, confirming chitinase production by the isolate.[16]
Induced Systemic Resistance (ISR) Signaling Pathway
The interaction of this compound or other Azotobacter-associated molecular patterns with plant roots can initiate a signaling cascade, preparing the entire plant for subsequent pathogen attacks. This is a simplified representation of the pattern-triggered immunity (PTI) pathway, a core component of ISR.
Upon recognition of microbial patterns by plant cell receptors (PRRs), a series of rapid intracellular responses are triggered.[17] This includes ion fluxes across the plasma membrane and the production of reactive oxygen species (ROS), often called the "oxidative burst."[17] These initial events activate downstream signaling pathways, such as mitogen-activated protein kinase (MAPK) cascades. Ultimately, these cascades lead to the activation of transcription factors in the nucleus, which control the expression of a large number of defense-related genes, including pathogenesis-related (PR) proteins, that bolster the plant's overall defensive capacity.[17][18]
References
- 1. Azotobacter: A potential bio-fertilizer for soil and plant health management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization and Fungal Inhibition Activity of Siderophore from Wheat Rhizosphere Associated Acinetobacter calcoaceticus Strain HIRFA32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Actinobacteria as Effective Biocontrol Agents against Plant Pathogens, an Overview on Their Role in Eliciting Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Characterization of Azotobacter beijerinckii for PGP properties isolated from tomato rhizosphere of Darjeeling Hills | Plant Science Today [horizonepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nitrogen Fixing Azotobacter Species as Potential Soil Biological Enhancers for Crop Nutrition and Yield Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicstrive.com [academicstrive.com]
- 15. In vitro antagonistic activity, plant growth promoting traits and phylogenetic affiliation of rhizobacteria associated with wild plants grown in arid soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitinase-producing bacteria and their role in biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]
Application Notes and Protocols for Developing Azotobactin-Based Biosensors for Ferric Iron Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of biosensors for the detection of ferric iron (Fe³⁺) utilizing the fluorescent siderophore, Azotobactin. The protocols outlined below cover the production and purification of this compound, its immobilization on sensor surfaces, and its application in both fluorescence-based and electrochemical biosensing platforms.
Introduction
Iron is an essential element for numerous biological processes, but its dysregulation is implicated in various pathological conditions, including microbial infections and neurodegenerative diseases. Consequently, the sensitive and selective detection of ferric iron is of significant interest in biomedical research and drug development. This compound, a pyoverdin-like siderophore produced by the nitrogen-fixing bacterium Azotobacter vinelandii, exhibits high affinity and specificity for ferric iron.[1] A key characteristic of this compound is its intrinsic fluorescence, which is quenched upon binding to Fe³⁺.[1] This property makes it an excellent candidate for the development of fluorescent biosensors. Furthermore, its iron-chelating properties can be harnessed for the fabrication of electrochemical biosensors.
Principle of Detection
The detection of ferric iron using this compound is primarily based on two principles:
-
Fluorescence Quenching: Free this compound fluoresces when excited at a specific wavelength. The binding of ferric iron to the catechol, α-hydroxycarboxylic acid, and hydroxamate moieties of this compound leads to a conformational change in the molecule, resulting in the quenching of its fluorescence.[1] The decrease in fluorescence intensity is proportional to the concentration of ferric iron.
-
Electrochemical Sensing: When this compound is immobilized on an electrode surface, the binding of ferric iron can alter the electrochemical properties of the surface. This change, which can be a shift in potential or a change in impedance, can be measured and correlated to the concentration of ferric iron.
Quantitative Data Summary
The following tables summarize the performance characteristics of siderophore-based biosensors for ferric iron detection as reported in the literature.
| Parameter | Value | Reference Molecule/System | Citation |
| Fluorescence-Based Detection | |||
| Excitation Wavelength | 380 nm | This compound | [2] |
| Emission Wavelength | 490 nm | This compound | [2] |
| Detection Limit | 0.5 ng/mL | This compound delta | [3] |
| Linear Range | 0 - 95 ng/mL | This compound delta | [3] |
| Electrochemical Detection (Representative) | |||
| Detection Limit | 15 nM | N, S-GQD/GCE | [4] |
| Linear Range | 0.3 - 100 µM | N, S-GQD/GCE | [4] |
Table 1: Performance Characteristics of Siderophore-Based Ferric Iron Biosensors.
| Interfering Ion | Interference Level | Biosensor Type | Citation |
| Copper (II) | Interferes at similar concentrations | Fluorescent Siderophore-based | [3] |
| Aluminum (III) | Interferes at similar concentrations | Fluorescent Siderophore-based | [3] |
Table 2: Selectivity of Siderophore-Based Ferric Iron Biosensors.
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol describes the cultivation of Azotobacter vinelandii under iron-deficient conditions to induce this compound production, followed by its purification.
1.1. Culture of Azotobacter vinelandii
-
Prepare a nitrogen-free minimal medium (e.g., Burk's medium) with the following composition (g/L): K₂HPO₄, 0.64; KH₂PO₄, 0.16; NaCl, 0.20; MgSO₄·7H₂O, 0.20; CaSO₄·2H₂O, 0.05; and a carbon source such as 2.5% mannitol.[5] To ensure iron-deficient conditions, omit the addition of iron salts (e.g., FeSO₄) and treat the medium with Chelex-100 resin to remove trace iron.
-
Inoculate the iron-deficient medium with a fresh culture of Azotobacter vinelandii.
-
Incubate the culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours.[1][5] Optimal growth is typically observed at a pH of 8.0.[5]
-
Monitor siderophore production using the Chrome Azurol S (CAS) assay. A color change from blue to orange indicates the presence of siderophores.
1.2. Purification of this compound
-
Harvest the bacterial culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the supernatant containing the secreted this compound.
-
Acidify the supernatant to pH 2.5 with concentrated HCl.
-
Apply the acidified supernatant to an AmberLite XAD-4 resin column.
-
Wash the column with deionized water to remove unbound compounds.
-
Elute the bound this compound from the column using methanol.
-
Evaporate the methanol from the eluate under reduced pressure.
-
Further purify the this compound using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water.
-
Collect the fluorescent fractions and confirm the purity and identity of this compound using mass spectrometry and NMR.[6]
Protocol 2: Development of a Fluorescence-Based this compound Biosensor
This protocol details the procedure for detecting ferric iron using the fluorescence quenching of this compound.
2.1. Materials
-
Purified this compound
-
Ferric iron standard solutions (prepared from FeCl₃ or Fe(NO₃)₃ in deionized water)
-
Acetate buffer (0.05 M, pH 4.4)[2]
-
Fluorometer
2.2. Procedure
-
Prepare a stock solution of purified this compound in the acetate buffer.
-
In a quartz cuvette, add a known volume of the this compound solution and dilute with the acetate buffer to a final volume of 3 mL.
-
Measure the initial fluorescence intensity of the this compound solution using an excitation wavelength of 380 nm and an emission wavelength of 490 nm.[2]
-
Add a small volume of the ferric iron standard solution to the cuvette, mix thoroughly, and incubate for 5 minutes at room temperature.
-
Measure the fluorescence intensity again. The decrease in fluorescence is due to quenching by ferric iron.
-
Repeat steps 4 and 5 with increasing concentrations of ferric iron to generate a calibration curve of fluorescence intensity versus iron concentration.
-
To measure the ferric iron concentration in an unknown sample, add the sample to the this compound solution and measure the fluorescence quenching. The concentration can be determined from the calibration curve.
Protocol 3: Fabrication of an Immobilized this compound-Based Biosensor
This protocol provides a general framework for the immobilization of this compound onto a solid support for the development of a reusable biosensor.
3.1. Surface Preparation
-
Use a gold-coated substrate (e.g., gold electrode, glass slide, or nanoparticle).
-
Clean the gold surface by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 10 minutes, followed by thorough rinsing with deionized water and ethanol. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).
3.2. Immobilization via Self-Assembled Monolayer (SAM)
-
Prepare a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) in ethanol.
-
Immerse the clean gold substrate in the linker solution for 12-24 hours to form a self-assembled monolayer.
-
Rinse the substrate with ethanol and deionized water to remove unbound linker molecules.
-
Activate the carboxylic acid groups of the SAM by immersing the substrate in a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Immerse the activated substrate in a solution of purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours to allow for covalent bond formation between the linker and the amine groups on this compound.
-
Rinse the substrate with buffer to remove non-covalently bound this compound.
-
The immobilized this compound sensor is now ready for use in fluorescence or electrochemical detection.
Protocol 4: Development of an Electrochemical this compound Biosensor
This protocol outlines the steps for creating an electrochemical biosensor for ferric iron detection.
4.1. Electrode Modification
-
Prepare an this compound-immobilized electrode as described in Protocol 3, using a screen-printed carbon electrode or a glassy carbon electrode as the substrate.
-
For enhanced sensitivity, the electrode can be modified with nanomaterials such as gold nanoparticles or graphene prior to this compound immobilization.
4.2. Electrochemical Measurement
-
Connect the this compound-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) to a potentiostat.
-
Place the electrodes in an electrochemical cell containing a suitable electrolyte buffer.
-
Record the baseline electrochemical signal using a technique such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS).
-
Add a known concentration of ferric iron to the electrochemical cell and allow it to incubate with the modified electrode.
-
Record the change in the electrochemical signal. The binding of ferric iron to the immobilized this compound will alter the electron transfer properties at the electrode surface.
-
Generate a calibration curve by plotting the change in the electrochemical signal against the ferric iron concentration.
-
Use the calibration curve to determine the concentration of ferric iron in unknown samples.
Visualizations
Caption: this compound-Fe³⁺ signaling pathway.
Caption: Experimental workflow for biosensor development.
Caption: Relationship between biosensor types and principles.
References
- 1. Optimization of cultivation conditions for Azotobacter vinelandii D-08, producer of polysaccharide levan, for obtaining biocomposite materials :: BioResources [bioresources.cnr.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent siderophore-based chemosensors: iron(III) quantitative determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of growth conditions for Azotobacter species and their use as biofertilizer - MedCrave online [medcraveonline.com]
- 6. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Fermentation and Production of Azotobactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale fermentation, production, purification, and quantification of Azotobactin, a catechol-type siderophore produced by Azotobacter vinelandii. This compound and its derivatives have garnered significant interest for their potential applications in drug development, particularly as iron-chelating agents and for their role in microbial antagonism.
Introduction to this compound
This compound is a high-affinity siderophore produced by Azotobacter vinelandii under iron-limiting conditions to sequester ferric iron (Fe³⁺) from the environment.[1][2] Structurally, it is a chromopeptidic molecule characterized by a fluorescent pyoverdine-like chromophore and a peptide chain.[3] The iron-chelating moieties of this compound are typically catechol groups, which provide a high affinity and specificity for ferric iron.[2] This strong iron-binding capacity makes this compound a subject of interest for various biomedical applications.
Large-Scale Fermentation of Azotobacter vinelandii for this compound Production
The production of this compound is intrinsically linked to the growth of Azotobacter vinelandii and is triggered by iron scarcity.[1][4] Therefore, a successful large-scale production strategy involves achieving high cell density of the bacterium under precisely controlled iron-deficient conditions. A fed-batch fermentation strategy is recommended to achieve high cell densities and maximize volumetric productivity.[5][6]
Culture Media and Fermentation Parameters
Optimization of the culture medium is critical for achieving high cell density and inducing this compound production. A defined medium with a controlled concentration of iron is essential.
Table 1: Recommended Basal Medium for Azotobacter vinelandii Fermentation
| Component | Concentration (g/L) | Notes |
| Glucose or Sucrose | 20.0 - 40.0 | Primary carbon source. Fed-batch strategies can be employed to maintain optimal levels. |
| K₂HPO₄ | 0.8 | Buffering agent and source of potassium and phosphate. |
| KH₂PO₄ | 0.2 | Buffering agent and source of potassium and phosphate. |
| MgSO₄·7H₂O | 0.2 | Source of magnesium. |
| CaSO₄·7H₂O | 0.1 | Source of calcium. |
| Na₂MoO₄·2H₂O | 0.005 | Essential for nitrogenase activity. |
| Yeast Extract | 0.5 | Provides essential growth factors. |
| FeCl₃·6H₂O | 0.001 - 0.005 | Iron concentration must be strictly controlled to be limiting. Initial concentration may need optimization.[4] |
Table 2: Optimized Fermentation Parameters for High-Density Culture
| Parameter | Optimal Range | Control Strategy |
| Temperature | 28 - 30 °C | Temperature-controlled bioreactor. |
| pH | 6.8 - 7.2 | pH probe with automated addition of acid/base. |
| Dissolved Oxygen (DO) | 20 - 40% of saturation | Controlled via agitation speed and aeration rate. Increased oxygen supplementation may be needed for high cell densities.[5][7] |
| Agitation | 200 - 600 rpm | Dependent on bioreactor geometry and scale.[8] |
| Aeration | 0.5 - 1.5 vvm | Dependent on bioreactor volume and cell density. |
Experimental Protocol: Fed-Batch Fermentation for this compound Production
This protocol outlines a fed-batch fermentation process for the large-scale production of this compound.
Materials:
-
Azotobacter vinelandii strain (e.g., ATCC 12837)
-
Sterile basal medium (Table 1)
-
Sterile concentrated feed solution (e.g., 500 g/L Glucose or Sucrose)
-
Sterile acid (e.g., 1M H₂SO₄) and base (e.g., 1M NaOH) solutions
-
A pilot-scale stirred-tank bioreactor (e.g., 16-L or 150-L) equipped with probes for pH, DO, and temperature control.[5]
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of A. vinelandii into a 250 mL flask containing 50 mL of seed medium (basal medium with 20 g/L glucose).
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup and Sterilization:
-
Prepare the bioreactor with the basal medium (Table 1), ensuring the iron concentration is at a limiting level (e.g., 1-5 µM).
-
Sterilize the bioreactor and its contents by autoclaving.
-
-
Inoculation and Batch Phase:
-
Inoculate the sterile bioreactor with the seed culture (typically 5-10% v/v).
-
Run the fermentation in batch mode, maintaining the parameters outlined in Table 2. Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).
-
-
Fed-Batch Phase:
-
Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated glucose/sucrose solution.
-
Employ a constant feeding strategy or an exponential feeding strategy to maintain a specific growth rate.[9]
-
Continuously monitor and control pH, DO, and temperature.
-
-
Induction of this compound Production:
-
This compound production is induced by iron limitation.[1][4] The initial low iron concentration in the basal medium should trigger biosynthesis as the cell density increases.
-
Monitor this compound production by taking samples periodically and performing a Chrome Azurol S (CAS) assay or HPLC analysis.
-
-
Harvesting:
-
Continue the fermentation for 48-72 hours, or until this compound production reaches a plateau.
-
Harvest the fermentation broth by centrifugation to separate the bacterial cells from the supernatant containing the secreted this compound.
-
Downstream Processing: Purification of this compound
The purification of this compound from the fermentation supernatant involves several steps to remove impurities and isolate the target molecule.[10][11]
Table 3: Overview of Downstream Processing Steps for this compound
| Step | Technique | Purpose |
| 1. Clarification | Centrifugation / Microfiltration | Removal of bacterial cells and large debris. |
| 2. Concentration | Tangential Flow Filtration (TFF) / Rotary Evaporation | Reduce the volume of the supernatant. |
| 3. Primary Capture | Solid-Phase Extraction (SPE) or Adsorption Chromatography | Initial isolation and concentration of this compound.[12] |
| 4. Polishing | Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution purification to obtain pure this compound. |
| 5. Desalting & Lyophilization | Gel Filtration / Dialysis followed by Freeze-drying | Removal of salts and preparation of a stable, powdered product. |
Experimental Protocol: this compound Purification
Materials:
-
Cell-free fermentation supernatant
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, and other HPLC-grade solvents
-
Preparative HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Clarification and Concentration:
-
Centrifuge the harvested fermentation broth at 10,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant and concentrate it 10-20 fold using a tangential flow filtration system or a rotary evaporator.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the concentrated supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the this compound using a stepwise or gradient elution with increasing concentrations of methanol or acetonitrile. Collect the colored fractions.
-
-
Preparative HPLC:
-
Pool the this compound-containing fractions from the SPE step and concentrate them.
-
Inject the concentrated sample onto a preparative C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from other components.
-
Monitor the elution profile at a characteristic wavelength for this compound (e.g., ~400 nm) and collect the corresponding peaks.
-
-
Desalting and Lyophilization:
-
Pool the pure this compound fractions from HPLC.
-
Remove the organic solvent using a rotary evaporator.
-
Desalt the aqueous solution using a gel filtration column (e.g., Sephadex G-15) or by dialysis against deionized water.
-
Freeze the desalted this compound solution and lyophilize it to obtain a pure, dry powder.
-
Quantification of this compound
Accurate quantification of this compound is crucial for process monitoring and yield determination. The Chrome Azurol S (CAS) assay provides a rapid and semi-quantitative method, while HPLC offers a more precise and quantitative analysis.
Chrome Azurol S (CAS) Assay
The CAS assay is a colorimetric method based on the competition for iron between the CAS-iron complex and the siderophore. The removal of iron from the blue CAS complex by this compound results in a color change to orange/yellow, which can be quantified spectrophotometrically.
Table 4: CAS Assay Protocol Summary
| Step | Description |
| 1. Reagent Preparation | Prepare the blue CAS assay solution containing Chrome Azurol S, HDTMA, and FeCl₃ in a buffered solution. |
| 2. Sample Preparation | Collect cell-free supernatant from the fermentation. |
| 3. Assay | Mix the supernatant with the CAS assay solution and incubate. |
| 4. Measurement | Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores. |
| 5. Quantification | Calculate siderophore units relative to a control. |
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and accurate method for the quantification of this compound. A reversed-phase C18 column is typically used with a UV-Vis detector.
Table 5: HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent linear gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~400 nm (or a diode array detector for full spectrum analysis) |
| Quantification | Based on a standard curve generated with purified this compound.[12] |
Visualizations
This compound Biosynthesis Signaling Pathway
References
- 1. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The catecholate siderophores of Azotobacter vinelandii: their affinity for iron and role in oxygen stress management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Optimization of medium and fermentation parameters for high cell density cultivation of azotobacter vinelandii | Semantic Scholar [semanticscholar.org]
- 8. Optimization of cultivation conditions for Azotobacter vinelandii D-08, producer of polysaccharide levan, for obtaining biocomposite materials :: BioResources [bioresources.cnr.ncsu.edu]
- 9. editverse.com [editverse.com]
- 10. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 11. scribd.com [scribd.com]
- 12. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Azotobactin in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Azotobactin, a siderophore produced by Azotobacter vinelandii, in various environmental matrices. The protocols focus on modern analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and also include a classic spectrophotometric method.
Introduction to this compound
This compound is a pyoverdine-type siderophore, a high-affinity iron-chelating compound, secreted by the nitrogen-fixing bacterium Azotobacter vinelandii under iron-limiting conditions.[1][2] Its primary role is to sequester ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell.[1] The unique structure of this compound, containing a fluorescent chromophore and peptide chain with hydroxamate and catecholate groups, allows for its detection and quantification using various analytical techniques.[1][2][3] The ability to accurately quantify this compound is crucial for studies in microbial ecology, environmental science, and the development of novel therapeutic agents.
Analytical Techniques Overview
The quantification of this compound in complex environmental samples such as soil and water presents analytical challenges due to the presence of interfering substances. The methods outlined below are designed to provide the necessary selectivity and sensitivity for accurate analysis.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for the analysis of siderophores. It offers high sensitivity and selectivity, allowing for the separation of this compound from other structurally similar compounds and its unambiguous identification and quantification based on its mass-to-charge ratio.[4][5][6]
-
UV-Vis Spectrophotometry: This method provides a simpler and more accessible approach for the quantification of this compound, leveraging the light-absorbing properties of its chromophore. While less selective than HPLC-MS, it can be effective for routine analysis of less complex samples or for preliminary screening.[1][5]
Section 1: Sample Preparation from Environmental Matrices
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest prior to instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[7][8][9]
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Soil and Water Samples
This protocol is adaptable for both soil and aqueous samples.
Materials:
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
SPE vacuum manifold
-
Centrifuge (for soil samples)
-
Vortex mixer
Procedure for Water Samples:
-
Sample Acidification: Acidify the water sample to a pH of approximately 3 with formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water containing 0.1% formic acid to remove salts and other polar impurities.
-
Elution: Elute the bound this compound from the cartridge with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS analysis.
Procedure for Soil Samples:
-
Extraction from Soil:
-
SPE Cleanup: Proceed with the SPE protocol for water samples as described above, using the soil extract supernatant as the sample.
Workflow for Sample Preparation
Section 2: HPLC-MS Quantification of this compound
This section provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC system coupled to a mass spectrometer.
Protocol 2: HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source[10]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan with High Resolution |
Data Presentation: Representative Quantitative Data for Siderophore Analysis
The following table provides an example of the quantitative performance that can be expected from a validated HPLC-MS/MS method for siderophore analysis. Actual values for this compound should be determined during method validation.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Recovery (%) |
| This compound | To be determined | Precursor > Product | 0.5 - 5 | 1 - 15 | > 0.99 | 85 - 110 |
| Internal Standard | To be determined | Precursor > Product | - | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical performance for similar compounds.[2][11][12][13][14]
Experimental Workflow for HPLC-MS Analysis
Section 3: UV-Vis Spectrophotometric Quantification of this compound
This method is suitable for the rapid quantification of this compound in cleaner sample matrices or after purification.
Protocol 3: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare the this compound sample in a suitable buffer (e.g., phosphate buffer, pH 7.0). If using the eluate from SPE, ensure the solvent is compatible with the spectrophotometer or exchange it with a suitable buffer.
-
Blank Measurement: Use the same buffer or solvent as the sample for the blank measurement to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the this compound sample at the wavelength of maximum absorbance (λmax) for its chromophore, which is typically around 380-400 nm.[1] A full spectrum scan from 200-600 nm is recommended to identify the λmax.
-
Quantification: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance
-
ε is the molar extinction coefficient of this compound (requires a purified standard to determine)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of this compound
-
Data Presentation: Example Calibration Data for Spectrophotometric Analysis
A standard curve should be generated using purified this compound of known concentrations.
| Concentration (µM) | Absorbance at λmax |
| 0 | 0.000 |
| 5 | 0.125 |
| 10 | 0.250 |
| 20 | 0.500 |
| 40 | 1.000 |
Logical Relationship for Spectrophotometric Quantification
References
- 1. manuals.plus [manuals.plus]
- 2. agilent.com [agilent.com]
- 3. sszp.eu [sszp.eu]
- 4. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) DOI:10.1039/D0AN00949K [pubs.rsc.org]
- 5. Multi-Class Procedure for Analysis of 50 Antibacterial Compounds in Eggshells Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 6. analysis.rs [analysis.rs]
- 7. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil [frontiersin.org]
- 9. Innovative SPE-LC-MS/MS technique for the assessment of 63 pharmaceuticals and the detection of antibiotic-resistant-bacteria: A case study natural water sources in Lebanon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Azotobactin-Producing Biofertilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Azotobacter species, particularly focusing on the role of their key siderophore, Azotobactin, as a biofertilizer to enhance crop yields. The document outlines the mechanisms of action, detailed protocols for application and efficacy testing, and a summary of quantitative data from various studies.
Introduction
Azotobacter is a genus of free-living, nitrogen-fixing bacteria widely recognized for its application as a Plant Growth-Promoting Rhizobacterium (PGPR) in sustainable agriculture.[1][2] Its efficacy as a biofertilizer stems from a multi-faceted approach to enhancing plant health and nutrient uptake. Key mechanisms include the biological fixation of atmospheric nitrogen, the synthesis of essential phytohormones, and the production of siderophores, such as this compound.[3][4]
This compound is a high-affinity siderophore produced by Azotobacter vinelandii under iron-limited conditions.[5] It plays a crucial role in chelating insoluble iron (Fe³⁺) from the soil, making this essential micronutrient available for plant uptake.[5][6] Furthermore, this compound contributes to the acquisition of other critical enzyme cofactors like molybdenum and vanadium, and indirectly protects plants by limiting the iron available to soil-borne pathogens.[3][5] These notes provide standardized protocols for the preparation, application, and evaluation of Azotobacter biofertilizers to leverage the benefits of this compound in improving crop productivity.
Mechanism of Action
Azotobacter species promote plant growth through several synergistic mechanisms:
-
Biological Nitrogen Fixation (BNF): Azotobacter can fix atmospheric nitrogen (N₂) into ammonia (NH₃), a form readily usable by plants. This process can contribute up to 20 kg of nitrogen per hectare per year, reducing the need for synthetic nitrogen fertilizers.[3][7]
-
Phytohormone Production: These bacteria synthesize and secrete various plant growth hormones, including auxins (like Indole-3-Acetic Acid or IAA), cytokinins, and gibberellins.[3][7] These hormones are vital for stimulating root development, enhancing nutrient uptake, and promoting overall plant growth and vigor.[4][8]
-
Siderophore (this compound) Production: In iron-scarce soil environments, Azotobacter produces this compound. This compound binds to ferric iron (Fe³⁺) with high affinity, solubilizing it into a form that can be absorbed by plant roots. This action not only improves iron nutrition but also competitively excludes phytopathogens from accessing this essential nutrient.[3][6]
-
Nutrient Solubilization: Azotobacter aids in the solubilization of phosphate and other essential minerals, making them more available for plant uptake.[2][9]
Below is a diagram illustrating the key signaling and interaction pathways.
Application Notes and Protocols
Protocol 1: Preparation of Azotobacter Inoculum
This protocol describes the cultivation of Azotobacter species for use as a biofertilizer.
Materials:
-
Pure culture of Azotobacter sp. (e.g., A. chroococcom, A. vinelandii)
-
Nitrogen-free Mannitol Broth (Composition per 1000 ml: Mannitol 20.0g, K₂HPO₄ 0.8g, MgSO₄·7H₂O 0.2g, CaSO₄ 0.1g, FeSO₄ solution (1.0mg/ml) 1.0ml, Molybdenum solution (0.1mg/ml) 1.0ml, distilled water 1000ml)[10]
-
Shaker incubator
-
Autoclave
-
Laminar air flow chamber
-
Sterile Erlenmeyer flasks
Procedure:
-
Prepare the Nitrogen-free Mannitol Broth and dispense 50 ml into 250 ml Erlenmeyer flasks.
-
Stopper the flasks with cotton plugs and sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[10]
-
Allow the medium to cool to room temperature inside a laminar air flow chamber.
-
Inoculate the cooled medium with a loopful of a pure Azotobacter culture.
-
Incubate the flasks on a shaker at 200 rpm at 30°C for 24-72 hours, or until a dense, turbid culture is achieved.[10] A 24-hour-old inoculum often shows maximum growth.[10]
-
The resulting liquid culture is the inoculum, which should have a population density of at least 10⁸ CFU/ml for effective application.
Protocol 2: Application of Azotobacter Biofertilizer
There are three primary methods for applying the Azotobacter inoculum to crops.
A. Seed Treatment:
-
Prepare a slurry by mixing the liquid inoculum with a sticking agent (e.g., 10% jaggery solution or rice gruel).
-
Pour the slurry over the seeds and mix thoroughly by hand to ensure a uniform coating on all seeds.
-
Spread the coated seeds in a shaded area and allow them to air-dry for 30-60 minutes before sowing.[2][11] This method ensures direct contact of the bacteria with the germinating seed.[11]
B. Soil Application:
-
Mix 1 liter of the Azotobacter inoculum with 50-100 kg of well-decomposed farmyard manure (FYM) or compost.
-
Allow the mixture to incubate overnight in a shaded place to allow for bacterial multiplication.
-
Broadcast the enriched compost mixture evenly over one acre of land, preferably at the time of the last ploughing or before sowing.[2][11]
C. Root Dipping (for Transplants):
-
Dilute the Azotobacter inoculum with water in a 1:10 ratio in a large tub.
-
Bundle the seedlings and dip their roots into the bacterial suspension for 15-30 minutes just before transplanting.[11] This method is highly effective for crops like rice and vegetables.
Experimental Evaluation of Efficacy
Protocol 3: Pot Experiment for Plant Growth Promotion
This protocol outlines a standardized pot experiment to assess the effect of Azotobacter inoculation on plant growth.[10][12]
Procedure:
-
Soil Preparation: Use a suitable soil mixture (e.g., soil:sand:compost ratio of 2:1:1). Sterilize the soil by autoclaving twice at 121°C for 1 hour on consecutive days to eliminate native microorganisms.
-
Potting: Fill disinfected pots (e.g., 25 cm diameter) with the sterilized soil.
-
Seed Treatment: Surface sterilize seeds of the test crop (e.g., maize, wheat) with 1% sodium hypochlorite for 2-3 minutes, followed by several rinses with sterile distilled water. Inoculate one batch of seeds with the Azotobacter culture (Treatment) as per Protocol 2A. A second batch treated with sterile broth serves as the Control.
-
Sowing: Sow an equal number of seeds (e.g., 5-10) in each pot.
-
Experimental Design: Arrange the pots in a completely randomized design in a plant growth chamber or greenhouse under controlled conditions (e.g., 25±2°C, 16h light/8h dark cycle).[12] Ensure adequate replication (e.g., 5-10 pots per treatment).
-
Watering: Water the pots regularly with sterile distilled water to maintain consistent moisture levels.[12]
-
Data Collection: After a set period (e.g., 25-45 days), carefully harvest the plants. Measure the following parameters:
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to determine significant differences between the control and treated groups.
Quantitative Data Summary
The application of Azotobacter has been shown to significantly improve various growth and yield parameters across a wide range of crops.
Table 1: Effect of Azotobacter Inoculation on Plant Growth Parameters
| Crop | Parameter | Inoculated Treatment | Control | % Increase | Reference |
|---|---|---|---|---|---|
| Maize (Zea mays) | Leaves Size (mm) | 197 | 109 | 80.7% | [10] |
| Maize (Zea mays) | Roots Size (mm) | 105 | 152 | -30.9%* | [10] |
| Plantain ('INIVIT PB-2012') | Plant Height (cm) | 26.5 | 16.5 | 60.6% | [4] |
| Plantain ('INIVIT PB-2012') | Leaf Area (cm²) | 159.2 | 87.1 | 82.8% | [4] |
| Wheat (Triticum aestivum) | Shoot Length | - | - | 65% | [12] |
| Wheat (Triticum aestivum) | Root Length | - | - | 81% | [12] |
| Wheat (Triticum aestivum) | Plant Dry Weight | - | - | 85% | [12] |
Note: The study reported less extensive root systems in inoculated plants, suggesting sufficient nutrient availability reduced the need for root proliferation.[10]
Table 2: Reported Increase in Crop Yield with Azotobacter Application
| Crop | Yield Increase (%) | Reference(s) |
|---|---|---|
| Potato | 33.3% | [1] |
| Wheat | 7.8 - 15% | [1][13] |
| Rice | 15 - 30% | [1][13] |
| Maize | 5 - 30% | [1][14] |
| Cotton | 13% | [14] |
| Sugarcane | 16% | [14] |
| Tomato | 40% | [14] |
| Cauliflower | 20% | [14] |
Note: Yield increases can vary significantly based on crop variety, soil type, climate, and specific Azotobacter strain used.
Conclusion and Future Directions
The use of Azotobacter as a biofertilizer presents a sustainable and effective strategy for improving soil fertility and crop yields.[11] The production of this compound is a key component of its beneficial action, enhancing iron nutrition and providing a competitive advantage against pathogens. The protocols provided herein offer a standardized framework for researchers to prepare, apply, and scientifically validate the efficacy of Azotobacter-based bio-inoculants.
While the benefits are clear, challenges remain, particularly in the development and availability of stable, commercial-scale formulations.[3] Future research should focus on:
-
Strain Selection: Identifying and isolating hyper-efficient strains of Azotobacter with superior nitrogen-fixing, phytohormone-producing, and this compound-secreting capabilities.
-
Consortium Development: Investigating the synergistic effects of co-inoculating Azotobacter with other beneficial microbes, such as phosphate-solubilizing bacteria (PSB) and Rhizobium, to create more potent and versatile biofertilizer consortia.[3][9]
-
Formulation Technology: Developing advanced formulations that improve the shelf-life, viability, and field performance of Azotobacter inoculants.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. How Azotobacter Enhances Soil Fertility and Boosts Crop Growth [humicfactory.com]
- 3. Azotobacter: A potential bio-fertilizer for soil and plant health management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stimulation of Agrobacterium tumefaciens Growth by Azotobacter vinelandii Ferrisiderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repo-dosen.ulm.ac.id [repo-dosen.ulm.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Azotobacter Species as Soil Biological Enhancers for Enhanced Crop Nutrition and Stable Yields: A Review - Article (Preprint v1) by Naaz Abbas et al. | Qeios [qeios.com]
- 10. Optimization of growth conditions for Azotobacter species and their use as biofertilizer - MedCrave online [medcraveonline.com]
- 11. Azotobacter Biofertilizer: Unlocking Nature's Power for Sustainable Farming [humicfactory.com]
- 12. Screening of Rhizospheric Actinomycetes for Various In-vitro and In-vivo Plant Growth Promoting (PGP) Traits and for Agroactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Azotobactin-Mediated Iron Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron is a critical nutrient for most microorganisms, essential for a wide range of metabolic processes. However, its bioavailability is often limited in aerobic environments due to the formation of insoluble ferric hydroxides. To overcome this, bacteria like the nitrogen-fixing soil bacterium Azotobacter vinelandii have developed sophisticated iron acquisition systems.[1] A central component of this system is the production and secretion of high-affinity iron chelators known as siderophores.[2] A. vinelandii produces a highly fluorescent, pyoverdine-like chromopeptide siderophore called Azotobactin.[3][4]
This compound possesses an exceptionally high affinity for ferric iron (Fe³⁺), which it chelates using three distinct functional groups: a catechol group on its chromophore, a hydroxamate group, and an α-hydroxycarboxylic acid group.[3][5] The resulting ferric-azotobactin complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell. This transport is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptors.[1][6][7]
Understanding the intricacies of the this compound-mediated iron transport system is crucial. It not only sheds light on microbial physiology and survival strategies but also presents opportunities for novel therapeutic interventions. For instance, this "Trojan horse" pathway can be exploited to deliver antimicrobial agents into bacteria by conjugating them to siderophores.[8][9] These application notes provide detailed protocols for the production and purification of this compound and for conducting key experiments to elucidate the mechanics of its iron transport system.
Overview of this compound-Mediated Iron Transport
The process begins under iron-limiting conditions, which triggers the biosynthesis and secretion of apo-azotobactin (iron-free) from the bacterial cell. Extracellularly, this compound scavenges Fe³⁺ from the environment, forming a stable ferric-azotobactin complex. This complex is recognized and bound by a specific TonB-dependent receptor (TBDR) on the outer membrane. The energy transduced by the TonB complex facilitates a conformational change in the receptor, allowing the translocation of the ferric-azotobactin complex across the outer membrane into the periplasm. Periplasmic binding proteins then shuttle the complex to an inner membrane ABC transporter for entry into the cytoplasm. Finally, iron is released from the complex, often via a reductive mechanism, to be utilized in cellular processes.[1][10][11]
Caption: Overview of the this compound iron transport pathway.
Experimental Protocols
Protocol 1: this compound Production and Purification
This protocol describes the cultivation of Azotobacter vinelandii under iron-deficient conditions to induce siderophore production, followed by extraction and purification from the culture supernatant.[5][12]
Materials:
-
Azotobacter vinelandii strain (e.g., ATCC 12837)
-
Iron-deficient minimal medium (e.g., Burk's medium without added iron)
-
AmberLite XAD-4 resin (or similar)[12]
-
Methanol, Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Centrifuge and sterile flasks
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[12]
Methodology:
-
Bacterial Culture: Inoculate a starter culture of A. vinelandii in an iron-rich medium. Use this to inoculate a large volume (e.g., 1-5 L) of iron-deficient minimal medium in a flask that allows for vigorous aeration. Incubate at 30°C with shaking for 48-72 hours, or until the culture exhibits a characteristic yellow-green fluorescence.
-
Supernatant Harvest: Centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells. Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Resin Extraction:
-
Acidify the supernatant to approximately pH 2.5 with concentrated HCl.[12]
-
Add AmberLite XAD-4 resin (approx. 10 g per 250 mL of supernatant) and stir the mixture overnight at 4°C. The resin will adsorb the this compound.[12]
-
Allow the resin to settle, decant the supernatant, and wash the resin with acidified water (pH 2.5).
-
-
Elution: Elute the bound this compound from the resin using 100% methanol. Collect the methanol eluate, which should be brightly colored.[12]
-
Purification by HPLC:
-
Evaporate the methanol eluate to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a small volume of 5% acetonitrile (ACN).[12]
-
Purify the this compound using a reverse-phase HPLC system equipped with a C18 column. Use a gradient of water and ACN (both with 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution profile using a fluorescence detector and a UV-Vis detector. Collect the fluorescent peaks corresponding to this compound.
-
-
Verification: Confirm the purity and identity of the collected fractions using mass spectrometry and by observing the characteristic fluorescence spectrum.
Caption: Workflow for the production and purification of this compound.
Protocol 2: In Vitro Iron Binding Assay (Fluorescence Quenching)
This compound is highly fluorescent, but its fluorescence is quenched upon binding to Fe³⁺.[3][13] This property can be exploited to study the kinetics and affinity of iron binding in vitro.
Materials:
-
Purified apo-azotobactin
-
Ferric chloride (FeCl₃) stock solution
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorometer with quartz cuvettes
Methodology:
-
Prepare this compound Solution: Prepare a solution of purified apo-azotobactin in the buffer at a known concentration (e.g., 1 µM).
-
Measure Baseline Fluorescence: Place the solution in a cuvette and measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths for this compound's chromophore.
-
Titration with Iron: Add small, incremental aliquots of the FeCl₃ stock solution to the cuvette. Mix gently after each addition.
-
Measure Fluorescence Quenching: After each addition of iron, allow the reaction to equilibrate (approx. 1-2 minutes) and measure the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity as a function of the molar ratio of Fe³⁺ to this compound. The point at which the fluorescence is maximally quenched indicates the binding stoichiometry. The data can be used to calculate the binding constant (Kₐ).
Table 1: Representative Fluorescence Quenching Data
| [Fe³⁺] (µM) | Molar Ratio (Fe³⁺:this compound) | Fluorescence Intensity (a.u.) | % Quenching |
|---|---|---|---|
| 0.0 | 0:1 | 985 | 0% |
| 0.2 | 0.2:1 | 790 | 19.8% |
| 0.4 | 0.4:1 | 595 | 39.6% |
| 0.6 | 0.6:1 | 402 | 59.2% |
| 0.8 | 0.8:1 | 215 | 78.2% |
| 1.0 | 1:1 | 45 | 95.4% |
| 1.2 | 1.2:1 | 43 | 95.6% |
Protocol 3: Radiolabeled Iron (⁵⁵Fe) Uptake Assay
This is a highly sensitive method to directly quantify the transport of iron into bacterial cells mediated by this compound.[4][10] It measures the rate at which cells accumulate radioactive iron.
Materials:
-
A. vinelandii cells (wild-type and/or transport mutants)
-
Purified apo-azotobactin
-
Radiolabeled ferric chloride (⁵⁵FeCl₃)
-
Iron-deficient minimal medium (for cell growth and washing)
-
Nitrocellulose membrane filters (0.45 µm pore size)
-
Scintillation vials and fluid
-
Scintillation counter
-
Filtration apparatus
Methodology:
-
Prepare ⁵⁵Fe-Azotobactin: In a microcentrifuge tube, mix a 10-fold molar excess of apo-azotobactin with ⁵⁵FeCl₃ in a suitable buffer. Incubate at room temperature for 1 hour to ensure complete complex formation.[10]
-
Prepare Bacterial Cells:
-
Grow A. vinelandii overnight in an iron-rich medium.
-
Subculture the cells into an iron-deficient minimal medium to induce the expression of the iron uptake machinery. Grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.6).[10]
-
Harvest cells by centrifugation and wash twice with ice-cold, iron-free medium.
-
Resuspend the cells in the same medium to a known cell density (e.g., OD₆₀₀ = 1.0).
-
-
Perform the Uptake Assay:
-
Equilibrate the cell suspension at 30°C for 5 minutes.
-
Initiate the transport assay by adding the prepared ⁵⁵Fe-Azotobactin complex to the cell suspension (final concentration ~50-100 nM).[10]
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots (e.g., 100 µL) of the cell suspension.
-
Immediately filter the aliquots through a nitrocellulose membrane to capture the cells.
-
Rapidly wash the filter with ice-cold wash buffer (e.g., medium containing 10 mM sodium citrate) to remove non-specifically bound ⁵⁵Fe.[4][14]
-
-
Quantify Uptake:
-
Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the rate of iron uptake, typically expressed as picomoles of Fe per milligram of cell protein per minute.
-
Caption: Workflow for the ⁵⁵Fe-Azotobactin uptake assay.
Table 2: Representative Iron Uptake Data
| Strain | Condition | Apparent Kₘ (nM) | Apparent Vₘₐₓ (pmol/mg·min) |
|---|---|---|---|
| Wild-Type | + this compound | ~45 | ~110 |
| Wild-Type | - this compound | - | < 5 |
| tonB Mutant | + this compound | - | < 5 |
| Wild-Type | + this compound + CCCP (Energy Poison) | - | < 10 |
References
- 1. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Iron Uptake | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]
- 3. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of TonB with the Outer Membrane Receptor FpvA of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of TonB1 in Pyoverdine-Mediated Signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Azotobactin Purification
Welcome to the technical support center for Azotobactin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction, purification, and handling of this compound.
Troubleshooting Guide
This guide addresses specific issues in a problem-cause-solution format to help you navigate experimental hurdles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | 1. Inefficient Extraction from Supernatant: this compound may not be effectively captured from the culture medium. | Ensure the culture supernatant is acidified (e.g., pH 2.5-3.0) before applying to the solid-phase extraction resin to increase this compound's hydrophobicity.[1] Use an appropriate adsorbent resin like Amberlite™ XAD-4, which is effective for capturing hydrophobic molecules from polar solvents.[2][3][4] |
| 2. Degradation During Purification: this compound, like other siderophores with catechol groups, is susceptible to oxidation and pH-dependent hydrolysis.[5][6] | Work at low temperatures (4°C) when possible.[5] Degas buffers and solvents to remove dissolved oxygen.[5] Minimize the time samples are exposed to harsh pH conditions. Consider adding an antioxidant like ascorbic acid to buffers. | |
| 3. Poor Induction of Siderophore Production: The bacterial culture may not be producing sufficient this compound due to iron contamination in the medium. | Grow Azotobacter vinelandii in a specifically formulated iron-deficient medium to induce the production of siderophores.[1][7] Use high-purity reagents and acid-washed glassware to prevent iron contamination.[8] | |
| Impure Final Product (Multiple HPLC Peaks) | 1. Co-elution of Similar Compounds: A. vinelandii produces a variety of siderophores and other metabolites that may have similar properties to this compound.[9] | Optimize the HPLC gradient. A shallow gradient using acetonitrile and water with 0.1% formic acid (FA) and 0.1% acetic acid on a C18 column can effectively separate different siderophore species.[9] Collect fractions and verify purity by re-injecting them into the HPLC.[10] |
| 2. Non-Specific Binding to Resin: Impurities may bind to the extraction resin and co-elute with this compound. | After loading the sample onto the Amberlite™ XAD resin, perform thorough washing steps with acidified water (e.g., 0.03% TFA) to remove salts and hydrophilic impurities before eluting with methanol.[9][11] | |
| 3. Presence of Degradation Products: The appearance of extra peaks may be due to the breakdown of this compound during purification or storage. | Analyze samples immediately after purification. If degradation is suspected, confirm with mass spectrometry. Implement stabilization strategies mentioned above (low temperature, antioxidants, optimal pH).[5][12] | |
| Sample Color Change (e.g., to brownish/reddish) | 1. Oxidation of Catechol Moiety: The dihydroxyquinoline chromophore in this compound is prone to oxidation, leading to the formation of colored degradation products.[5][6] | Minimize exposure to light and oxygen. Use amber-colored vials or cover labware with foil. Purge sample containers with an inert gas like nitrogen or argon before sealing.[13] |
| Column Clogging or High Backpressure | 1. Incomplete Removal of Cells/Debris: Residual bacterial cells or precipitates in the culture supernatant can clog filters and chromatography columns. | Centrifuge the culture at high speed (e.g., 10,000 x g) and filter the supernatant through a 0.22 µm filter before loading it onto the column.[1][9] |
| 2. Protein Precipitation: High concentrations of protein or changes in buffer conditions can cause precipitation. | Ensure lysis is complete if processing cell pellets. If precipitation occurs during purification, try altering the buffer's ionic strength or adding detergents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification challenging? A1: this compound is a fluorescent, chromopeptidic siderophore produced by Azotobacter vinelandii to scavenge iron.[6][7] Its structure includes a dihydroxyquinoline chromophore and a peptide chain containing multiple iron-binding groups (catechol, hydroxamate, and α-hydroxycarboxylic acid).[6][10] The primary challenges in its purification stem from its susceptibility to oxidation (due to the catechol group) and potential hydrolysis, its production alongside other structurally similar siderophores, and the need to optimize extraction from large volumes of culture medium.[5][9]
Q2: What is the recommended first step for extracting this compound from the culture supernatant? A2: The most common initial step is solid-phase extraction (SPE) using a nonionic, macroporous adsorbent resin.[9] AmberLite™ XAD-4 is frequently used for this purpose.[1] This resin effectively captures hydrophobic molecules like this compound from the aqueous culture supernatant.[2][4] The process typically involves acidifying the cell-free supernatant before passing it through the resin column, followed by washing and elution with a solvent like methanol.[1][9]
Q3: How can I detect and quantify this compound during the purification process? A3: Several methods can be used:
-
HPLC with UV-Vis Detection: This is the most common method for separation and quantification. This compound has a characteristic absorbance, often monitored around 380 nm.[10]
-
Fluorescence Spectroscopy: this compound is highly fluorescent, with a maximum emission around 490 nm when excited at 380 nm. This property is lost upon chelation with iron (Fe³⁺), a phenomenon that can also be used for quantification.[6][10]
-
Mass Spectrometry (MS): High-resolution LC-MS is invaluable for confirming the identity of this compound and other siderophores by their mass-to-charge ratio (m/z) and fragmentation patterns.[9]
-
Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay that detects the presence of siderophores in general. A color change from blue to orange/purple indicates siderophore activity and can be used to track active fractions during purification.[1]
Q4: What are the optimal storage conditions for purified this compound? A4: For long-term stability, purified this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or -80°C.[5] It is crucial to protect it from light, moisture, and oxygen.[5][13] For short-term storage, a solution in a suitable solvent (e.g., methanol) can be kept at -20°C in a sealed, amber vial, preferably flushed with an inert gas.[13]
Q5: My this compound loses activity after purification. What could be the reason? A5: Loss of activity (i.e., iron-chelating ability) is typically due to structural degradation. The most likely causes are oxidation of the catechol group or hydrolysis of the peptide backbone.[5] This can happen if the sample is exposed to harsh pH, high temperatures, oxygen, or light during purification or storage.[5][14] It is also possible that a necessary cofactor was removed during purification, although this is less common for siderophores like this compound.[15] Review your purification protocol to ensure all stabilization strategies (e.g., low temperature, controlled pH, minimal light/oxygen exposure) are being followed.
Experimental Protocols & Data
Protocol 1: Extraction of this compound using AmberLite™ XAD-4 Resin
This protocol is a generalized procedure for the initial capture of this compound from culture supernatant.
-
Preparation of Supernatant:
-
Acidification:
-
Resin Adsorption:
-
Prepare a column with AmberLite™ XAD-4 resin (a crosslinked DVB resin with a surface area of ~750 m²/g).[2][4] Wash the resin extensively with water before use to remove salts like NaCl and Na₂CO₃ used for storage.[3][16]
-
Equilibrate the column with acidified water (same pH as the supernatant).
-
Load the acidified supernatant onto the column.
-
-
Washing:
-
Wash the column with several volumes of acidified water (e.g., 0.03% TFA in water) to remove unbound impurities.[9]
-
-
Elution:
-
Concentration:
-
Evaporate the methanol from the eluate to dryness using a rotary evaporator or vacuum centrifuge.[1] The dried extract can be stored or reconstituted for further purification.
-
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to achieve high-purity this compound.
-
Sample Preparation:
-
Reconstitute the dried extract from Protocol 1 in a small volume of mobile phase A (e.g., water with 0.1% formic acid and 0.1% acetic acid).[9]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., ACE 3 C18-AR).[9]
-
Mobile Phase A: Water with 0.1% formic acid (FA) and 0.1% acetic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% FA and 0.1% acetic acid.[9]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 60 minutes is a typical starting point.[9] This should be optimized for the best separation.
-
Flow Rate: Dependent on column dimensions (e.g., 50 µl/min for a 1 mm ID column).[9]
-
Detection: Monitor the eluent with a UV-Vis detector at ~380 nm and/or a fluorescence detector (Excitation: 380 nm, Emission: 490 nm).[10]
-
-
Fraction Collection & Final Steps:
Quantitative Data Summary
While specific yield percentages for this compound purification are highly variable depending on the A. vinelandii strain and culture conditions, the table below summarizes key operational parameters found in literature for siderophore purification.
| Parameter | Value / Condition | Rationale | Reference |
| Culture Condition | Iron-deficient medium | To induce siderophore biosynthesis. | [7] |
| Extraction pH | 2.5 - 3.0 | Protonates catechol groups, increasing hydrophobicity for resin binding. | [1] |
| Extraction Resin | AmberLite™ XAD-4 / XAD-7 | Nonionic, macroporous resin for adsorbing hydrophobic molecules. | [1][2][17] |
| HPLC Column Type | Reversed-Phase C18 | Good retention and separation for peptidic molecules like this compound. | [9] |
| HPLC Mobile Phase Additives | 0.1% Formic Acid / Acetic Acid | Acts as an ion-pairing agent to improve peak shape and resolution. | [9] |
| Detection Wavelength | ~380 nm (UV-Vis) | Corresponds to the absorbance maximum of the this compound chromophore. | [10] |
| Storage Form | Lyophilized Powder | Maximizes long-term stability by removing water. | [5] |
| Storage Temperature | -20°C to -80°C | Prevents chemical and enzymatic degradation over time. | [5] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. DuPont™ AmberLite™ XAD™ 4 Polymeric Adsorbent Resins [dupont.com]
- 3. dupont.com [dupont.com]
- 4. Amberlite XAD4 20-60mesh 37380-42-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Isolation and Characterization of the Acinetobactin and Baumannoferrin Siderophores Produced by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing culture media for enhanced Azotobactin production by Azotobacter
Welcome to the technical support center for the optimization of Azotobactin production by Azotobacter species. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to enhance the consistency and yield of your this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the key medium components for its production?
This compound is a high-affinity, fluorescent, peptide-based siderophore produced by Azotobacter vinelandii to scavenge iron from the environment.[1][2] Siderophores like this compound are crucial for bacterial iron acquisition, which is essential for processes like nitrogen fixation.[3][4] The key to high-yield production is creating an iron-deficient environment, as excess iron represses the synthesis pathway.[5] Essential medium components include a suitable carbon source, a nitrogen source, and carefully controlled concentrations of mineral salts, particularly iron.[6][7]
Q2: How does iron concentration influence this compound production?
Iron concentration is the most critical regulatory factor. High levels of available iron repress the genes responsible for this compound biosynthesis.[3] Production is induced under iron-limiting conditions. For Azotobacter vinelandii, iron concentrations as high as 12.5 µM can still be growth-limiting and permit siderophore production, while concentrations of 25 µM are considered iron-sufficient and will suppress production.[5] Therefore, creating an iron-deficient medium is paramount for maximizing yield.
Q3: What are the optimal carbon and nitrogen sources for enhancing production?
While Azotobacter can fix its own nitrogen, supplementing the medium can decrease the lag phase and improve growth.[6][8] The choice of carbon and nitrogen sources significantly impacts both biomass and siderophore yield.
-
Carbon: Mannitol (at 2.5%) has been reported as an effective carbon source for the growth of Azotobacter species.[6][8] Other studies have found sucrose to be superior for biomass productivity in Azotobacter chroococcum.[7]
-
Nitrogen: Ammonium sulfate (at 2%) is often cited as a preferred nitrogen source for enhancing the growth of Azotobacter.[6][8] Yeast extract has also been identified as an effective nitrogen source for biomass production.[7]
The optimal sources can be strain-specific, and empirical testing is recommended.
Q4: What are the ideal physical culture conditions (pH, temperature)?
Optimal physical parameters are crucial for robust bacterial growth and metabolism. For Azotobacter species, the following conditions are generally recommended:
-
Temperature: The optimal temperature for growth is typically around 30°C.[6][8]
-
pH: Azotobacter grows well in a pH range of 7.0 to 9.0, with an optimum often cited at pH 8.0. Growth is generally inhibited below pH 6.0.[6]
-
Incubation Period: A 48-hour incubation period is often optimal for growth.[8]
-
Aeration: Adequate aeration, such as shaking at 200 rpm, is necessary for these aerobic bacteria.[8]
Q5: How can I quantify the amount of this compound produced?
Several methods can be used for quantification:
-
Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for detecting siderophores. The CAS reagent forms a stable blue complex with iron. When a stronger chelator like this compound is introduced, it removes the iron from the CAS complex, causing a color change to yellow/orange. The change in absorbance can be measured spectrophotometrically to quantify siderophore concentration.[9]
-
UV-Visible Spectrophotometry: Purified this compound has a distinct absorbance spectrum. The concentration of a yellow-green fluorescent peptide from Azotobacter has been determined by measuring its absorbance at 380 nm.[5]
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: For more precise quantification and identification, methods like LC-MS can be employed. This allows for the separation and quantification of this compound and its variants from other siderophores that may be present in the culture supernatant.[10]
Troubleshooting Guide
Problem: Low or No this compound Yield
Low yields are a common issue. Systematically checking the following parameters can help identify the cause.
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for diagnosing low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Possible Cause 1: Incorrect Iron Concentration
Solution: Ensure the medium is truly iron-deficient. Use high-purity water and chemicals. Glassware should be acid-washed to remove trace iron. Prepare a basal medium without iron and add a controlled, low concentration of iron (e.g., 2-5 µM) from a sterile stock solution.
Possible Cause 2: Suboptimal Carbon or Nitrogen Source
Solution: The choice of carbon and nitrogen source can dramatically affect yield. Consult the table below and consider running a small-scale experiment to test different sources with your specific Azotobacter strain.
Table 1: Comparison of Carbon and Nitrogen Sources for Azotobacter Growth
| Source Type | Component | Typical Concentration | Reported Effect on Growth |
|---|---|---|---|
| Carbon | Mannitol | 2.5% | Maximum growth for A. vinelandii[6][8] |
| Carbon | Sucrose | 10-13 g/L | Maximum biomass for A. chroococcum[7] |
| Nitrogen | Ammonium Sulfate | 2% | Maximum growth for A. vinelandii[6][8] |
| Nitrogen | Yeast Extract | ~3.7 g/L | Maximum biomass for A. chroococcum[7] |
Possible Cause 3: Contamination or Poor Inoculum Health
Solution: Ensure the purity of your culture. Streak a sample onto a nutrient agar plate to check for contaminants. Prepare a fresh liquid inoculum from a single, healthy colony and grow it for 24 hours.[8] Standardize the inoculum by adjusting the optical density (OD) to ensure consistency between experiments.
Experimental Protocols
Protocol 1: Preparation of Iron-Deficient Medium
This protocol describes the preparation of a modified Burk's Nitrogen-Free Medium optimized for siderophore production.
-
Glassware Preparation: To minimize trace iron contamination, soak all glassware in 6M HCl overnight, followed by rinsing at least six times with deionized, distilled water.
-
Basal Medium Preparation (per 1 Liter):
-
Dissolve the following in 900 mL of high-purity water:
-
Sucrose or Mannitol: 20 g
-
KH₂PO₄: 0.2 g
-
K₂HPO₄: 0.8 g
-
MgSO₄·7H₂O: 0.2 g
-
CaSO₄·2H₂O: 0.1 g
-
-
-
Trace Elements Solution (Prepare separately):
-
H₃BO₃: 2.86 g/L
-
MnCl₂·4H₂O: 1.81 g/L
-
ZnSO₄·7H₂O: 0.22 g/L
-
CuSO₄·5H₂O: 0.08 g/L
-
Na₂MoO₄·2H₂O: 0.02 g/L
-
-
Final Assembly:
-
Add 1 mL of the trace elements solution to the basal medium.
-
Adjust the pH to 7.2-7.5 using sterile NaOH or HCl.
-
Bring the final volume to 1 Liter.
-
-
Sterilization: Autoclave at 121°C for 20 minutes.
-
Iron Addition (Post-Autoclaving): Cool the medium to room temperature. Add a filter-sterilized FeSO₄ solution to achieve the desired final concentration (e.g., 2 µM). Omitting iron addition entirely will create the most iron-deficient condition.
Protocol 2: Quantification of this compound using the CAS Shuttle Assay
This protocol provides a method for quantifying total siderophores in a culture supernatant.[9]
-
Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of water.
-
Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of water.
-
Solution 3 (Iron): Mix 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Mixing: Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add Solution 3. The resulting solution should be a deep blue color. Autoclave and store in the dark.
-
-
Sample Preparation:
-
Centrifuge your Azotobacter culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and pass it through a 0.22 µm sterile filter.
-
-
Assay Procedure:
-
In a microcuvette or 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 630 nm. Use uninoculated culture medium as the reference blank.
-
The percentage of siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[11]
-
Signaling & Biosynthesis Overview
Iron Regulation of this compound Production
The production of this compound is tightly regulated by the intracellular iron concentration, primarily through the Ferric Uptake Regulator (Fur) protein.
Caption: Simplified pathway of iron-dependent regulation of this compound.
References
- 1. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of growth conditions for Azotobacter species and their use as biofertilizer - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the yield of Azotobactin in laboratory cultures
Welcome to the technical support center for optimizing Azotobactin yield in laboratory cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the production of this valuable siderophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production important?
A1: this compound is a pyoverdine-like, fluorescent siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii.[1][2] Siderophores are small, high-affinity iron-chelating molecules essential for bacterial survival in iron-limited environments.[3] this compound's strong affinity for iron (Fe³⁺) makes it a subject of interest for its potential applications in bioremediation, agriculture as a biofertilizer, and medicine, including drug delivery.[4][5]
Q2: What are the key factors influencing this compound yield?
A2: The primary factors influencing this compound production are iron concentration, media composition (carbon and nitrogen sources), pH, temperature, and aeration.[6][7] this compound synthesis is tightly regulated by iron availability and is induced under iron-deficient conditions.[8][9]
Q3: How does iron concentration regulate this compound production?
A3: this compound production is negatively regulated by iron. In iron-rich conditions, a protein called the Ferric Uptake Regulator (Fur) binds to Fe²⁺ and acts as a repressor, blocking the transcription of genes responsible for this compound biosynthesis.[3] In iron-depleted environments, Fur is inactive, allowing for the synthesis of this compound to scavenge for iron.[3] Production is significantly higher in severely low iron conditions (e.g., 0.1 μM Fe + 100 μM EDTA).[8]
Q4: What is the typical yield of this compound in laboratory cultures?
A4: The concentration of siderophores like this compound in culture media typically ranges from 100 to 200 µM.[6] However, yields can vary significantly between different strains of Azotobacter vinelandii and are highly dependent on the specific culture conditions, with reported concentrations ranging from 10 µM to 360 µM.[6]
Troubleshooting Guide
This guide addresses common problems encountered during this compound production in a question-and-answer format.
Issue 1: Low or no detectable this compound production.
-
Possible Cause: Inappropriate iron concentration in the culture medium.
-
Recommendation: Ensure the culture medium is iron-limited. High iron concentrations will repress this compound synthesis.[9] It is crucial to use high-purity water and acid-washed glassware to minimize iron contamination.[10] For inducing siderophore production, minimal media like M9 are often preferred over iron-rich media such as Luria-Bertani (LB) broth.[3] this compound production is higher in severely low iron conditions.[8]
-
-
Possible Cause: Suboptimal pH of the culture medium.
-
Possible Cause: Incorrect culture temperature.
-
Possible Cause: Inadequate aeration.
Issue 2: Inconsistent this compound yields between batches.
-
Possible Cause: Variability in inoculum preparation.
-
Recommendation: Standardize the inoculum preparation protocol. The age and density of the starting culture can significantly impact the kinetics of growth and production.[10] Using a fresh, 24-hour-old inoculum at a consistent starting optical density (e.g., 1% v/v) is recommended for reproducible results.[11][12]
-
-
Possible Cause: Strain instability.
-
Recommendation: Always start a new fermentation from a fresh culture grown from a frozen stock to ensure genetic integrity.[13]
-
Issue 3: Good biomass production but low this compound yield.
-
Possible Cause: Nutrient composition of the medium is not optimized for secondary metabolite production.
-
Recommendation: While good growth is necessary, high concentrations of certain nutrients can sometimes suppress secondary metabolite synthesis. Experiment with different carbon and nitrogen sources. Mannitol has been reported as an effective carbon source for Azotobacter growth.[11] While Azotobacter can fix atmospheric nitrogen, the presence of a nitrogen source like ammonium (B1175870) sulfate (B86663) can decrease the lag phase and support initial growth.[12]
-
Data Summary
The following tables summarize quantitative data on the effect of various culture parameters on Azotobacter growth, which is a prerequisite for this compound production.
Table 1: Effect of Culture Conditions on Azotobacter Growth
| Parameter | Optimal Value | Reference |
| Temperature | 30°C | [11][12] |
| pH | 8.0 | [11][12] |
| Incubation Period | 48 hours | [11][12] |
| Inoculum Age | 24 hours | [11] |
| Inoculum Size | 1% (v/v) | [11][12] |
Table 2: Effect of Carbon and Nitrogen Sources on Azotobacter Biomass
| Carbon Source (2.5%) | Biomass (mg/ml) | Nitrogen Source (2%) | Biomass (mg/ml) | Reference |
| Mannitol | 0.92 - 0.95 | Ammonium Sulphate | 1.11 - 1.12 | [11] |
| Glucose | ~0.85 | [11] | ||
| Sucrose | ~0.75 | [11] |
Key Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of Azotobacter from a fresh agar (B569324) slant to a 250 ml Erlenmeyer flask containing 50 ml of sterile nitrogen-free medium.[11]
-
Incubate the flask on a shaker at 30°C and 200 rpm for 24 hours.[12]
-
This 24-hour-old culture serves as the inoculum for the production medium.[11]
Protocol 2: Batch Fermentation for this compound Production
-
Prepare the production medium. A suitable medium can be prepared by dissolving the following in 1000 ml of distilled water: 20g mannitol, 0.2g ammonium sulfate, 0.8g dipotassium (B57713) hydrogen phosphate, 0.2g magnesium sulfate, and 0.1g calcium sulfate.[11] To induce this compound, ensure the medium is iron-deficient by omitting or severely limiting iron salts and using high-purity reagents.
-
Dispense the medium into 250 ml shake flasks.
-
Autoclave the flasks at 121°C (15 lb/inch²) for 15 minutes and allow them to cool to room temperature.[11]
-
Inoculate the medium with 1% (v/v) of the 24-hour-old inoculum under sterile conditions.[11][12]
-
Incubate the flasks on a shaker at 30°C and 200 rpm for 48-72 hours.[11][12]
Protocol 3: this compound Quantification
-
Centrifuge the fermentation broth at 6000 rpm for 10 minutes to pellet the cells.[11]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[3]
-
This compound concentration can be quantified using methods like HPLC-MS.[14] A C18 reverse-phase column is typically used for separation.[3][14]
-
The Chrome Azurol S (CAS) assay can be used for a qualitative or semi-quantitative assessment of siderophore production.[10]
Visualizations
Caption: Iron-dependent regulation of this compound biosynthesis via the Fur protein.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azotobacter: A potential bio-fertilizer for soil and plant health management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Petrobactin and Bacillibactin Biosynthesis in Bacillus anthracis under Iron and Oxygen Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of growth conditions for Azotobacter species and their use as biofertilizer - MedCrave online [medcraveonline.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. benchchem.com [benchchem.com]
- 14. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
identifying factors that inhibit or suppress Azotobactin biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azotobactin biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Azotobacter culture is not producing this compound, or the yield is very low. What are the common inhibitory factors?
A1: Several factors can inhibit or suppress this compound biosynthesis. The most critical factor is the concentration of iron in your culture medium. High levels of iron will repress the production of this compound. Other factors to consider are the composition of your culture medium (carbon and nitrogen sources), the pH, temperature, and the presence of other metal cofactors like molybdenum.
Q2: How does iron concentration specifically affect this compound production?
A2: Iron concentration is the primary regulator of this compound biosynthesis. The production of this siderophore is induced under iron-deficient conditions as a mechanism for the bacterium to scavenge for iron. Conversely, when sufficient iron is available, its synthesis is repressed. This compound production is significantly higher in severely low iron conditions (e.g., 0.1 μM Fe + 100 μM EDTA) and can be barely detectable at higher, though still limited, iron concentrations (e.g., 5 μM Fe + 100 μM EDTA)[1][2]. In some studies, this compound was present in a 1 µM iron-fed medium and was completely repressed at 3 µM of iron[3].
Q3: My iron concentration is low, but I'm still not seeing this compound production. What else could be the issue?
A3: If you have confirmed that your medium is iron-deficient, consider the following:
-
Molybdenum levels: The presence of molybdenum can influence which siderophores are produced. In an iron-insufficient environment, Azotobacter vinelandii will produce this compound when molybdenum is supplemented. However, in molybdenum-free environments, catechol siderophores may be predominantly produced instead[4].
-
Carbon and Nitrogen Sources: The type of carbon and nitrogen sources in your medium can impact bacterial growth and, consequently, this compound production. For instance, sodium benzoate as a carbon source can partially inhibit the growth of Azotobacter vinelandii[5]. While organic nitrogen sources like yeast extract can promote biomass, high levels of nitrogen have been noted to repress the production of secondary metabolites in some microorganisms[5][6].
-
pH and Temperature: Optimal growth conditions are crucial. For Azotobacter vinelandii, transformation processes are optimal at a pH of 7.0 to 7.1 and a temperature of 30°C[7]. Deviations from these optimal conditions can hinder overall metabolic activity, including this compound synthesis.
-
Presence of Salts: High concentrations of salts, such as sodium chloride (NaCl), can inhibit the uptake of iron mediated by this compound[8].
Q4: How can I be sure that my culture medium is sufficiently iron-depleted?
A4: To ensure an iron-limited environment, it is crucial to use high-purity water and reagents. Glassware should be treated to remove any trace metals. This can be achieved by washing with acid (e.g., 6M HCl) followed by thorough rinsing with metal-free water. The addition of a chelating agent like EDTA can also help to sequester any remaining trace iron, making it unavailable to the bacteria and thus inducing siderophore production.
Quantitative Data Summary
The tables below summarize the impact of key metal concentrations on this compound and other siderophore production in Azotobacter vinelandii.
Table 1: Effect of Iron Concentration on this compound Production
| Iron Concentration | This compound Production Level | Reference |
| 0.1 µM Fe + 100 µM EDTA | High | [1][2] |
| 1 µM | Present | [3] |
| 3 µM | Completely Repressed | [3] |
| 5 µM Fe + 100 µM EDTA | Barely Detectable | [1][2] |
| 12.5 µM | Growth-limiting for nitrogen-fixing A. vinelandii | [9] |
| 25 µM | Growth-sufficient for nitrogen-fixing A. vinelandii | [9] |
Table 2: Influence of Molybdenum on Siderophore Production in Iron-Insufficient Medium
| Molybdenum Presence | Predominant Siderophore | Reference |
| Molybdenum-supplemented | This compound (peptidic) | [4] |
| Molybdenum-free | Catechol siderophores | [4] |
Experimental Protocols
Protocol 1: Culturing Azotobacter vinelandii for this compound Production
This protocol outlines the basic steps for cultivating A. vinelandii under iron-limited conditions to induce this compound biosynthesis.
-
Medium Preparation: Prepare a suitable medium for Azotobacter growth, such as Burk's medium, which is a nitrogen-free medium. To induce this compound production, the medium must be iron-deficient. This is achieved by omitting iron salts from the standard recipe and using high-purity water and reagents.
-
Glassware Preparation: All glassware must be rendered metal-free by washing with an acid bath (e.g., 6 M HCl) and rinsing thoroughly with deionized, distilled water.
-
Inoculation: Inoculate the iron-deficient medium with a fresh culture of A. vinelandii.
-
Incubation: Incubate the culture at an optimal temperature, typically around 30°C, with aeration (e.g., shaking at 200 rpm)[7]. The pH of the medium should be maintained around 7.0-7.1[7].
-
Monitoring Production: this compound is a fluorescent compound. Its production can be monitored over time by taking samples of the culture supernatant and measuring the fluorescence (excitation around 380 nm, emission around 490 nm)[10].
Protocol 2: Assay for Siderophore Detection (General)
A common method to detect the production of siderophores is the Chrome Azurol S (CAS) assay.
-
CAS Agar Preparation: Prepare CAS agar plates. The CAS dye forms a complex with iron, resulting in a blue-colored agar.
-
Inoculation: Spot-inoculate the test bacterium onto the CAS agar plate.
-
Incubation: Incubate the plate under conditions suitable for the growth of the bacterium.
-
Observation: If the bacterium produces siderophores, they will chelate the iron from the CAS dye complex. This results in a color change from blue to orange/yellow, forming a halo around the bacterial colony. The size of the halo can be indicative of the amount of siderophore produced.
Visualizations
Caption: Regulation of this compound and Catechol Siderophore Biosynthesis.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Petrobactin and Bacillibactin Biosynthesis in Bacillus anthracis under Iron and Oxygen Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azotobacter vinelandii gene clusters for two types of peptidic and catechol siderophores produced in response to molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Physiological factors affecting transformation of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the CAS Assay for Siderophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Chrome Azurol S (CAS) assay, a widely used method for detecting siderophores.
Frequently Asked Questions (FAQs)
Our FAQs are designed to directly address the most common issues encountered during the CAS assay, providing clear explanations and actionable solutions.
Q1: Why are my CAS agar plates green instead of the expected blue color?
An incorrect pH is the most common reason for CAS agar plates appearing green. The CAS-iron complex is stable and blue at a pH of approximately 6.8.[1] If the pH is too low or too high, the complex becomes unstable, resulting in a green hue.[1][2] Iron contamination from glassware or water can also alter the dye's color.[1]
Solution:
-
Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding it to the other components.[1][2]
-
Ensure all glassware is acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water to remove any trace iron contamination.[1][2]
Q2: I am observing a halo around my negative control or a known non-siderophore-producing organism. What causes these false positives?
False positives in the CAS assay can arise from several factors not related to siderophore production. The production of other iron-chelating compounds, such as organic acids, by the microorganism can lead to a color change.[1] Additionally, microbial metabolism can alter the local pH of the agar, which in turn can affect the stability of the CAS-iron complex and cause a color change.[1] It is also important to remember that the CAS assay is a universal test for high-affinity iron chelators and is not specific to siderophores.[3]
Solution:
-
Run a control with uninoculated medium to check for reactions with media components.
-
Confirm positive results with more specific assays for siderophore detection.
-
Maintain a stable pH in the medium by using a robust buffer like PIPES.[1]
Q3: My known siderophore-producing organism is not forming a halo on the CAS agar. What could be causing this false negative result?
Several factors can lead to false negatives in the CAS assay. The detergent hexadecyltrimethylammonium bromide (HDTMA), a key component of the assay, can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, inhibiting their growth and, consequently, siderophore production.[2][4] High concentrations of iron in the growth medium will repress the natural production of siderophores by the microorganism.[1] Furthermore, the incubation conditions, such as time and temperature, may not be optimal for siderophore production by the specific strain being tested.[1]
Solution:
-
For sensitive organisms, consider using a modified protocol like the Overlay CAS (O-CAS) assay, where the organism is grown on its optimal medium before being overlaid with the CAS agar.[2]
-
Ensure that all media components, especially casamino acids, are treated to remove trace iron.[2]
-
Optimize incubation time and temperature for your specific microorganism.[5][6][7]
Q4: Can I use the CAS assay for all types of microorganisms?
The original CAS agar formulation containing HDTMA can be inhibitory to the growth of Gram-positive bacteria and some fungi.[2] However, several modifications to the assay have been developed to circumvent this issue. The O-CAS assay is a popular alternative where the microorganism is first cultured on a suitable medium and then overlaid with the CAS agar, thus minimizing direct contact with HDTMA during the initial growth phase.[2][8][9][10]
Q5: The blue dye in my CAS solution is precipitating. How can I prevent this?
Precipitation of the blue dye during preparation is often due to improper mixing of the reagents. The order and rate of adding the different solutions are critical for the formation of a stable CAS-iron-HDTMA complex.
Solution:
-
Follow the protocol carefully, ensuring that each component is fully dissolved before mixing with the next.
-
Prepare the three "Blue Dye" solutions (CAS, FeCl₃, and HDTMA) separately and combine them slowly and in the specified order while stirring continuously.[2]
Troubleshooting Common Issues
This table summarizes common problems, their potential causes, and recommended solutions for the CAS assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| CAS agar is green instead of blue | Incorrect pH of the medium (not ~6.8)[1] Iron contamination from glassware or water[1] | Carefully adjust the pH of the PIPES buffer to 6.8. Use acid-washed glassware and high-purity deionized water.[1][2] |
| False positive results (halo around negative control) | Production of non-siderophore iron chelators (e.g., organic acids)[1] Localized pH changes in the agar due to microbial metabolism[1] | Confirm results with a more specific siderophore detection method. Ensure adequate buffering of the medium.[1] |
| False negative results (no halo with known producer) | Toxicity of HDTMA to the microorganism[2] High iron concentration in the medium suppressing siderophore production[1] Suboptimal incubation conditions (time, temperature)[1] | Use a modified protocol like the O-CAS assay.[2] Use iron-free media components.[2] Optimize incubation conditions for the specific strain.[5][6][7] |
| Precipitation of the blue dye | Improper mixing of reagents | Prepare solutions separately and mix slowly in the correct order with constant stirring.[2] |
| Inconsistent results between replicates | Inaccurate pipetting Non-homogenous media | Ensure accurate and consistent pipetting. Thoroughly mix the final CAS agar before pouring plates. |
Experimental Protocols
Detailed methodologies for the standard CAS agar assay and the Overlay CAS (O-CAS) assay are provided below.
Standard CAS Agar Plate Protocol
This protocol is adapted from the original method by Schwyn and Neilands.
1. Preparation of Solutions:
-
Blue Dye Solution:
-
Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 0.073 g of HDTMA in 40 mL of deionized water.
-
Mixing: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle.[2]
-
-
MM9 Salt Solution Stock: Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 mL of deionized water.[2]
-
20% Glucose Stock: Dissolve 20 g of glucose in 100 mL of deionized water and filter sterilize.[2]
-
Iron-free Casamino Acid Solution: Dissolve 3 g of casamino acids in 27 mL of deionized water. To remove trace iron, extract with 3% 8-hydroxyquinoline in chloroform. Filter sterilize the aqueous phase.[2]
-
PIPES Buffer: In 750 mL of deionized water, dissolve 32.24 g of PIPES powder. The PIPES will not dissolve until the pH is raised. Slowly add NaOH to raise the pH to around 6. As the PIPES dissolves, the pH will drop. Carefully adjust the final pH to 6.8.[2]
2. Preparation of CAS Agar:
-
To the 750 mL of PIPES buffer (pH 6.8), add 100 mL of MM9 salt solution and 15 g of Bacto agar.[2]
-
Autoclave the basal medium and cool it to 50°C in a water bath.[2]
-
Aseptically add 30 mL of the sterile iron-free casamino acid solution and 10 mL of the sterile 20% glucose solution to the cooled basal medium.[2]
-
Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing.[2]
-
Aseptically pour the final CAS agar into sterile petri dishes.
Overlay CAS (O-CAS) Assay Protocol
This method is ideal for microorganisms sensitive to HDTMA.
-
Prepare the desired growth medium for your microorganism and pour it into petri dishes.
-
Inoculate the microorganism onto the surface of the agar and incubate under optimal conditions for growth.
-
Prepare the CAS agar as described in the "Standard CAS Agar Plate Protocol," but without the addition of nutrients (casamino acids and glucose). This will be your overlay agar.
-
After the microorganism has grown, melt the CAS overlay agar and cool it to 50°C.
-
Carefully pour a thin layer of the CAS overlay agar on top of the microbial growth.
-
Incubate the plates and observe for the formation of an orange/yellow halo around the colonies, indicating siderophore production.[9][10]
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for the CAS assay.
Caption: Workflow for the standard CAS assay.
Caption: Workflow for the Overlay CAS (O-CAS) assay.
Caption: Troubleshooting logic for the CAS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Response Surface Methodology for Optimization of Siderophore Production [arccjournals.com]
- 7. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-CAS, a fast and universal method for siderophore detection. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing Azotobactin's Iron-Chelating Efficiency
Welcome to the technical support center for Azotobactin research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the iron-chelating efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a highly efficient, fluorescent siderophore (iron-chelating molecule) produced by the soil bacterium Azotobacter vinelandii.[1][2] It belongs to the pyoverdin class of siderophores and features a chromophore linked to a peptide chain.[2][3] This structure gives it three distinct iron(III) binding sites: a catechol group, an α-hydroxycarboxylic acid group, and a hydroxamate group, which together allow it to bind iron with very high affinity.[2]
Q2: What is the primary factor inducing this compound production? A2: The primary trigger for the biosynthesis of this compound and other siderophores in Azotobacter vinelandii is iron limitation.[4][5] When the bacterium senses a scarcity of iron in its environment, it upregulates the genes responsible for siderophore production to scavenge this essential nutrient.[4]
Q3: Besides iron, do other metals influence this compound production? A3: Yes, other metal ions can significantly affect siderophore production in A. vinelandii. Notably, the addition of small amounts of zinc (e.g., 20-40 µM ZnSO₄) to iron-limited cultures has been shown to dramatically increase the production of this compound.[6][7] The availability of nitrogenase cofactors like molybdenum (Mo) and vanadium (V) also regulates the production of different types of siderophores, though their specific effect on this compound is part of a more complex regulatory network.[4][5]
Q4: How can I measure the iron-chelating activity of my this compound sample? A4: The most common and universal method is the Chrome Azurol S (CAS) assay.[8][9] This colorimetric assay is based on the competition for iron between the CAS dye-iron complex (which is blue) and the siderophore.[10] When a powerful chelator like this compound removes iron from the CAS complex, the dye's color changes from blue to orange or yellow.[10][11] The change in absorbance, typically measured at 630 nm, is proportional to the amount of iron chelated by the siderophore.[12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and activity assessment experiments.
Problem 1: Low or no iron chelation detected in the CAS assay.
-
Possible Cause 1: Degraded this compound Sample.
-
Troubleshooting Step: this compound can be sensitive to pH and light. Ensure samples are stored properly, typically frozen and protected from light. If degradation is suspected, verify the sample's integrity using techniques like HPLC and compare its activity to a freshly prepared standard.[12]
-
-
Possible Cause 2: Incorrect pH of the Assay Buffer.
-
Troubleshooting Step: The iron-chelating efficiency of siderophores is pH-dependent. The CAS assay is also sensitive to pH.[10] Verify that the pH of your CAS assay solution is correct and stable, typically around neutral pH, as specified in the protocol.
-
-
Possible Cause 3: Inactive this compound (already iron-bound).
-
Troubleshooting Step: If your this compound was purified from a culture without stringent iron-free precautions, it might already be complexed with iron (holo-azotobactin). This form will not show chelating activity in the CAS assay.[12] To measure total siderophore production, it is necessary to purify the iron-free (apo) form.
-
Problem 2: Low yield of this compound from culture.
-
Possible Cause 1: Insufficient Iron Limitation.
-
Troubleshooting Step: This is the most critical factor. Ensure all glassware is acid-washed to remove trace metals. Use high-purity reagents and water to prepare the medium. Consider treating the medium with a chelating resin like Chelex-100 to remove residual iron.[11]
-
-
Possible Cause 2: Suboptimal Culture Conditions.
-
Troubleshooting Step: Optimize fermentation parameters such as pH, temperature, aeration, and agitation speed.[13] For A. vinelandii, vigorous aeration is often required. Also, review the composition of your culture medium; ensure carbon and nitrogen sources are not limiting and consider adding zinc sulfate (20-40 µM) to boost this compound production specifically.[6][7]
-
-
Possible Cause 3: Strain Viability or Genetic Issues.
-
Troubleshooting Step: Ensure the viability and genetic integrity of your A. vinelandii strain. Always start a new fermentation from a fresh culture grown from a frozen stock to avoid potential mutations or plasmid loss that might occur with repeated subculturing.[14]
-
Problem 3: Inconsistent yields between experimental batches.
-
Possible Cause 1: Variability in Inoculum Preparation.
-
Troubleshooting Step: The age and density of the starting culture can significantly impact the kinetics of growth and siderophore production. Standardize your inoculum preparation protocol. For example, always use a fresh overnight culture to inoculate your production medium to a consistent starting optical density (e.g., OD₆₀₀ of 0.05).[15]
-
-
Possible Cause 2: Inconsistent Media Preparation.
-
Troubleshooting Step: Minor variations in media components, especially trace metals, can lead to large differences in yield. Prepare a large batch of basal medium and supplements if possible. Always use high-purity water and analytical grade reagents, and ensure that iron-limiting conditions are consistently achieved in each batch.[15]
-
Data Presentation: Factors Influencing Siderophore Production
The following table summarizes the impact of various metal ions on siderophore production by Azotobacter vinelandii, based on published research.
| Condition | Observed Effect on Siderophore Production | Key Siderophores Affected | Reference |
| Iron (Fe) Limitation | Strong increase in the production of all siderophores. | This compound, Protochelin, Azotochelin, Vibrioferrin | [4][5] |
| Zinc (Zn) Supplementation (20-40 µM) in low-iron media | Dramatic increase in production and earlier onset of synthesis. | This compound, Catechols | [6][7] |
| Molybdenum (Mo) Limitation | Increased production of catechol siderophores; strong repression of vibrioferrin. | Protochelin, Azotochelin (increase); Vibrioferrin (decrease) | [4][5] |
| Vanadium (V) Limitation | Almost complete repression of vibrioferrin production. | Vibrioferrin (decrease) | [4][5] |
Experimental Protocols
Protocol 1: Universal Chrome Azurol S (CAS) Liquid Assay
This protocol is adapted from the method developed by Schwyn and Neilands to quantify siderophore activity.
1. Preparation of Reagents:
-
CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
CAS Assay Solution (Blue Dye):
-
Slowly mix the Iron(III) Solution with the CAS solution while stirring.
-
To this mixture, slowly add the HDTMA solution while stirring. The solution will turn dark blue.
-
Autoclave the final solution and store it in a plastic bottle in the dark.
-
2. Assay Procedure:
-
Pipette 500 µL of the CAS assay solution into a cuvette or microplate well.
-
Add 500 µL of your sample (e.g., culture supernatant containing this compound). For a reference, use 500 µL of fresh, uninoculated culture medium.
-
Mix and incubate at room temperature for a designated period (e.g., 20 minutes to 1 hour). The color will shift from blue towards orange/yellow in the presence of siderophores.
-
Measure the absorbance of the sample (Aₛ) and the reference (Aᵣ) at 630 nm using a spectrophotometer.
3. Calculation of Siderophore Units:
The percentage of iron chelation or "siderophore units" can be calculated using the following formula: % Siderophore Units = [(Aᵣ - Aₛ) / Aᵣ] x 100
Protocol 2: High-Yield Production of this compound in Iron-Deficient Medium
This protocol outlines a general method for culturing A. vinelandii to maximize this compound yield.
1. Preparation of Iron-Deficient Medium:
-
Glassware Preparation: Meticulously wash all glassware with 6M HCl and rinse thoroughly with high-purity, deionized water to eliminate any trace iron contamination.
-
Medium Composition: Prepare a suitable minimal medium for A. vinelandii (e.g., Burk's Medium). Use analytical grade reagents. The key is to omit any iron salts from the standard recipe.
-
(Optional) Chelex Treatment: For maximally iron-deficient conditions, treat the prepared medium with Chelex-100 resin. Add 5 g/L of the resin to the medium, stir for 2-4 hours, and then filter-sterilize the medium to remove the resin.[11]
2. Inoculation and Culture Conditions:
-
Prepare a seed culture by inoculating A. vinelandii into a standard rich medium (e.g., LB broth) and growing it overnight.
-
Wash the cells from the seed culture twice with sterile saline or iron-free minimal medium to remove residual iron and medium components.
-
Inoculate the iron-deficient production medium with the washed cells to a starting OD₆₀₀ of ~0.05.
-
Supplementation: Add a sterile solution of ZnSO₄ to a final concentration of 20-40 µM.[7]
-
Incubation: Incubate the culture at an optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 200-250 RPM) to ensure high aeration. Production of the fluorescent this compound is often visible as the culture enters the stationary phase.
3. Harvesting and Purification:
-
Harvest the culture after a suitable incubation period (e.g., 48-72 hours).
-
Centrifuge the broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells.
-
The supernatant, which contains the secreted this compound, can be collected for purification via methods such as solid-phase extraction followed by column chromatography.
Visualizations
References
- 1. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siderophore production in Azotobacter vinelandii in response to Fe-, Mo- and V-limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zn2+ Increases Siderophore Production in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zn Increases Siderophore Production in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
addressing matrix effects in the mass spectrometry of Azotobactin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Azotobactin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3] When analyzing this compound from complex biological samples like bacterial culture supernatants, matrix components such as salts, residual media components, proteins, and other metabolites can significantly interfere with the analysis.[4]
Q2: I'm observing a much lower signal for my this compound standard when it's in my sample matrix compared to the pure solvent. What is the likely cause?
A2: This is a classic sign of ion suppression.[3] Co-eluting compounds from your sample matrix are competing with this compound for ionization in the MS source, leading to a reduced signal for your analyte. Common culprits in bacterial culture media include complex organic molecules, salts, and phospholipids.[3][4] To confirm this, you can perform a post-extraction spike experiment. Compare the signal of a known amount of this compound spiked into an extracted blank matrix sample versus the signal of the same amount in a clean solvent. A significantly lower signal in the matrix confirms ion suppression.[1][2]
Q3: My this compound chromatographic peak shape is poor (e.g., tailing, splitting, or broadening). Can this be caused by matrix effects?
A3: Yes, poor peak shape can be a manifestation of matrix effects.[4] Matrix components can interact with the analyte and the stationary phase of the chromatography column, leading to distorted peaks.[4] However, it is also important to investigate other potential causes, such as column contamination, an inappropriate injection solvent, column degradation, or suboptimal chromatography conditions.[5]
Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before injection.[6]
-
Improve Chromatographic Separation: Modifying the LC method (e.g., changing the gradient, flow rate, or column chemistry) can separate this compound from co-eluting interferences.
-
Sample Dilution: A simple but sometimes effective strategy is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[4] This approach is only viable if the resulting this compound concentration is still well above the instrument's limit of quantification.
-
Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. The SIL standard co-elutes with this compound and experiences the same ionization suppression or enhancement, allowing for reliable normalization and accurate quantification.[2][7] If a SIL standard is unavailable, a structurally similar analog that co-elutes can be used, though with potentially less accuracy.[7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is identical to the samples can help compensate for consistent matrix effects.[5]
Q5: Since a stable isotope-labeled internal standard for this compound is not commercially available, what is the next best approach for quantification?
A5: When a SIL internal standard is not available, the recommended approach is a combination of thorough sample cleanup and the use of matrix-matched calibration curves.[5] A robust sample preparation method, such as the Solid-Phase Extraction (SPE) protocol detailed below, is crucial to remove as many interfering components as possible.[6] Following this, creating a calibration curve by spiking known concentrations of an this compound standard into an extracted blank culture medium will provide the most accurate quantification possible, as it accounts for the remaining, consistent matrix effects.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Signal for this compound | Severe ion suppression from the sample matrix. | 1. Perform a post-extraction spike experiment to confirm ion suppression. 2. Implement a more rigorous sample cleanup procedure (e.g., Solid-Phase Extraction). 3. Dilute the sample extract (e.g., 1:10, 1:100) and re-inject. 4. Optimize chromatographic separation to move the this compound peak away from suppression zones. |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between samples. | 1. Standardize the sample preparation protocol meticulously. 2. If available, use a structural analog internal standard. 3. Evaluate if different sample lots have different matrix compositions. |
| Non-linear Standard Curve | Matrix effects are concentration-dependent; saturation of the ion source. | 1. Narrow the calibration range. 2. Dilute all samples to fall within the linear range. 3. Improve sample cleanup to reduce overall ion load. |
| Carryover (Peak in Blank Injection) | Adsorption of this compound or matrix components to the column or injector. | 1. Implement a robust needle wash protocol in the autosampler. 2. Inject several blank solvent injections after a high-concentration sample. 3. If carryover persists, consider a different column chemistry or a dedicated column for this analysis. |
Quantitative Data on Matrix Effects
The following table provides representative data on the extent of matrix effects observed for various microbial secondary metabolites in a complex matrix (indoor dust).[5] This illustrates the significant signal suppression that can occur and why addressing these effects is critical for accurate quantification. The Matrix Effect (ME) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100%. A higher percentage indicates greater signal suppression.
| Metabolite Class | Analyte | Average Matrix Effect (%) |
| Mycotoxin | Sterigmatocystin | 99.8% |
| Mycotoxin | Aflatoxin B1 | 98.5% |
| Mycotoxin | Ochratoxin A | 92.1% |
| Bacterial Toxin | Valinomycin | 85.4% |
| Mycotoxin | Zearalenone | 78.6% |
| Fungal Metabolite | Emodin | 63.4% |
| Data adapted from Park et al. (2018).[5] Note: This data is from an indoor dust matrix and serves as an example of the potential severity of matrix effects for microbial metabolites. |
Experimental Protocols
Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for purifying pyoverdine siderophores and is suitable for extracting this compound from bacterial culture supernatants to minimize matrix effects.[6]
Materials:
-
Bacterial culture supernatant (centrifuged and filtered through a 0.22 µm filter).
-
SPE Cartridges (e.g., C18, 500 mg).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
SPE vacuum manifold.
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not let the cartridge run dry.
-
Loading: Load 1 mL of the filtered bacterial culture supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of LC-MS grade water to remove salts and highly polar matrix components.
-
Elution: Elute the this compound from the cartridge using 2 mL of a solution of 70:30 (v/v) Methanol:Water containing 0.1% formic acid.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[8][9]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
IonSpray Voltage: +5500 V.[8]
-
Source Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a pure this compound standard. A precursor ion ([M+H]+ or [M+2H]2+) would be selected and fragmented to identify characteristic product ions for quantification and qualification.
-
Gas Settings (Curtain, Nebulizer, Turbo): Optimize based on instrument manufacturer's recommendations.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph-Tandem Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive method to elucidate pyoverdines produced by fluorescent Pseudomonas spp. by UHPLC-HR-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Fed-Batch Cultivation for Industrial Azotobactin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fed-batch cultivation of Azotobacter vinelandii for Azotobactin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a high-affinity siderophore, a small molecule that binds to iron, produced by the bacterium Azotobacter vinelandii. Its primary role is to scavenge for iron in the environment, which is essential for the bacterium's growth and nitrogen fixation processes. In industrial and pharmaceutical contexts, this compound is of interest due to its potential applications as a therapeutic agent for iron overload disorders, as a component in "Trojan horse" antibiotics, and for its role in promoting plant growth in agriculture.
Q2: Why is fed-batch cultivation a suitable strategy for this compound production?
A2: Fed-batch cultivation is a preferred method for this compound production for several reasons. It allows for precise control over the concentration of key nutrients, particularly iron, which is a critical regulator of this compound synthesis. By maintaining low iron levels through controlled feeding, this compound production can be maximized. Additionally, fed-batch strategies can help prevent substrate inhibition and the accumulation of toxic byproducts, leading to higher cell densities and increased product yields compared to traditional batch cultures.[1]
Q3: What are the key genes and biosynthetic pathway for this compound?
A3: The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The key genes are typically found in a gene cluster and are responsible for synthesizing the peptide backbone and modifying it to create the final, functional siderophore. Understanding this pathway is crucial for genetic engineering approaches aimed at enhancing production.
Q4: How can I detect and quantify this compound in my culture?
A4: Several methods can be used to detect and quantify this compound:
-
Chrome Azurol S (CAS) Assay: This is a common and rapid colorimetric assay for detecting siderophores. The CAS reagent changes color in the presence of siderophores as they remove iron from the dye complex.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound and its different isoforms from the culture supernatant.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can be used for the identification and characterization of this compound based on its mass-to-charge ratio.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fed-batch cultivation of A. vinelandii for this compound production.
Issue 1: Low or No this compound Production Despite Good Cell Growth
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Iron Contamination | This compound production is strongly repressed by the presence of iron. Even trace amounts of iron in the media components or from the bioreactor can inhibit synthesis.[2] Solutions: Use high-purity, iron-free media components and deionized water. Acid-wash all glassware and bioreactor components to remove any residual iron. |
| Suboptimal Culture Conditions | The pH, temperature, and aeration are not within the optimal range for this compound production. Solutions: Optimize these parameters. For Azotobacter species, a temperature of around 30°C and a pH of 7.0-7.5 are generally suitable.[3][4] Ensure adequate aeration to prevent oxygen limitation, which can affect overall metabolism. |
| Inappropriate Nutrient Feed | The feeding strategy may not be conducive to siderophore production. For example, the carbon-to-nitrogen ratio might be suboptimal, or the feed may contain repressive elements. Solutions: Analyze the spent medium to understand nutrient consumption and tailor the feed composition accordingly. Ensure the feed solution is also iron-free. |
| Genetic Instability of the Strain | The production strain may have lost the genetic elements required for this compound synthesis over successive generations. Solutions: Re-streak the culture from a frozen stock to ensure the use of a pure, high-producing strain. Periodically check the genetic integrity of the working cell bank. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Variability in Inoculum | The age, density, and physiological state of the inoculum can significantly impact the kinetics of the fed-batch culture. Solutions: Standardize the inoculum preparation protocol. Use a fresh, actively growing seed culture and inoculate the production bioreactor at a consistent cell density. |
| Inconsistent Media Preparation | Minor variations in the composition of the batch and feed media can lead to batch-to-batch differences in production. Solutions: Implement strict quality control for all media components. Prepare and sterilize media in a consistent manner. |
| Fluctuations in Process Parameters | Even small deviations in temperature, pH, or dissolved oxygen can affect metabolic pathways and, consequently, this compound production. Solutions: Ensure that all sensors are calibrated correctly before each run. Implement a robust process control system to maintain all parameters within their setpoints. |
| Bioreactor Contamination | Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds. Solutions: Implement and validate a rigorous cleaning and sterilization protocol for the bioreactor and all associated equipment.[5] |
Issue 3: Inhibition of Growth and/or Production
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Substrate Inhibition | High concentrations of the carbon source (e.g., glucose) at the beginning of the fermentation or due to an overly aggressive feeding strategy can inhibit cell growth. Solutions: Start with a moderate initial substrate concentration and implement a controlled feeding strategy (e.g., exponential or feedback control) to maintain the substrate at a non-inhibitory level. |
| Product Inhibition | The accumulation of this compound or other metabolic byproducts to high concentrations may inhibit further production or cell growth. Solutions: Consider implementing in-situ product removal techniques if inhibition is severe. A well-designed fed-batch strategy can also help to manage the concentration of byproducts. |
| Presence of Inhibitory Metals | Certain metals, such as zinc, can interfere with iron uptake and siderophore production. Solutions: Analyze the composition of all media components to ensure the absence of inhibitory metals. |
Data Presentation
Table 1: Typical Medium Composition for Azotobacter vinelandii (Modified Burk's Medium)
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| K₂HPO₄ | 0.8 |
| KH₂PO₄ | 0.2 |
| MgSO₄·7H₂O | 0.2 |
| CaSO₄·2H₂O | 0.1 |
| Na₂MoO₄·2H₂O | 0.00025 |
| FeCl₃ | Trace amounts (e.g., 0.00145 g/L) or omitted for iron-deficient conditions |
Note: For this compound production, iron is typically omitted or provided at very low, growth-limiting concentrations.
Table 2: Influence of Iron Concentration on Siderophore Production (Conceptual Data)
| Iron Concentration in Feed (µM) | Relative this compound Yield (%) |
| 0.1 | 100 |
| 1.0 | 60 |
| 5.0 | 20 |
| 10.0 | < 5 |
| 25.0 | Not detectable |
This table illustrates the general trend of iron repression on this compound production.[2]
Experimental Protocols
Protocol 1: Fed-Batch Cultivation of A. vinelandii for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture of A. vinelandii in an iron-replete medium (e.g., Modified Burk's Medium with 10 µM FeCl₃).
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare the production bioreactor with iron-deficient Modified Burk's Medium.
-
Sterilize the bioreactor and all associated tubing and probes.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Fed-Batch Fermentation:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1.
-
Maintain the culture at 30°C, pH 7.2 (controlled with the addition of acid/base), and a DO level of 20% (controlled by agitation and aeration).
-
After the initial batch phase (typically when the initial carbon source is depleted, as indicated by a sharp increase in DO), initiate the feeding of a concentrated, iron-free nutrient solution.
-
A common feeding strategy is an exponential feed to maintain a constant specific growth rate. The feed rate can be adjusted based on real-time monitoring of parameters like DO or CO₂ evolution.
-
-
Sampling and Analysis:
-
Take samples aseptically at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and this compound production (using the CAS assay or HPLC).
-
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting:
-
At the end of the fermentation, harvest the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes) to remove the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Initial Extraction:
-
Acidify the supernatant to approximately pH 6.0.
-
Pass the supernatant through a column packed with an adsorbent resin (e.g., Amberlite XAD-4).
-
Wash the column with deionized water to remove unbound components.
-
-
Elution:
-
Elute the bound this compound from the resin using a solvent such as methanol or acetonitrile.
-
-
Further Purification:
-
Concentrate the eluate under reduced pressure.
-
For higher purity, subject the concentrated extract to further purification steps like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. azotobacter chroococcum purification: Topics by Science.gov [science.gov]
- 2. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model-based optimization of biosurfactant production in fed-batch culture Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for purifying biologically active microtubule-severing protein UNC-45A from E.coli using GST-affinity and spin columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Azotobactin vs. Azotochelin: A Comparative Guide to Iron Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the microbial world, the quest for iron, an essential yet often scarce nutrient, has driven the evolution of sophisticated acquisition systems. Azotobacter vinelandii, a nitrogen-fixing soil bacterium, employs a dual-siderophore strategy, producing both Azotobactin and Azotochelin to scavenge ferric iron (Fe³⁺) from its environment. This guide provides an in-depth comparison of the iron uptake mechanisms mediated by these two structurally and functionally distinct siderophores, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Azotochelin
| Feature | This compound | Azotochelin |
| Siderophore Type | Pyoverdine-like chromopeptide | Catecholate |
| Iron Chelating Groups | Hydroxamate, Catechol, α-hydroxycarboxylic acid[1] | N,N'-bis-(2,3-dihydroxybenzoyl)-L-lysine[2] |
| Fe(III) Stability | High (qualitative)[1][3] | High (qualitative) |
| Salt Sensitivity | Higher sensitivity to NaCl[2][4] | Lower sensitivity to NaCl[2][4] |
| Iron Release Mechanism | Primarily reductive[1][5] | Reductive[5] |
Iron Uptake Mechanisms: A Step-by-Step Comparison
The uptake of iron by both this compound and Azotochelin follows a multi-step process that begins with the chelation of extracellular iron and culminates in its release within the bacterial cytoplasm. While the overarching strategy is similar, key differences exist in the specifics of transport and release.
Extracellular Iron Chelation
The first step in iron acquisition is the sequestration of Fe³⁺ by the secreted siderophores.
-
This compound , a complex peptide-based molecule, utilizes a combination of hydroxamate, catechol, and α-hydroxycarboxylic acid functional groups to form a highly stable, hexadentate complex with ferric iron.[1][3]
-
Azotochelin , a simpler molecule, employs two catecholate groups derived from 2,3-dihydroxybenzoic acid to coordinate Fe³⁺.[2]
Outer Membrane Transport
The transport of the ferrisiderophore complexes across the outer membrane is an energy-dependent process mediated by specific receptors. This process relies on the TonB-ExbB-ExbD energy-transducing complex located in the inner membrane, which couples the proton motive force to the outer membrane transporters.[6][7]
While the specific outer membrane receptors for this compound and Azotochelin in A. vinelandii are not definitively identified in the provided literature, it is understood that distinct receptors with high specificity for each ferrisiderophore complex exist.
Periplasmic Transport and Inner Membrane Translocation
Once in the periplasm, the ferrisiderophore complex is bound by a periplasmic binding protein, which then delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane. The ABC transporter utilizes the energy from ATP hydrolysis to move the complex into the cytoplasm.
Cytoplasmic Iron Release
Inside the cytoplasm, iron must be released from the siderophore to be utilized by the cell. Evidence suggests that for both siderophores, this is primarily achieved through a reductive mechanism, where Fe³⁺ is reduced to Fe²⁺.[1][5] The lower affinity of siderophores for ferrous iron (Fe²⁺) facilitates its release. Enzymes such as ferric siderophore reductases are likely involved in this process.[5]
Experimental Data
Table 1: Influence of NaCl on ⁵⁵Fe Uptake
| Siderophore | % Inhibition of ⁵⁵Fe Uptake (at 40 mM NaCl) |
| This compound | Higher Inhibition |
| Azotochelin | Lower Inhibition |
Data derived from qualitative statements in Knosp et al. (1984).[2]
This suggests that under saline conditions, the Azotochelin-mediated iron uptake system may be more efficient.
Experimental Protocols
Protocol 1: ⁵⁵Fe Uptake Assay
This protocol is a generalized procedure for measuring the uptake of radio-labeled iron mediated by siderophores.
1. Preparation of Cells:
- Culture Azotobacter vinelandii in an iron-deficient medium to induce the production of siderophores and their corresponding uptake systems.
- Harvest the cells during the late logarithmic or early stationary phase by centrifugation.
- Wash the cells with an appropriate buffer (e.g., a buffer without added iron) to remove extracellular siderophores and residual medium components.
- Resuspend the cells in the uptake buffer to a specific optical density.
2. Uptake Experiment:
- Prepare reaction mixtures containing the cell suspension, the purified siderophore (this compound or Azotochelin), and a non-radioactive iron source.
- Initiate the uptake by adding ⁵⁵FeCl₃ to the reaction mixture.
- Incubate the mixture at a controlled temperature with gentle agitation.
- At specific time intervals, withdraw aliquots of the reaction mixture and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.
- Wash the filters with a cold stop buffer (e.g., buffer containing a high concentration of a non-radioactive iron salt) to remove non-specifically bound ⁵⁵Fe.
3. Measurement and Analysis:
- Place the filters in scintillation vials with a suitable scintillation cocktail.
- Measure the radioactivity associated with the cells using a liquid scintillation counter.
- Determine the rate of iron uptake by plotting the counts per minute (CPM) against time.
A[label="Culture A. vinelandii\nin low-iron medium", fillcolor="#FFFFFF"];
B[label="Harvest and wash cells", fillcolor="#FFFFFF"];
C [label="Resuspend cells in\nuptake buffer", fillcolor="#FFFFFF"];
D [label="Incubate cells with\nsiderophore and ⁵⁵Fe", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Filter and wash cells\nat time points", fillcolor="#FFFFFF"];
F [label="Measure radioactivity\n(scintillation counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Calculate iron uptake rate", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G;
}
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting the presence of siderophores.
1. Preparation of CAS Agar Plates:
- Prepare a CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution. The solution will have a deep blue color.
- Autoclave a basal agar medium and cool it to approximately 50°C.
- Aseptically mix the CAS assay solution with the molten agar and pour into petri dishes.
2. Siderophore Detection:
- Inoculate the CAS agar plates with the bacterial strain of interest (A. vinelandii).
- Incubate the plates under conditions that promote siderophore production (e.g., iron-deficient medium).
- Observe the plates for a color change around the bacterial colonies. A change from blue to orange or yellow indicates the presence of siderophores, which have chelated the iron from the CAS dye complex.
Conclusion
This compound and Azotochelin represent two distinct and effective strategies for iron acquisition in Azotobacter vinelandii. This compound, with its multiple chelating groups, is a structurally complex and potent siderophore. In contrast, the catechol-based Azotochelin provides a simpler yet robust mechanism for iron uptake. The higher salt sensitivity of the this compound uptake system suggests that Azotochelin may play a more critical role in environments with fluctuating salinity. The elucidation of the specific transporters and the quantitative characterization of their uptake kinetics remain key areas for future research, which will be crucial for a complete understanding of iron homeostasis in this important microorganism and for potential applications in biotechnology and medicine.
References
- 1. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Ton Motor [frontiersin.org]
Validating Azotobactin's Contribution to Nitrogenase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Azotobactin in Nitrogen Fixation
Nitrogenase, the key enzyme in biological nitrogen fixation, is a complex metalloenzyme that requires iron (Fe), and either molybdenum (Mo), vanadium (V), or only iron as essential cofactors for its catalytic activity. Azotobacter vinelandii has the genetic capacity to synthesize all three types of nitrogenases, with the molybdenum-containing version being the most efficient.
Under conditions of iron limitation, A. vinelandii produces siderophores, which are small, high-affinity iron-chelating molecules, to scavenge iron from the environment. This compound is a well-characterized pyoverdine-like siderophore produced by A. vinelandii. However, its function extends beyond iron acquisition. Research has demonstrated that this compound also plays a crucial role in the uptake of molybdenum and vanadium.[1] This makes this compound a "metallophore," essential for supplying the necessary metal cofactors to the nitrogenase enzyme complex.[1]
The synthesis and activity of nitrogenase are metabolically expensive processes. Therefore, an efficient metal uptake system is paramount for effective nitrogen fixation. This compound, by forming stable complexes with Fe, Mo, and V, facilitates their transport into the bacterial cell, thereby directly contributing to the assembly and function of active nitrogenase enzymes.
Hypothetical Performance Comparison: this compound vs. Alternatives
While direct experimental data comparing an this compound-deficient mutant with the wild-type is not available in the searched literature, we can postulate the expected outcomes based on this compound's known function. An ideal comparison would involve measuring the nitrogenase activity of a wild-type A. vinelandii strain against an isogenic mutant with a specific knockout in the this compound biosynthesis pathway. Furthermore, a comparison with mutants deficient in other siderophore systems, such as those for catecholate siderophores (e.g., protochelin and azotochelin), would provide a more comprehensive understanding.
Below is a table illustrating the hypothetical results of such a comparative experiment under different metal-limiting conditions.
| Strain | Metal Condition | Nitrogenase Activity (nmol C₂H₄ / mg protein / hr) |
| Wild-Type A. vinelandii | Fe-limited, Mo-replete | 1500 ± 120 |
| This compound-deficient mutant | Fe-limited, Mo-replete | 500 ± 80 |
| Catecholate-deficient mutant | Fe-limited, Mo-replete | 1300 ± 110 |
| Wild-Type A. vinelandii | Mo-limited, V-replete | 800 ± 95 |
| This compound-deficient mutant | Mo-limited, V-replete | 250 ± 50 |
Note: The data in this table is illustrative and intended to represent the expected trend based on the functional role of this compound. Actual experimental results may vary.
Experimental Protocols
To validate the contribution of this compound to nitrogenase activity, the following experimental protocols would be employed.
Generation of an this compound-Deficient Mutant
A targeted gene knockout of a key enzyme in the this compound biosynthesis pathway (e.g., a non-ribosomal peptide synthetase) in A. vinelandii would be created using established molecular biology techniques such as homologous recombination.
Culturing Conditions
Wild-type and mutant strains would be cultured in a nitrogen-free medium (e.g., Burk's medium) to induce nitrogenase expression. The medium would be supplemented with controlled concentrations of iron, molybdenum, and vanadium to create metal-limiting or replete conditions.
Measurement of Nitrogenase Activity: Acetylene Reduction Assay (ARA)
The Acetylene Reduction Assay is the most common indirect method to measure nitrogenase activity. Nitrogenase can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified by gas chromatography.
Protocol:
-
Culture Preparation: Grow wild-type and mutant A. vinelandii strains in nitrogen-free liquid medium to mid-log phase under the desired metal conditions.
-
Assay Setup: Transfer a defined volume (e.g., 5 mL) of each culture into sealed serum vials (e.g., 25 mL).
-
Acetylene Injection: Inject a known volume of acetylene gas into each vial to a final concentration of 10% (v/v).
-
Incubation: Incubate the vials at a constant temperature (e.g., 30°C) with shaking for a specific period (e.g., 1-4 hours).
-
Gas Sampling: After incubation, withdraw a gas sample (e.g., 0.5 mL) from the headspace of each vial using a gas-tight syringe.
-
Gas Chromatography: Inject the gas sample into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N) to separate and quantify the amount of ethylene produced.
-
Quantification: Calculate the amount of ethylene produced based on a standard curve generated with known concentrations of ethylene.
-
Normalization: Normalize the ethylene production rate to the total protein concentration of the bacterial culture in each vial to determine the specific activity of nitrogenase (e.g., in nmol C₂H₄ / mg protein / hr).
-
Protein Determination: Determine the total protein concentration of the bacterial cultures using a standard method such as the Bradford or Lowry assay.
Visualizing the Role of this compound
The following diagrams illustrate the proposed mechanism of this compound's involvement in nitrogenase activity and the experimental workflow for its validation.
Caption: this compound-mediated metal uptake for nitrogenase activity.
Caption: Workflow for comparing nitrogenase activity.
References
comparative structural analysis of Azotobactins from different bacterial strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural characteristics of azotobactins, a class of siderophores produced by nitrogen-fixing bacteria of the genus Azotobacter. This analysis is supported by experimental data from peer-reviewed literature and offers detailed methodologies for key experiments.
Azotobactins are high-affinity iron chelators that play a crucial role in the iron acquisition strategies of Azotobacter species. These molecules are structurally complex, typically consisting of a pyoverdine-like chromophore attached to a peptide chain. Variations in both the chromophore and the peptide backbone contribute to the structural diversity of azotobactins across different bacterial strains, influencing their iron-binding affinity and specificity. Understanding these structural nuances is critical for applications in agriculture, bioremediation, and as potential drug targets.
Structural Comparison of Siderophores from Azotobacter Species
While the term "azotobactin" is often associated with Azotobacter vinelandii, the production of this specific type of siderophore is not uniform across the genus. Different species and even strains within a species can produce a variety of siderophores to scavenge iron.
| Bacterial Strain | Siderophore(s) Produced | Chromophore Structure | Peptide Chain Composition & Length | Key Structural Features |
| Azotobacter vinelandii ATCC 12837 | This compound 87-I and 87-II[1] | (1S)-8,9-dihydroxy-4-oxo-2,3,4,5-tetrahydro-1H,10cH-3a,5,10b-triazaacephenanthrylene-1-carboxylic acid[1] | L-Ser-D-Ser-L-Hse-Gly-D-threo-OHAsp-Hse-Hse-Hse-D-N⁵OH-N⁵-R-Hbu-Orn-L-Hse (10 amino acids)[1] | Az 87-II contains a C-terminal L-Hse-lactone instead of L-Hse. Iron is chelated by the catechol group of the chromophore, β-hydroxy aspartic acid, and a hydroxamate group.[1] |
| Azotobacter chroococcum | Vibrioferrin, Amphibactins, Crochelins[2] | Not an this compound-type chromophore. | N/A for this compound. | This species utilizes a different set of siderophores for iron acquisition and does not appear to produce a structurally characterized this compound.[2] |
| Azotobacter salinestris | Produces siderophores, including hydroxamate compounds.[3] | Not explicitly determined for an this compound. | Not explicitly determined for an this compound. | This species is known to produce siderophores to mediate iron uptake, but the detailed structure of an this compound from this species has not been fully elucidated in the available literature.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the comparative structural analysis of azotobactins.
Siderophore Production and Isolation
Objective: To induce and isolate siderophores from bacterial cultures.
Protocol:
-
Culture Conditions: Inoculate the desired Azotobacter strain in an iron-deficient medium, such as Burk's nitrogen-free medium, to induce siderophore production.[4] Incubate at 30°C with shaking for 48-72 hours.[4]
-
Supernatant Collection: Centrifuge the culture at high speed (e.g., 10,000 x g) to pellet the bacterial cells. Collect the cell-free supernatant containing the secreted siderophores.
-
Siderophore Extraction:
-
Acidify the supernatant to a pH of approximately 6.5.
-
Pass the acidified supernatant through a column containing an adsorbent resin, such as Amberlite XAD-4.
-
Wash the column with deionized water to remove unbound compounds.
-
Elute the bound siderophores with a solvent such as methanol.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Concentrate the methanolic eluate under reduced pressure.
-
Further purify the siderophores using reversed-phase HPLC (RP-HPLC) on a C18 column.[1]
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the compounds.
-
Monitor the elution profile using a UV-Vis detector at appropriate wavelengths (e.g., 380-400 nm for the chromophore).
-
Collect the fractions corresponding to the siderophore peaks for further analysis.
-
Structural Elucidation
Objective: To determine the chemical structure of the purified siderophores.
Protocol:
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the accurate molecular weight of the siderophore.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. This data is crucial for sequencing the peptide chain and identifying modifications.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified siderophore in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: To identify the types of protons present.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for sequencing the peptide chain and linking it to the chromophore.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[1]
-
-
-
Amino Acid Analysis:
-
Hydrolyze the siderophore to its constituent amino acids.
-
Analyze the amino acid composition using techniques like HPLC or gas chromatography after derivatization. This helps to confirm the identity and stoichiometry of the amino acids identified by NMR and MS.
-
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Structural Analysis
The following diagram illustrates the general workflow for the comparative structural analysis of azotobactins.
Iron Uptake and Regulation in Azotobacter
The uptake of iron via siderophores is a tightly regulated process. The following diagram depicts a generalized pathway for iron uptake and its regulation in Azotobacter.
While the primary role of azotobactins is iron acquisition, some siderophores in other bacterial species have been shown to act as signaling molecules in processes like quorum sensing. However, a direct signaling role for this compound in Azotobacter has not been definitively established and remains an area for future investigation.
This guide provides a foundational understanding of the comparative structural analysis of azotobactins. Further research into the azotobactins of less-studied Azotobacter species and the potential signaling roles of these molecules will undoubtedly provide deeper insights into the intricate biology of these important microorganisms.
References
- 1. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Azotobacter salinestris | 9 Publications | 60 Citations | Top Authors | Related Topics [scispace.com]
- 4. Azotobacter salinestris - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Differences Between Apo-Azotobactin and its Ferro-Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of apo-Azotobactin, a siderophore produced by the nitrogen-fixing bacterium Azotobacter vinelandii, and its ferric iron complex (ferro-Azotobactin). Understanding these differences is crucial for studying iron uptake mechanisms in bacteria and for the development of novel antimicrobial agents that target iron acquisition pathways.
Spectroscopic Data Summary
The binding of Fe(III) to apo-Azotobactin induces significant changes in its electronic structure, which are readily observable through various spectroscopic techniques. The key quantitative differences are summarized in the table below.
| Spectroscopic Technique | Parameter | Apo-Azotobactin | Ferro-Azotobactin |
| UV-Visible Absorption | λmax (nm) | ~380 | ~410 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available | Data not available | |
| Fluorescence Spectroscopy | Excitation λmax (nm) | 380[1] | - |
| Emission λmax (nm) | 490[1] | Quenched[2][3] | |
| Circular Dichroism | Key Feature | Specific peaks not detailed | Predominant Lambda (Λ) configuration[2][3] |
Key Spectroscopic Differences
UV-Visible Absorption Spectroscopy
Fluorescence Spectroscopy
One of the most striking spectroscopic differences is the intense fluorescence of apo-Azotobactin, which is a hallmark of pyoverdine-type siderophores.[3] This fluorescence is effectively quenched upon the formation of the ferro-Azotobactin complex.[2][3] The apo-form displays an excitation maximum at approximately 380 nm and an emission maximum at around 490 nm.[1] The quenching of fluorescence upon iron binding is a highly sensitive method for monitoring iron chelation and can be utilized in quantitative assays for iron determination.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy provides insights into the chiral environment of the chromophore and the overall conformation of the molecule. While detailed spectra for apo-Azotobactin are not extensively reported, the ferro-complex exhibits a predominant absolute configuration, designated as Lambda (Λ), in solution at neutral pH.[2][3] This indicates a specific and rigid three-dimensional arrangement of the chelating groups around the ferric iron center. CD spectroscopy is a powerful tool for studying the stereochemistry of the metal complex and any conformational changes that occur upon metal binding.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Azotobactin and its iron complex. Researchers should optimize these protocols based on their specific instrumentation and experimental conditions.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectra of apo-Azotobactin and ferro-Azotobactin and to monitor the formation of the ferro-complex.
Methodology:
-
Sample Preparation: Prepare a stock solution of purified apo-Azotobactin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The concentration should be determined using a known extinction coefficient if available, or by other quantification methods. Prepare a stock solution of FeCl₃ in dilute HCl to prevent hydrolysis.
-
Apo-Azotobactin Spectrum: Record the UV-Vis spectrum of the apo-Azotobactin solution from 250 to 700 nm in a quartz cuvette. Use the buffer as a blank.
-
Iron Titration: To the apo-Azotobactin solution in the cuvette, add small aliquots of the FeCl₃ stock solution. After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Spectral Measurement: Record the UV-Vis spectrum after each addition of FeCl₃.
-
Data Analysis: Plot the absorbance at the λmax of the ferro-complex against the molar ratio of iron to this compound to determine the stoichiometry of the complex.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of apo-Azotobactin and observe its quenching upon iron binding.
Methodology:
-
Sample Preparation: Prepare a dilute solution of apo-Azotobactin in a low-fluorescence buffer (e.g., 0.05 M acetate buffer, pH 4.4).[1]
-
Instrument Setup: Set the excitation wavelength of the spectrofluorometer to 380 nm. Set the emission scan range from 400 to 600 nm.
-
Apo-Azotobactin Spectrum: Record the fluorescence emission spectrum of the apo-Azotobactin solution.
-
Iron Titration: Add increasing concentrations of FeCl₃ to the apo-Azotobactin solution.[1] Mix and incubate for a short period.
-
Fluorescence Quenching: Record the emission spectrum after each addition of iron.
-
Data Analysis: Plot the fluorescence intensity at 490 nm against the concentration of added iron to generate a quenching curve.
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the chiroptical properties of apo-Azotobactin and ferro-Azotobactin.
Methodology:
-
Sample Preparation: Prepare solutions of apo-Azotobactin and the pre-formed ferro-Azotobactin complex in a suitable buffer that does not have high absorbance in the wavelength range of interest.
-
Instrument Setup: Use a CD spectropolarimeter. For far-UV CD (to study peptide backbone conformation), scan from approximately 190 to 250 nm. For near-UV/Vis CD (to probe the chromophore and metal-ligand environment), scan from 250 to 700 nm.
-
Spectral Measurement: Record the CD spectra for both the apo and ferro forms. A buffer baseline should be recorded and subtracted from the sample spectra.
-
Data Analysis: The data is typically presented as ellipticity (in millidegrees) versus wavelength. Molar ellipticity can be calculated if the concentration and path length are known.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Assessing Bacterial Avidity for Azotobactin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate landscape of bacterial resource competition is paramount. Siderophores, high-affinity iron chelators, are key players in this dynamic. This guide provides a comparative assessment of the ability of various bacterial species to utilize Azotobactin, a potent pyoverdine-like siderophore produced by Azotobacter vinelandii. The data presented herein is crucial for fields ranging from microbial ecology to the development of novel antimicrobial strategies that target iron acquisition.
Introduction to this compound
This compound is a fluorescent pyoverdine-like siderophore synthesized by the nitrogen-fixing soil bacterium Azotobacter vinelandii under conditions of iron limitation. Its primary function is to sequester ferric iron (Fe³⁺) from the environment with an exceptionally high affinity, making it available for the bacterium's metabolic needs, including the crucial process of nitrogen fixation. Beyond iron, this compound has also been shown to bind and transport other essential metals like molybdenum and vanadium, which are cofactors for nitrogenase enzymes.[1][2][3][4] The molecular structure of this compound features a dihydroxyquinoline chromophore attached to a peptide chain, which incorporates hydroxamate, catechol, and α-hydroxy-acid functional groups responsible for its potent metal-chelating properties.
The ability of other bacteria to utilize this compound—a phenomenon known as xenosiderophore utilization or "siderophore piracy"—can provide a significant competitive advantage in iron-starved environments. This guide explores the comparative ability of different bacterial species to capitalize on this resource.
Comparative Utilization of this compound
The utilization of an exogenous siderophore like this compound is not a universal trait among bacteria. It is contingent on the presence of specific outer membrane receptors that can recognize and transport the ferric-Azotobactin complex into the cell. While comprehensive comparative studies on a wide array of bacteria are limited, existing research provides insights into this differential ability.
A study investigating the growth-promoting effects of siderophores from Azotobacter vinelandii on Agrobacterium tumefaciens demonstrated that these siderophores could stimulate the growth of several A. tumefaciens strains when iron was supplied in an insoluble mineral form. This suggests that A. tumefaciens possesses the necessary machinery to utilize the ferric-siderophore complexes produced by A. vinelandii, which would include this compound.
Conversely, the high specificity of siderophore receptors often restricts their use to the producing organism or closely related species. For instance, while Pseudomonas species are known for producing their own pyoverdine siderophores, the structural variations in the peptide chain of these molecules often prevent cross-utilization between different species. Whether the this compound receptor system exhibits broad or narrow specificity across different bacterial genera remains an active area of research.
Table 1: Hypothetical Comparative Growth Promotion by this compound
| Bacterial Species | Growth in Iron-Limited Medium | Growth with this compound Supplement | Interpretation of this compound Utilization |
| Azotobacter vinelandii | - | +++ | High (Endogenous Producer) |
| Pseudomonas fluorescens | - | + | Low to Moderate |
| Bacillus subtilis | - | - | None to Negligible |
| Escherichia coli | - | - | None |
| Agrobacterium tumefaciens | - | ++ | Moderate |
Note: This table is a hypothetical representation based on general principles of siderophore utilization and findings from related studies. Specific experimental data from a single comparative study across all these species is not currently available in the reviewed literature. Growth is qualitatively represented as: (---) no growth, (+) low growth, (++) moderate growth, (+++) high growth.
Signaling and Uptake Pathway of Ferric-Azotobactin
The uptake of the ferric-Azotobactin complex is an active transport process that involves a series of coordinated steps, particularly in Gram-negative bacteria.
Experimental Protocols
The assessment of a bacterium's ability to utilize an exogenous siderophore is typically conducted through cross-feeding bioassays. These assays are designed to determine if a siderophore produced by one organism can promote the growth of another in an iron-restricted environment.
Key Experiment: Agar Plate-Based Cross-Feeding Assay
This qualitative or semi-quantitative assay is a common method to screen for siderophore utilization.
Objective: To visually assess the ability of a test bacterium to grow on an iron-limited agar medium when supplied with this compound.
Materials:
-
Test Bacterial Strains: e.g., Pseudomonas fluorescens, Bacillus subtilis, Escherichia coli, Agrobacterium tumefaciens.
-
Producer Strain: Azotobacter vinelandii.
-
Iron-Limited Solid Medium: A suitable growth medium (e.g., Minimal Media 9, Succinate medium) made iron-deficient by the addition of a strong iron chelator like ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) or by treatment with Chelex 100 resin.
-
Purified this compound or A. vinelandii Culture Supernatant: The source of the siderophore.
-
Control: Sterile water or medium without siderophore.
Methodology:
-
Preparation of Iron-Limited Plates: Prepare the agar medium and autoclave. Cool to approximately 50°C and add the iron chelator (e.g., EDDHA to a final concentration of 200 µM) before pouring the plates.
-
Preparation of Test Strain Lawn: Grow the test bacterial strains in a suitable liquid medium overnight. Harvest the cells by centrifugation, wash with a sterile saline solution to remove any residual iron, and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.5). Spread-plate a uniform lawn of the test bacterium onto the iron-limited agar plates.
-
Application of this compound:
-
Method A (Disk Diffusion): Aseptically place a sterile paper disc onto the center of the inoculated plate. Apply a known volume (e.g., 10 µL) of purified this compound solution or cell-free supernatant from an iron-starved A. vinelandii culture onto the disc.
-
Method B (Spot Inoculation): In the center of the plate seeded with the test bacterium, spot a small volume (e.g., 5 µL) of a dense culture of A. vinelandii.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the test bacterium (e.g., 28-37°C) for 24-72 hours.
-
Observation and Interpretation: A zone of growth of the test bacterium around the paper disc or the A. vinelandii spot indicates that the test strain can utilize this compound to acquire iron. The diameter of the growth halo can be used as a semi-quantitative measure of utilization efficiency. No growth halo indicates an inability to utilize this compound.
Experimental Workflow Diagram
Conclusion and Future Directions
The ability of diverse bacterial species to utilize this compound is a critical factor in shaping microbial community dynamics, particularly in iron-limited environments such as the rhizosphere. While it is established that some bacteria, like Agrobacterium tumefaciens, can benefit from the siderophores of Azotobacter vinelandii, a comprehensive understanding of the breadth of this capability across different genera is still emerging.
Future research should focus on large-scale comparative studies employing standardized cross-feeding assays and quantitative methods, such as liquid growth assays with radiolabeled iron, to create a more detailed and directly comparable dataset. Furthermore, genomic and transcriptomic analyses of various bacteria when exposed to this compound will be instrumental in identifying the specific receptors and transport systems involved, paving the way for targeted strategies in agriculture and medicine. For drug development professionals, understanding these "siderophore piracy" systems could lead to the design of novel "Trojan horse" antibiotics that co-opt these uptake pathways to deliver antimicrobial agents into target pathogens.
References
A Comparative Guide to the Efficacy of Azotobactin and Synthetic Iron Chelators in Agriculture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the efficacy of Azotobactin, a natural siderophore produced by Azotobacter species, and common synthetic iron chelators used in agriculture, such as EDDHA, DTPA, and EDTA. The content is designed to assist researchers in evaluating these compounds for applications in plant nutrition and sustainable agriculture.
Introduction: The Challenge of Iron Bioavailability
Iron (Fe) is a critical micronutrient for plant growth, essential for chlorophyll synthesis and various enzymatic reactions.[1] While abundant in most soils, its bioavailability is often extremely low, particularly in alkaline and calcareous soils where it precipitates as insoluble ferric hydroxides.[2] To overcome this deficiency, agricultural practices rely on iron fertilizers, primarily in the form of synthetic iron chelates, which keep the iron soluble and available for plant uptake.[3][4] An alternative, biological approach involves the use of plant growth-promoting rhizobacteria (PGPR) like Azotobacter, which produce high-affinity iron chelators known as siderophores, such as this compound.[5][6] This guide compares these two approaches.
Mechanism of Action: How Chelators Deliver Iron to Plants
Plants primarily acquire iron using two distinct strategies. The method of action for both this compound and synthetic chelators is intrinsically linked to these plant uptake pathways.
-
Strategy I (Reduction-Based): Utilized by all plants except grasses, this strategy involves three key steps at the root surface:
-
Acidification of the rhizosphere through proton (H+) extrusion.
-
Reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) by a membrane-bound enzyme called Ferric Chelate Reductase (FCR).[7]
-
Transport of Fe²⁺ across the root membrane by a specific transporter protein.[8]
Synthetic chelates like Fe-EDDHA function by maintaining Fe³⁺ in a soluble form within the soil solution, making it accessible to the root surface for reduction by FCR.[4]
-
-
This compound: This microbial siderophore is actively secreted by Azotobacter vinelandii under iron-deficient conditions to scavenge Fe³⁺ from the environment with very high affinity.[9][10] While the primary beneficiary is the bacterium itself, plants can also acquire iron from the Fe³⁺-Azotobactin complex. Evidence suggests that the plant's FCR can reduce the iron held by the siderophore, releasing Fe²⁺ for uptake, similar to the mechanism for synthetic chelates.[3] In addition to iron chelation, Azotobacter species promote plant growth by fixing atmospheric nitrogen and producing phytohormones like auxins and gibberellins.[5][10]
Below are diagrams illustrating the iron uptake pathways for both synthetic chelates and this compound in a Strategy I plant.
Caption: Iron uptake from a synthetic chelate (Fe-EDDHA) by a Strategy I plant.
Caption: Proposed mechanism of iron uptake from this compound by a Strategy I plant.
Efficacy Comparison: A Data-Driven Overview
The efficacy of an iron chelator depends on its affinity for iron, its stability across a range of soil pH values, and its interaction with the plant's uptake machinery.
Table 1: Physicochemical Properties of this compound vs. Synthetic Chelators
| Property | This compound | Fe-EDDHA | Fe-DTPA | Fe-EDTA |
| Type | Natural Siderophore | Synthetic Chelate | Synthetic Chelate | Synthetic Chelate |
| Fe³⁺ Binding Affinity | Very High | High | Moderate | Low-Moderate |
| Effective pH Range | Wide (Biologically produced) | 4.0 - 9.0+ | 4.0 - 7.5 | 4.0 - 6.5 |
| Biodegradability | High | Very Low[3] | Low | Very Low |
| Other Benefits | N₂ fixation, phytohormone production, disease suppression[5][6] | None | None | None |
Siderophores like this compound exhibit a very high binding affinity for Fe(III). Synthetic chelates vary in stability, with EDDHA being the most robust and suitable for alkaline soils, whereas EDTA loses its effectiveness at a pH above 6.5. A significant advantage of this compound is its biodegradability, contrasting with the environmental persistence of synthetic chelates.[3]
Table 2: Quantitative Performance Data from a Comparative Study on Maize (Zea mays L.)
A study directly compared the effects of inoculation with Azotobacter chroococcum (isolates S1, S2, S3) and different levels of chelated iron fertilizer (Fe-EDDHA) on the growth and yield of maize.
| Treatment | Chlorophyll (SPAD) | Grain Yield (t·ha⁻¹) | Plant Dry Weight (g) | Iron Conc. in Plant (mg·kg⁻¹) |
| Control (No treatment) | 44.56 | 6.88 | 185.33 | 115.33 |
| Fe-EDDHA (8 kg·ha⁻¹) | 48.01 | 8.45 | 208.33 | 129.67 |
| Fe-EDDHA (16 kg·ha⁻¹) | 47.93 | 9.01 | 215.33 | 134.33 |
| A. chroococcum (Isolate S1) | 47.11 | 7.99 | 199.33 | 124.33 |
| A. chroococcum (Isolate S2) | 48.66 | 8.33 | 205.33 | 128.67 |
| A. chroococcum (Isolate S3) | 51.80 | 8.98 | 213.67 | 133.33 |
| S3 + 16 kg·ha⁻¹ Fe-EDDHA | 52.83 | 9.96 | 225.00 | 140.67 |
Data adapted from Muhamed & nuni (2024).[4]
Analysis of Results:
-
The most effective bacterial isolate (S3) produced a grain yield (8.98 t·ha⁻¹) comparable to the highest level of synthetic chelate application (9.01 t·ha⁻¹).[4]
-
The S3 isolate resulted in the highest chlorophyll content when applied alone, suggesting a highly efficient iron uptake and/or other growth-promoting effects.[4]
-
The combination of the best bacterial isolate and the highest dose of Fe-EDDHA (S3F2) resulted in the highest overall performance across multiple metrics, including a grain yield of 9.96 t·ha⁻¹, indicating a synergistic relationship.[4]
Experimental Protocols for Efficacy Evaluation
To standardize the comparison of different iron chelators, specific assays are employed. Below are detailed methodologies for two key experiments.
Caption: A generalized workflow for the comparative evaluation of iron chelators.
Ferric Chelate Reductase (FCR) Activity Assay
This assay measures the ability of plant roots to reduce Fe³⁺ from a given chelate to Fe²⁺, a key step in Strategy I iron uptake.[7]
Objective: To quantify and compare the rate of Fe³⁺ reduction by plant roots when supplied with Fe³⁺-Azotobactin versus synthetic Fe³⁺-chelates.
Materials:
-
Iron-deficient plant seedlings (e.g., Arabidopsis, pea, or soybean).
-
Assay solution: 0.5 mM CaSO₄, 5 mM MES buffer (pH 5.5).
-
Fe³⁺-Chelate solutions: 100 µM Fe³⁺ complexed with either this compound, EDDHA, DTPA, or EDTA.
-
FerroZine (or Bathophenanthroline disulfonate - BPDS) solution: 300 µM.
-
Microplate reader or spectrophotometer.
Methodology:
-
Plant Preparation: Germinate and grow seedlings in an iron-sufficient nutrient solution, then transfer to an iron-deficient (-Fe) solution for 3-7 days to induce FCR activity.
-
Assay Setup: Gently excavate the intact root system of a seedling. Place the seedling in a test tube or well of a microplate containing a known volume of the assay solution.
-
Reaction Initiation: Add the Fe³⁺-chelate solution and the FerroZine solution to the assay solution containing the roots. FerroZine is a chromogenic reagent that forms a stable, magenta-colored complex with Fe²⁺ but not Fe³⁺.
-
Incubation: Incubate at room temperature (e.g., 22°C) for a defined period (e.g., 20-60 minutes) in the dark to prevent photochemical reduction of iron.
-
Measurement: After incubation, remove an aliquot of the solution and measure the absorbance at 562 nm. The absorbance is directly proportional to the concentration of the Fe²⁺-FerroZine complex.
-
Calculation: Calculate the rate of Fe²⁺ production using the molar extinction coefficient of the Fe²⁺-FerroZine complex (28.6 mM⁻¹ cm⁻¹). Normalize the rate by root fresh weight (nmol Fe²⁺ g⁻¹ FW h⁻¹).
-
Controls: Include a blank control (no roots) for each chelate to account for any non-enzymatic reduction.
Chrome Azurol S (CAS) Assay for Iron Chelation
The CAS assay is a universal colorimetric method to quantify the iron-chelating activity of siderophores and other chelators. It works on the principle of competition for iron between the test chelator and the CAS-iron-HDTMA complex.
Objective: To determine the iron-binding strength/capacity of this compound relative to synthetic standards.
Materials:
-
CAS assay stock solution (contains Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃).
-
Test samples: Purified this compound solution, EDDHA solution.
-
Buffer solution (e.g., PIPES buffer).
-
96-well microplate and reader.
Methodology:
-
Preparation of CAS Assay Solution: Prepare the blue-colored CAS-iron-HDTMA complex solution according to established protocols.
-
Assay Setup: In a 96-well microplate, add a buffered solution.
-
Sample Addition: Add a small volume of the chelator solution (this compound or synthetic chelate) to the wells. For a reference, use the buffer alone.
-
Reaction Initiation: Add the CAS assay solution to all wells. The high-affinity test chelator will sequester iron from the blue CAS complex, causing a color change to orange/yellow.
-
Incubation: Incubate the plate at room temperature for a period ranging from 20 minutes to several hours, depending on the kinetics of the chelator.
-
Measurement: Measure the absorbance at 630 nm. The absorbance will decrease as the blue complex is broken down.
-
Calculation: The percentage of iron chelation (or siderophore units) is calculated using the formula: % Chelation = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS solution + buffer) and As is the absorbance of the sample (CAS solution + chelator).
Conclusion and Future Outlook
The comparison between this compound and synthetic iron chelators reveals a trade-off between guaranteed stability and multifaceted biological benefits.
-
Synthetic Chelators , particularly Fe-EDDHA, offer high, predictable stability and efficacy in maintaining iron solubility, especially in challenging high-pH soils. However, their high cost and poor biodegradability pose economic and environmental challenges.[3]
-
This compound , as part of a holistic Azotobacter inoculation, presents a sustainable and multifunctional alternative. Data shows its efficacy in promoting iron nutrition can be comparable to that of synthetic chelators.[4] The added benefits of nitrogen fixation, phytohormone production, and improved soil health make it a compelling option for integrated nutrient management systems.[5][10]
The synergistic effect observed when Azotobacter is combined with a reduced application of Fe-EDDHA suggests that the most effective path forward may not be a simple substitution but rather an integrated approach.[4] Future research should focus on optimizing these combined applications, selecting highly efficient bacterial strains, and further elucidating the precise mechanisms of iron exchange between microbial siderophores and plant roots to harness the full potential of these biological systems for sustainable agriculture.
References
- 1. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and Functional Characterization of Iron-Bound Forms of Azotobacter vinelandiiNifIscA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of the siderophore this compound in the bacterial acquisition of nitrogenase metal cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
In-Planta Validation of Azotobactin's Role in Disease Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azotobactin, a siderophore produced by Azotobacter species, with other microbial biocontrol agents for in-planta disease suppression. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and applying these agents in their work.
Executive Summary
This compound, a potent iron-chelating siderophore, plays a significant role in the biological control of plant diseases. Its primary mechanism of action involves sequestering iron from the rhizosphere, thereby limiting its availability to pathogenic microorganisms and inhibiting their growth.[1] Beyond iron competition, Azotobacter species are known to produce other antimicrobial compounds and plant growth-promoting hormones that contribute to overall plant health and disease resistance.[1] This guide compares the efficacy of this compound with other well-established biocontrol agents, details the experimental protocols for in-planta validation, and illustrates the underlying signaling pathways involved in induced systemic resistance.
Comparative Performance of Biocontrol Agents
While direct in-planta comparative studies quantifying the disease suppression efficacy of purified this compound against other specific biocontrol agents are limited, the available data from studies on Azotobacter species and other siderophore-producing bacteria provide valuable insights. The following tables summarize the biocontrol potential of this compound-producing Azotobacter in comparison to other widely studied biocontrol agents like Pseudomonas and Bacillus species.
| Biocontrol Agent | Siderophore Type(s) | Target Pathogens (In Vitro/In Planta) | Reported Disease Reduction (%) (if available) | Reference(s) |
| Azotobacter spp. | This compound, Azotochelin (catechol and pyoverdine-like) | Fusarium oxysporum, Macrophomina phaseolina, Alternaria, Rhizoctonia, Curvularia, Helminthosporium, Aspergillus | Not specified in comparative in-planta studies | [1] |
| Pseudomonas spp. | Pyoverdine, Pyochelin | Fusarium oxysporum, Rhizoctonia solani, Pythium spp. | 40-87.5% (formulations of siderophore-producing Pseudomonas) | [2] |
| Bacillus spp. | Bacillibactin, Iturin, Fengycin | Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea | Not specified in direct comparison with this compound | [3] |
| Trichoderma spp. | Various secondary metabolites | Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum | Not specified in direct comparison with this compound | [4] |
Table 1: Comparison of Siderophore-Producing Biocontrol Agents. This table highlights the different types of siderophores produced by various biocontrol agents and the range of pathogens they are effective against.
Experimental Protocols
In-Planta Validation of Siderophore-Mediated Disease Suppression
This protocol outlines a general methodology for assessing the in-planta biocontrol efficacy of siderophore-producing bacteria like Azotobacter.
1. Preparation of Inoculum:
-
Bacterial Inoculum: Culture the biocontrol bacterial strain (e.g., Azotobacter vinelandii) in an iron-deficient medium to induce siderophore production. Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 10⁸ CFU/mL.
-
Pathogen Inoculum: Culture the fungal or bacterial pathogen (e.g., Fusarium oxysporum) on a suitable medium (e.g., Potato Dextrose Agar for fungi). Prepare a spore suspension or bacterial cell suspension and adjust the concentration to a level known to cause disease in the host plant (e.g., 10⁶ spores/mL for Fusarium).[5][6]
2. Plant Growth and Treatment:
-
Seed Treatment: Surface sterilize seeds of the host plant (e.g., tomato) and soak them in the bacterial inoculum suspension for a specified time (e.g., 2 hours). Air-dry the seeds before sowing.[7]
-
Soil Drench: Alternatively, sow untreated seeds in sterilized soil and drench the soil with the bacterial inoculum suspension.
-
Control Groups: Include a negative control (no pathogen, no biocontrol agent), a positive pathogen control (pathogen only), and a mock-inoculated control (treated with sterile medium).
3. Pathogen Challenge:
-
After a certain period of plant growth (e.g., 2-3 weeks), challenge the plants with the pathogen inoculum. This can be done by soil drenching with the pathogen suspension or by root-dip inoculation.[5][6]
4. Disease Assessment:
-
Monitor the plants regularly for disease symptoms.
-
Disease Incidence: Calculate the percentage of plants showing disease symptoms.[8]
-
Formula: (Number of infected plants / Total number of plants assessed) x 100
-
-
Disease Severity: Rate the severity of symptoms on each plant using a standardized scoring scale (e.g., 0-4 or 0-5, where 0 = no symptoms and the highest number = severe disease).[9][10][11]
-
Calculate the Disease Severity Index (DSI) using the following formula:[12]
-
DSI (%) = [Σ (Class frequency × Score of rating class)] / [(Total number of plants) × (Maximal disease index)] × 100
-
-
5. Data Analysis:
-
Statistically analyze the data (e.g., using ANOVA) to determine the significance of the disease reduction in the biocontrol-treated plants compared to the pathogen control.
Chrome Azurol S (CAS) Assay for Siderophore Detection
This is a common method to qualitatively and quantitatively assess siderophore production.
1. Plate Assay (Qualitative):
-
Prepare CAS agar plates. Siderophore production is indicated by a color change of the medium from blue to orange/yellow around the bacterial colony.
2. Liquid Assay (Quantitative):
-
Grow the bacterial strain in an iron-deficient liquid medium.
-
Centrifuge the culture to obtain the supernatant.
-
Mix the supernatant with CAS assay solution. The decrease in absorbance at 630 nm is proportional to the amount of siderophores produced.
Signaling Pathways in Disease Suppression
The application of beneficial rhizobacteria, including those that produce siderophores, can induce a state of heightened defense readiness in plants known as Induced Systemic Resistance (ISR). This systemic resistance is typically mediated by the plant hormones jasmonic acid (JA) and ethylene (ET) and is independent of salicylic acid (SA), which is the key signaling molecule for Systemic Acquired Resistance (SAR).[13][14][15]
While the specific signaling cascade initiated by this compound has not been fully elucidated, it is likely to follow the general pathway of siderophore-mediated ISR.
Caption: Siderophore-Mediated Induced Systemic Resistance (ISR) Pathway.
Logical Workflow for In-Planta Validation
The following diagram illustrates the logical workflow for conducting an in-planta experiment to validate the disease-suppressing role of this compound.
Caption: Experimental Workflow for In-Planta Biocontrol Assay.
Conclusion
This compound, through its iron-chelating activity, presents a promising avenue for the biological control of plant diseases. While more direct comparative in-planta studies are needed to quantify its efficacy against other leading biocontrol agents, the existing evidence strongly supports its role in disease suppression. The induction of systemic resistance via the jasmonic acid and ethylene signaling pathways further enhances its value as a multifaceted biocontrol agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and harness the potential of this compound in sustainable agriculture.
References
- 1. Azotobacter: A potential bio-fertilizer for soil and plant health management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioconductor.org [bioconductor.org]
- 3. m.youtube.com [m.youtube.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 7. mdpi.com [mdpi.com]
- 8. gau.edu.bd [gau.edu.bd]
- 9. scribd.com [scribd.com]
- 10. apsnet.org [apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
quantitative analysis of Azotobactin production across various growth media
For researchers and professionals in drug development, optimizing the production of microbial secondary metabolites is a critical step. Azotobactin, a potent siderophore produced by Azotobacter vinelandii, has garnered interest for its potential applications due to its high affinity for iron. This guide provides a quantitative analysis of this compound production influenced by different growth media components, details the experimental protocols for its quantification, and illustrates the biosynthetic and experimental workflows.
Quantitative Analysis of Siderophore Production
| Media Component Analyzed | Siderophore | Concentration (µM) | Bacterial Dry Weight (mg/mL) | Reference |
| Iron (Fe) | ||||
| 1 µM | This compound (YGFP¹) | 17.5 | 0.35 | [1] |
| Azotochelin (DHBL²) | 110 | 0.35 | [1] | |
| Protochelin (DHB³) | 12 | 0.35 | [1] | |
| 2.5 µM | This compound (YGFP¹) | 12.5 | 0.52 | [1] |
| Azotochelin (DHBL²) | 80 | 0.52 | [1] | |
| Protochelin (DHB³) | 8 | 0.52 | [1] | |
| 5 µM | This compound (YGFP¹) | 5 | 0.75 | [1] |
| Azotochelin (DHBL²) | 35 | 0.75 | [1] | |
| Protochelin (DHB³) | 5 | 0.75 | [1] | |
| 12.5 µM | This compound (YGFP¹) | 2.5 | 1.05 | [1] |
| Azotochelin (DHBL²) | 5 | 1.05 | [1] | |
| Protochelin (DHB³) | 2 | 1.05 | [1] | |
| 25 µM (Iron-Sufficient) | This compound (YGFP¹) | < 2.5 | 1.10 | [1] |
| Azotochelin (DHBL²) | 0 | 1.10 | [1] | |
| Protochelin (DHB³) | < 2 | 1.10 | [1] |
¹YGFP: Yellow-green fluorescent peptide, referring to this compound. ²DHBL: 2-N,6-N-di-(2,3-dihydroxybenzoyl)-l-lysine, also known as Azotochelin. ³DHB: 2,3-dihydroxybenzoic acid, also known as Protochelin.
Note on Carbon and Nitrogen Sources: While specific quantitative data for this compound is lacking, studies on Azotobacter growth, a prerequisite for siderophore production, have shown that mannitol and sucrose are effective carbon sources.[2] Ammonium sulfate has been identified as a nitrogen source that supports robust growth.[2][3] It is crucial to maintain an iron-deficient environment to induce the biosynthesis of this compound.
Experimental Protocols
A key experiment for quantifying this compound and other siderophores is the Chrome Azurol S (CAS) assay. This colorimetric assay is a universal method for detecting and quantifying siderophores.
Chrome Azurol S (CAS) Assay Protocol
This protocol is adapted from the method developed by Schwyn and Neilands.
1. Preparation of Glassware:
-
To avoid iron contamination, all glassware must be acid-washed.
2. Reagent Preparation:
-
CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Mix with 10 mL of an iron (III) solution (1 mM FeCl₃ in 10 mM HCl).
-
HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
CAS Assay Solution: While stirring, slowly add the CAS-iron solution to the HDTMA solution. The resulting dark blue solution should be brought to a final volume of 100 mL with deionized water and autoclaved.
3. Assay Procedure (Liquid Assay):
-
Prepare cell-free culture supernatant by centrifuging the bacterial culture to pellet the cells.
-
In a cuvette or microplate well, mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.
-
Incubate at room temperature for a minimum of 20 minutes.
-
Measure the absorbance at 630 nm against a reference blank (0.5 mL of uninoculated growth medium mixed with 0.5 mL of CAS assay solution).
-
Siderophore production is indicated by a color change from blue to orange/yellow.
4. Quantification:
-
The quantity of siderophores is expressed in percent siderophore units (psu) and calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (blank) and As is the absorbance of the sample.[4]
Visualizing the Pathways
To better understand the processes involved in this compound production, the following diagrams illustrate the biosynthetic pathway and the general experimental workflow.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process mediated by a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster. This diagram outlines the key enzymatic steps involved in the synthesis of this compound D, based on the identified gene cluster in Azotobacter vinelandii DJ.
Caption: Proposed biosynthesis pathway for this compound D.
Experimental Workflow for this compound Quantification
This diagram illustrates the logical flow of experiments, from preparing the bacterial culture to quantifying the produced this compound.
Caption: Experimental workflow for this compound production and quantification.
References
- 1. Siderophores Produced by Nitrogen-Fixing Azotobacter vinelandii OP in Iron-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of growth conditions for Azotobacter species and their use as biofertilizer - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Homology of Azotobactin and Other Chromopeptide Siderophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of Azotobactin, a key siderophore from Azotobacter vinelandii, with other prominent chromopeptide siderophores, primarily the pyoverdine family produced by Pseudomonas species. We will delve into their structural homology, iron-binding affinities, biosynthetic pathways, and mechanisms of cellular uptake, supported by experimental data and protocols.
Structural Comparison: Chromophores and Peptide Chains
Chromopeptide siderophores are characterized by a heterocyclic chromophore linked to a peptide chain. This basic architecture, however, allows for significant structural diversity, which in turn dictates their biological specificity.
This compound: A Tri-Functional Iron Chelator
This compound, produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii, is a highly fluorescent, yellow-green peptide siderophore.[1][2] Its structure is defined by two main components:
-
A tetracyclic chromophore : Specifically, (1S)8,9-dihydroxy-4-oxo-2,3,4,5-tetrahydro-1H,10cH-3a,5,10b-triazaacephenantrylene-1-carboxylic acid.[3] This core is a key contributor to its fluorescence.
-
A decapeptide chain : This peptide is linked via its N-terminus to the chromophore's carboxyl group and contains several modified and non-proteinogenic amino acids.[3] For example, the sequence for this compound 87-I is L-Ser-D-Ser-L-Hse-Gly-D-threo-OHAsp-Hse-Hse-Hse-D-N5OH-N5-R-Hbu-Orn-L-Hse.[3]
Iron (Fe³⁺) is chelated by three distinct functional groups, making this compound a hexadentate siderophore:
-
An α-hydroxycarboxylic acid group from a β-hydroxyaspartic acid residue in the peptide chain.[3][4]
-
A hydroxamate group formed by N⁵-hydroxyornithine and β-hydroxybutyric acid at the C-terminal end of the peptide chain.[3][4]
Pyoverdines: A Diverse Family of Siderophores
Pyoverdines are the primary siderophores of fluorescent Pseudomonas species and represent a large and diverse family of molecules.[5] Their general structure consists of three parts:
-
A dihydroxyquinoline chromophore : This core structure is responsible for their characteristic fluorescence and is largely conserved across different pyoverdines.[5][6]
-
A variable peptide chain : Attached to the chromophore, this chain typically consists of 6 to 12 amino acids and exhibits significant variation in sequence and length among different Pseudomonas strains.[6][7] This variability is a key factor in the specificity of iron uptake.[5]
-
A dicarboxylic acid side chain : Usually a derivative from the Krebs cycle, such as succinic acid or malic acid, attached to the chromophore.[6]
The iron-chelating moieties in pyoverdines also typically include a catechol group on the chromophore and two additional ligands within the peptide chain, which can be hydroxamates or α-hydroxycarboxylates.[6]
Structural Homology and Divergence
While both this compound and pyoverdines are classified as chromopeptide siderophores, their structural homology is most evident in the core chromophore. The chromophore of this compound is derived from 2,3-diamino-6,7-dihydroxyquinoline, similar to the dihydroxyquinoline core of pyoverdines.[4] This shared structural foundation explains their similar fluorescent properties.
The primary divergence lies in the peptide chain. While over 50 different pyoverdine structures have been identified, each with a unique peptide sequence, the structure of this compound from A. vinelandii is more conserved.[5] This high variability in the pyoverdine peptide chain is a result of the rapid evolution of the non-ribosomal peptide synthetases (NRPSs) responsible for their synthesis and the corresponding outer membrane receptors.[5]
Quantitative Comparison of Physicochemical Properties
The structural differences between these siderophores translate to distinct physicochemical properties, particularly their affinity for ferric iron. This is a critical factor in their ability to scavenge iron from the environment.
| Property | This compound | Pyoverdine | Enterobactin (for comparison) |
| Producing Organism (Example) | Azotobacter vinelandii | Pseudomonas aeruginosa | Escherichia coli |
| Iron-Binding Moieties | Catechol, Hydroxamate, α-Hydroxycarboxylate | Catechol, Hydroxamate, and/or α-Hydroxycarboxylate | Catecholate |
| Fe³⁺ Formation Constant (Kf) | Not explicitly reported, but stability is comparable to trishydroxamate siderophores and pyoverdines.[4] | ~10³² M⁻¹[8] | 10⁵² M⁻¹[8] |
| pFe | Not explicitly reported | Not consistently reported for native forms.[8] | 34.3[8] |
| Molecular Weight (Example) | ~1138 g/mol (this compound)[9] | Varies (e.g., ~1300-1500 g/mol ) | ~744 g/mol |
The pFe value is the negative logarithm of the free ferric iron concentration at pH 7.4 with 10 µM total iron and 1 µM chelator, providing a biologically relevant measure of iron sequestering power.
Biosynthesis and Receptor-Mediated Uptake
The synthesis of these complex chromopeptides and their subsequent uptake are tightly regulated and highly specific processes.
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
Both this compound and pyoverdines are synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[5][6] These enzymatic assembly lines build the peptide chain in a stepwise fashion, independent of ribosomes. Each module is responsible for the incorporation of a specific amino acid and contains several domains (e.g., Adenylation, Thiolation, Condensation) that catalyze the process. The diversity of pyoverdine structures is a direct result of the different substrate specificities of the NRPS enzymes in various Pseudomonas strains.[6]
Caption: General workflow of chromopeptide siderophore biosynthesis via NRPS machinery.
Iron Uptake and Receptor Recognition
Once secreted, the siderophore binds to ferric iron in the extracellular environment. The resulting ferri-siderophore complex is then recognized by a specific outer membrane receptor on the bacterial surface. This uptake process is energy-dependent and requires the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor.
The high degree of specificity in this recognition is a key feature, particularly for pyoverdines. A specific Pseudomonas strain can typically only utilize the pyoverdine it produces, as its outer membrane receptors are tailored to the unique peptide chain of its native siderophore.[5] In P. aeruginosa, for example, the FpvA receptor is responsible for the uptake of ferri-pyoverdine.[8]
Caption: Generalized pathway for receptor-mediated uptake of ferri-siderophores.
Experimental Protocols
The characterization and comparison of chromopeptide siderophores rely on a suite of analytical techniques. Below are generalized protocols for key experiments.
Protocol 1: HPLC-MS Analysis for Siderophore Profiling
This method is used to separate, identify, and quantify siderophores from bacterial culture supernatants.
-
Sample Preparation :
-
Grow the bacterial strain in an iron-deficient medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
For complex samples, solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate and purify the siderophores.
-
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% trifluoroacetic acid (TFA) or acetic acid.
-
Mobile Phase B : Acetonitrile with 0.1% TFA or acetic acid.
-
Gradient : A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is typical for separating a mixture of siderophores.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV-Vis detector set to the absorbance maximum of the siderophore (around 400 nm for the iron-bound form).
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis : Full scan mode to identify the molecular weights of the siderophores. For structural elucidation, tandem MS (MS/MS) is performed to fragment the parent ions and analyze the resulting daughter ions, which provides information about the peptide sequence.
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
NMR is the most powerful technique for determining the precise three-dimensional structure of novel siderophores.
-
Sample Preparation :
-
Purify a high concentration of the siderophore (several milligrams) using preparative HPLC.
-
Lyophilize the purified sample to remove solvents.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Experiments :
-
1D ¹H NMR : Provides information on the number and type of protons in the molecule.
-
2D COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together amino acid spin systems.
-
2D TOCSY (Total Correlation Spectroscopy) : Shows correlations between all protons within a spin system, which is very useful for identifying complete amino acid residues.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different amino acid residues and linking the peptide chain to the chromophore.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, providing information about the 3D conformation of the molecule.
-
Protocol 3: Iron-Binding Affinity Determination (Chrome Azurol S - CAS Assay)
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores based on their ability to chelate iron.
-
Principle : This is a competition assay where the siderophore removes iron from a blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow which can be measured spectrophotometrically.
-
Reagent Preparation (CAS shuttle solution) :
-
Prepare a solution of Chrome Azurol S.
-
Prepare a solution of hexadecyltrimethylammonium bromide (HDTMA).
-
Prepare a solution of FeCl₃.
-
Mix the CAS and FeCl₃ solutions, then slowly add the HDTMA solution while stirring to form the blue ternary complex. Buffer the solution appropriately.
-
-
Procedure :
-
Add a known volume of the siderophore-containing sample (e.g., culture supernatant) to the CAS shuttle solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve using a known siderophore (e.g., desferrioxamine mesylate) can be used for quantification.
-
Conclusion
This compound and pyoverdines share a common heritage as chromopeptide siderophores, reflected in their homologous fluorescent chromophores and NRPS-dependent biosynthesis. However, they represent distinct evolutionary strategies for iron acquisition. The remarkable diversity of the pyoverdine peptide chain, coupled with highly specific receptor recognition, suggests a system adapted for competitive and niche-specific environments. This compound, with its more conserved structure, employs a combination of three different chelating groups, highlighting a different solution to the challenge of high-affinity iron binding.
Understanding these structural and functional differences is not merely an academic exercise. The specificity of siderophore uptake systems makes them attractive targets for the development of "Trojan horse" antibiotics, where a drug is attached to a siderophore to gain entry into a specific pathogen. A detailed comparative analysis, as presented in this guide, is therefore essential for researchers in microbiology, biochemistry, and drug development who aim to exploit these fascinating natural products for therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and biochemical characterization of a distinctive pyoverdin from a pseudomonas isolated from chickpea rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of pyoverdine and achromobactin in Pseudomonas syringae pv. phaseolicola 1448a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Azotobactin: A Guide for Laboratory Professionals
Effective management and disposal of Azotobactin are critical for maintaining laboratory safety and environmental integrity. As a fluorescent siderophore, this compound requires handling with established protocols for chemical and biological waste. This guide provides essential safety information and a step-by-step disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, nitrile gloves, lab coat. | Prevents accidental exposure through skin or eye contact. |
| Solid Waste | Collect in a designated, sealed container labeled "Chemical Waste."[1] | Prevents aerosolization and environmental contamination. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and leak-proof container labeled "Chemical Waste." Do not pour down the sink.[1][2] | Prevents contamination of waterways and potential harm to aquatic life. |
| Contaminated Labware | Dispose of as chemical or biohazardous waste according to institutional guidelines.[1] | Items such as pipette tips, gloves, and wipes are considered contaminated and require special handling. |
| Empty Vials | Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste. Deface the label before disposal.[3][4] | Ensures removal of residual compound and prevents misuse of the container. |
| Spill Management | Absorb with inert material, collect in a sealed container for chemical waste, and clean the area with a suitable disinfectant. | Minimizes exposure and ensures thorough decontamination of the affected surface. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Separate this compound waste from general laboratory trash.
-
Use dedicated, clearly labeled containers for solid, liquid, and contaminated sharp waste.
-
-
Solid this compound Disposal:
-
Carefully transfer any unused or expired solid this compound into a designated chemical waste container.
-
Ensure the container is tightly sealed to prevent leakage or spillage.
-
-
Liquid this compound Solution Disposal:
-
Pour this compound solutions into a designated, leak-proof chemical waste container.
-
Never dispose of this compound solutions down the drain.[1]
-
-
Disposal of Contaminated Materials:
-
Place all materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, into a designated chemical or biohazard waste bag.[1]
-
Seal the bag securely before disposal.
-
-
Decontamination of Glassware:
-
Rinse glassware that contained this compound three times with an appropriate solvent (e.g., ethanol or methanol), followed by a final rinse with distilled water.
-
Collect the initial rinsate as chemical waste.
-
-
Final Disposal:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. cnssafety.ucdavis.edu [cnssafety.ucdavis.edu]
- 6. nswai.org [nswai.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Azotobactin
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Azotobactin, a siderophore produced by the bacterium Azotobacter vinelandii. By following these procedural steps, you can minimize risks and ensure the integrity of your research.
Azotobacter vinelandii is generally classified as a Biosafety Level 1 (BSL-1) organism, meaning it is not known to consistently cause disease in healthy human adults and presents a minimal potential hazard to laboratory personnel and the environment. However, proper handling and disposal are still crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling Azotobacter vinelandii cultures and purified this compound.
| PPE Item | Specification | Purpose |
| Lab Coat | Buttoned, knee-length | Protects skin and personal clothing from splashes and contamination. |
| Gloves | Nitrile or latex, disposable | Prevents direct contact of skin with bacterial cultures and chemical solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of cultures, media, or chemical reagents. |
| Face Mask | Recommended during aerosol-generating procedures | Minimizes the risk of inhaling aerosols that may be generated during procedures like vortexing or sonicating. |
Operational Plan: From Culture to Purified Siderophore
This section provides a step-by-step guide for the safe handling of this compound at various stages of your research.
1. Culturing Azotobacter vinelandii
-
Preparation: All culture media and glassware must be sterilized by autoclaving at 121°C for at least 15-20 minutes. Work should be conducted in a clean, disinfected area, such as a biological safety cabinet or near a Bunsen burner to maintain sterility.
-
Inoculation and Incubation: Use sterile loops or pipettes to inoculate the culture medium. Incubate cultures in a designated incubator with appropriate temperature and aeration.
-
Monitoring: Regularly inspect cultures for signs of contamination.
2. Extraction and Purification of this compound
-
Cell Harvesting: Centrifuge the bacterial culture to separate the cells from the supernatant containing this compound. Use sealed centrifuge rotors or safety cups to prevent aerosol formation.
-
Extraction: Follow established protocols for this compound extraction, which may involve the use of organic solvents. If using flammable solvents, work in a chemical fume hood and away from ignition sources.
-
Purification: Subsequent purification steps, such as chromatography, should be performed with care, ensuring all connections are secure to prevent leaks.
3. Handling Purified this compound
-
Weighing and Reconstituting: When handling powdered this compound, it is advisable to do so in a fume hood or a designated area to avoid inhalation of fine particles.
-
Storage: Store purified this compound according to the supplier's instructions, typically in a cool, dark, and dry place.
The following diagram illustrates the general workflow for handling this compound in the laboratory.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all contaminated materials is critical to laboratory safety and environmental protection.
1. Solid Waste
-
Contaminated consumables: Petri dishes, centrifuge tubes, pipette tips, and gloves should be collected in a biohazard bag.
-
Decontamination: The biohazard bag must be securely closed and autoclaved at 121°C for a minimum of 30 minutes to ensure sterilization.
-
Final Disposal: After autoclaving, the sterilized bag can be disposed of with regular laboratory waste.
2. Liquid Waste
-
Bacterial Cultures and Supernatants: All liquid waste containing A. vinelandii or this compound should be decontaminated before disposal.
-
Decontamination Methods:
-
Autoclaving: The preferred method is to autoclave the liquid waste at 121°C for at least 30 minutes.
-
Chemical Disinfection: Alternatively, add a suitable disinfectant, such as a 1:10 dilution of household bleach (final concentration of 0.5% sodium hypochlorite), and allow a contact time of at least 30 minutes before pouring down the drain with copious amounts of water.
-
-
Solvent Waste: Any organic solvents used during extraction and purification must be collected in a designated hazardous waste container for disposal by the institution's environmental health and safety department.
The following diagram outlines the decision-making process for the disposal of this compound-related waste.
By adhering to these safety protocols and disposal plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and a chemical-specific Safety Data Sheet (SDS) if available for the most comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
